Product packaging for D-7-Azatryptophan(Cat. No.:CAS No. 134235-82-8)

D-7-Azatryptophan

Cat. No.: B139807
CAS No.: 134235-82-8
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-7-Azatryptophan is an unnatural amino acid analog of tryptophan that serves as a powerful, sensitive fluorescent probe for biophysical research. Its unique structure, featuring a nitrogen atom at the 7-position of the indole ring, results in distinct photophysical properties, including a significant red shift in its absorption and fluorescence emission maxima compared to native tryptophan . This allows for selective excitation in the presence of other aromatic amino acids, minimizing background interference. The fluorescence quantum yield and emission maximum of 7-Azatryptophan are highly sensitive to the local environmental polarity, making it an excellent reporter for conformational changes during protein folding, denaturation, and macromolecular recognition events . Researchers utilize this compound to investigate protein-protein and protein-peptide interactions, where it can provide critical insights into the polarity and water content at binding interfaces . Incorporating this analog into peptide sequences via chemical synthesis enables the study of high-affinity binding systems, such as the calmodulin-peptide complex, revealing a less polar and water-scant environment at the interaction interface upon target binding . While the L-enantiomer is typically used for incorporation into proteins and peptides, the D-enantiomer is valuable for specific methodological applications and comparative studies. Key Research Applications: Probing protein folding pathways and dynamics. Studying mechanisms of protein-protein and protein-peptide interactions. As an environmental sensor for polarity and water micro-solvation at binding interfaces. Use as a fluorescence acceptor in resonance energy transfer (FRET) studies . Please Note: This product is intended for research purposes only and is not approved for use in humans or in vivo experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2 B139807 D-7-Azatryptophan CAS No. 134235-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428421
Record name D-7-Azatryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134235-82-8
Record name 7-Aza-D-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-7-Azatryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AZA-D-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of D-7-Azatryptophan

Introduction

7-Azatryptophan (7-AW), a non-canonical amino acid and an isostere of tryptophan, serves as a powerful fluorescent probe in biochemical and biophysical research. Its unique photophysical properties, which are distinct from those of natural tryptophan, allow for selective excitation and monitoring, making it an invaluable tool for studying protein structure, dynamics, folding, and interactions. The substitution of a carbon atom with a nitrogen atom in the indole ring at the 7th position results in significant shifts in its absorption and emission spectra, a high sensitivity to the local environment, and a distinct fluorescence decay profile.[1][2] This guide provides a comprehensive overview of the core photophysical properties of 7-Azatryptophan, detailed experimental protocols for their characterization, and visual representations of key processes.

Core Photophysical Properties

The primary advantage of 7-Azatryptophan lies in its spectral characteristics that are easily distinguishable from tryptophan.[3] Its absorption and emission spectra are red-shifted, and its fluorescence quantum yield and lifetime are highly dependent on the polarity of its environment.[1][2]

Absorption and Emission Spectra

Compared to tryptophan, the absorption maximum of 7-Azatryptophan is red-shifted by approximately 10 nm, while its fluorescence emission maximum shows a more substantial red-shift of about 46 nm.[1][2] This spectral separation allows for the selective excitation of 7-AW without significant interference from tryptophan residues within a protein.[2] The fluorescence of 7-AW is notably sensitive to its environment; for instance, the emission of its chromophore, 7-azaindole (7AI), shifts from 325 nm in a nonpolar solvent like cyclohexane to 400 nm in water.[2]

Quantum Yield

The fluorescence quantum yield (QY) of 7-Azatryptophan is highly sensitive to solvent polarity. In aqueous solutions at neutral pH, its fluorescence is significantly quenched, resulting in a low quantum yield.[2][4] This quenching is a key characteristic, as the fluorescence intensity can increase dramatically when the molecule is shielded from water, such as when it becomes buried within a protein's hydrophobic core upon folding or binding.[4]

Fluorescence Lifetime

A significant and advantageous feature of 7-Azatryptophan is its single-exponential fluorescence decay in water over a wide pH range (pH 4-10).[1][5][6][7] This contrasts sharply with the complex, non-exponential decay of tryptophan, simplifying data analysis.[8] The typical fluorescence lifetime for 7-AW in water at 20°C and neutral pH is approximately 780 picoseconds.[1][7] This predictable decay behavior makes 7-AW a more reliable probe for time-resolved fluorescence studies.

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters for 7-Azatryptophan and its chromophore, 7-Azaindole, in various environments.

Table 1: Comparison of 7-Azatryptophan and Tryptophan

Property7-AzatryptophanTryptophanReference
Absorption Shift Red-shifted by ~10 nm-[1][2]
Emission Shift Red-shifted by ~46 nm-[1][2]
Fluorescence Decay (in water) Single-ExponentialNon-Exponential[1][5]
Fluorescence Lifetime (in water, pH 7, 20°C) ~780 ps-[1][7]

Table 2: Solvent-Dependent Properties of 7-Azatryptophan and 7-Azaindole

MoleculeSolventAbsorption Max (λabs)Emission Max (λem)Quantum Yield (ΦF)Fluorescence Lifetime (τ)Reference
7-Azatryptophan Water (pH 7)~290 nm~400 nm0.01780 ps[2][8]
7-Azatryptophan Acetonitrile-~362 nm0.25-[2]
7-Azaindole Cyclohexane-325 nmHigh (~0.1)1.72 ns[1][2]
7-Azaindole Water-400 nmLow (decreased 10-fold)0.82 ns[1][2]
7-Azaindole Diethyl Ether-345 nm--[2]
7-Azaindole n-Propanol-367 nm (and 520 nm)--[2]

Experimental Protocols

Accurate characterization of 7-Azatryptophan's photophysical properties requires precise experimental methodologies.

Incorporation of 7-Azatryptophan into Peptides

Methodology: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable resin, such as a benzhydrylamine resin for C-terminal amides.[1]

  • Automated Synthesis: Utilize an automated peptide synthesizer (e.g., Applied Biosystems 430A) employing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.[1][2]

  • Amino Acid Coupling: Assemble the peptide chain stepwise. For the incorporation of 7-Azatryptophan, commercially available D,L-7-Azatryptophan (e.g., from Sigma) can be used.[1] If a specific enantiomer is required, resolution of the racemic mixture may be necessary, for example, through Nα-acetylation followed by enzymatic or chiral separation methods.[2]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the purity and identity of the final peptide by analytical HPLC and mass spectrometry.[1]

Measurement of Photophysical Properties

Methodology: UV-Visible Absorption and Fluorescence Spectroscopy

  • Sample Preparation: Dissolve the purified peptide or free amino acid in the desired buffer (e.g., 5 mM Tris-HCl, pH 8.0, containing 0.2 M NaCl).[2] A typical protein or amino acid concentration for these measurements is between 2-5 µM.[2]

  • Absorption Spectroscopy: Record the UV-visible absorption spectrum using a dual-beam spectrophotometer to identify the absorption maximum (λmax).

  • Steady-State Fluorescence Spectroscopy:

    • Use a spectrofluorometer for fluorescence measurements.

    • To selectively measure 7-AW fluorescence in the presence of tryptophan, excite the sample at the red edge of the 7-AW absorption band (e.g., 310-320 nm), where tryptophan absorption is negligible.[2]

    • Record the emission spectrum across a suitable range (e.g., 300-500 nm).[4]

    • Ensure spectra are corrected for instrument-specific artifacts related to monochromator efficiency and detector sensitivity.[4]

  • Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a well-characterized standard, such as tryptophan in water (ΦF = 0.14), using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime):

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed laser source at the desired wavelength (e.g., 310 nm).

    • Collect the fluorescence decay data using an appropriate emission filter (e.g., a >400 nm long-pass filter).[9]

    • Analyze the decay curve by fitting it to an exponential function. For 7-Azatryptophan in aqueous buffer, the decay should be well-described by a single-exponential function: I(t) = α * exp(-t/τ), where τ is the fluorescence lifetime.[9]

Visualizations

Workflow for Peptide Synthesis with 7-Azatryptophan

G start Start with Resin (e.g., Benzhydrylamine) synth Automated Solid-Phase Peptide Synthesis (Fmoc) start->synth incorporate Couple Amino Acids, including 7-Azatryptophan synth->incorporate cleave Cleave Peptide from Resin & Remove Protecting Groups incorporate->cleave purify Purify via RP-HPLC cleave->purify verify Verify by Mass Spectrometry & Analytical HPLC purify->verify end_node Pure 7-AW Labeled Peptide verify->end_node

Caption: Workflow for solid-phase synthesis of peptides containing 7-Azatryptophan.

Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_ss Steady-State Measurements cluster_tr Time-Resolved Measurements prep Dissolve 7-AW sample in appropriate buffer abs Measure UV-Vis Absorption Spectrum prep->abs tcspc Measure Fluorescence Decay (TCSPC) prep->tcspc em Measure Fluorescence Emission Spectrum abs->em qy Calculate Quantum Yield (Relative to Standard) em->qy data_out Photophysical Properties Characterized fit Fit Decay to obtain Fluorescence Lifetime (τ) tcspc->fit G donor Donor (e.g., Tyrosine) fret Energy Transfer (FRET) acceptor Acceptor (7-Azatryptophan) emission Acceptor Emission acceptor->emission light Excitation Light light->donor fret->acceptor

References

A Comparative Analysis of the Spectroscopic Characteristics of D- and L-7-Azatryptophan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the spectroscopic characteristics of the D- and L-enantiomers of 7-azatryptophan. 7-Azatryptophan, a fluorescent analog of the natural amino acid tryptophan, offers unique photophysical properties that make it a valuable tool in protein structure and dynamics studies, as well as in drug development. Understanding the distinct spectroscopic signatures of its enantiomers is crucial for their effective application as probes in chiral environments.

Introduction to 7-Azatryptophan

7-Azatryptophan is a structural analog of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the chromophore, leading to distinct spectroscopic characteristics compared to native tryptophan. Notably, 7-azatryptophan exhibits a red-shift in both its absorption and fluorescence spectra, allowing for selective excitation and detection in the presence of tryptophan residues[1]. Its fluorescence properties, including lifetime and quantum yield, are highly sensitive to the polarity of the surrounding environment, making it an excellent probe for investigating protein folding, ligand binding, and conformational changes[1].

While the general spectroscopic properties of racemic 7-azatryptophan are well-documented, the specific characteristics of its individual D- and L-enantiomers are of particular interest for studies involving stereospecific interactions.

Spectroscopic Properties: A Comparative Overview

The fundamental principles of stereochemistry dictate that enantiomers exhibit identical physical and chemical properties in an achiral environment. This principle extends to their spectroscopic behavior in standard solvents. Therefore, D- and L-7-azatryptophan are expected to have identical UV-Vis absorption and fluorescence spectra. However, their interaction with plane-polarized light, as measured by circular dichroism (CD) spectroscopy, will be equal in magnitude but opposite in sign.

UV-Vis Absorption and Fluorescence Spectroscopy

Both D- and L-7-azatryptophan possess the same chromophore, the 7-azaindole ring, and thus exhibit identical absorption and fluorescence spectra in achiral solvents. The absorption and emission maxima of 7-azatryptophan are red-shifted by approximately 10 nm and 46 nm, respectively, compared to tryptophan[1].

Spectroscopic ParameterL-TryptophanD/L-7-Azatryptophan
Absorption Maximum (λmax, abs) ~280 nm~290 nm[1]
Fluorescence Emission Maximum (λmax, em) ~350 nm~396 nm[1]

Note: The fluorescence emission maximum of 7-azatryptophan is sensitive to the solvent environment and can vary.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a critical technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. While no direct comparative CD spectra for free D- and L-7-azatryptophan in solution were found in the reviewed literature, the established principles of CD spectroscopy predict that their spectra will be mirror images of each other.

Studies on L-7-azatryptophan incorporated into proteins have shown a red-shift in the near-UV CD bands compared to the corresponding tryptophan-containing protein. Specifically, the 1Lb transition bands, which appear around 281 nm and 288 nm for tryptophan, are shifted to approximately 292 nm and 311 nm for L-7-azatryptophan[2]. It is therefore expected that free L-7-azatryptophan in solution will exhibit positive CD bands in the near-UV region, and D-7-azatryptophan will show negative bands of equal magnitude at the same wavelengths.

Spectroscopic ParameterL-7-Azatryptophan (in protein)This compound (predicted)
Near-UV CD Bands Red-shifted positive bands (~292 nm, ~311 nm)[2]Red-shifted negative bands (~292 nm, ~311 nm)

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize and compare the spectroscopic properties of D- and L-7-azatryptophan.

Chemoenzymatic Synthesis and Separation of D- and L-7-Azatryptophan

The resolution of racemic D,L-7-azatryptophan is a crucial first step. A well-established method involves the chemoenzymatic synthesis as described by Lecointe et al. (1998) and utilized by De Filippis et al. (2004)[2].

Workflow for Enantiomer Separation:

G cluster_synthesis Synthesis and Separation Racemic D,L-7-Azatryptophan Racemic D,L-7-Azatryptophan Acetylation Acetylation Racemic D,L-7-Azatryptophan->Acetylation N-acetyl-D,L-7-Azatryptophan N-acetyl-D,L-7-Azatryptophan Acetylation->N-acetyl-D,L-7-Azatryptophan Enzymatic Hydrolysis (Acylase I) Enzymatic Hydrolysis (Acylase I) N-acetyl-D,L-7-Azatryptophan->Enzymatic Hydrolysis (Acylase I) Mixture (L-7-AzaTrp + N-acetyl-D-7-AzaTrp) Mixture (L-7-AzaTrp + N-acetyl-D-7-AzaTrp) Enzymatic Hydrolysis (Acylase I)->Mixture (L-7-AzaTrp + N-acetyl-D-7-AzaTrp) Chromatographic Separation Chromatographic Separation Mixture (L-7-AzaTrp + N-acetyl-D-7-AzaTrp)->Chromatographic Separation Pure L-7-Azatryptophan Pure L-7-Azatryptophan Chromatographic Separation->Pure L-7-Azatryptophan Pure N-acetyl-D-7-Azatryptophan Pure N-acetyl-D-7-Azatryptophan Chromatographic Separation->Pure N-acetyl-D-7-Azatryptophan Acid Hydrolysis Acid Hydrolysis Pure N-acetyl-D-7-Azatryptophan->Acid Hydrolysis Pure this compound Pure this compound Acid Hydrolysis->Pure this compound

Caption: Chemoenzymatic resolution of D,L-7-Azatryptophan.

Methodology:

  • Acetylation: The racemic mixture of D,L-7-azatryptophan is acetylated using acetic anhydride in an acidic medium to yield N-acetyl-D,L-7-azatryptophan.

  • Enzymatic Hydrolysis: The resulting racemic N-acetyl derivative is treated with an immobilized acylase I from Aspergillus oryzae. This enzyme stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding free L-7-azatryptophan and leaving N-acetyl-D-7-azatryptophan unreacted.

  • Separation: The mixture of L-7-azatryptophan and N-acetyl-D-7-azatryptophan is then separated using a suitable chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Hydrolysis of D-enantiomer: The purified N-acetyl-D-7-azatryptophan is subjected to acid hydrolysis to remove the acetyl group, yielding pure this compound.

  • Purity Analysis: The enantiomeric purity of the separated D- and L-7-azatryptophan should be confirmed using chiral chromatography.

UV-Vis Absorption Spectroscopy

Objective: To determine and compare the absorption spectra and molar absorptivity of D- and L-7-azatryptophan.

Protocol:

  • Sample Preparation: Prepare stock solutions of known concentrations of D- and L-7-azatryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record the absorption spectra of both enantiomer solutions from 200 to 400 nm against a buffer blank.

    • Measure the absorbance at the wavelength of maximum absorption (λmax).

  • Data Analysis:

    • Plot absorbance versus wavelength for both enantiomers. The spectra are expected to be identical.

    • Calculate the molar absorptivity (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Experimental Workflow:

G Prepare D- and L-7-AzaTrp Solutions Prepare D- and L-7-AzaTrp Solutions Set up UV-Vis Spectrophotometer Set up UV-Vis Spectrophotometer Prepare D- and L-7-AzaTrp Solutions->Set up UV-Vis Spectrophotometer Measure Blank (Buffer) Measure Blank (Buffer) Set up UV-Vis Spectrophotometer->Measure Blank (Buffer) Measure Sample (D-7-AzaTrp) Measure Sample (D-7-AzaTrp) Measure Blank (Buffer)->Measure Sample (D-7-AzaTrp) Measure Sample (L-7-AzaTrp) Measure Sample (L-7-AzaTrp) Measure Blank (Buffer)->Measure Sample (L-7-AzaTrp) Record Spectra (200-400 nm) Record Spectra (200-400 nm) Measure Sample (D-7-AzaTrp)->Record Spectra (200-400 nm) Measure Sample (L-7-AzaTrp)->Record Spectra (200-400 nm) Determine λmax and Absorbance Determine λmax and Absorbance Record Spectra (200-400 nm)->Determine λmax and Absorbance Calculate Molar Absorptivity Calculate Molar Absorptivity Determine λmax and Absorbance->Calculate Molar Absorptivity

Caption: UV-Vis absorption spectroscopy workflow.

Fluorescence Spectroscopy

Objective: To determine and compare the fluorescence emission spectra and quantum yields of D- and L-7-azatryptophan.

Protocol:

  • Sample Preparation: Prepare dilute solutions of D- and L-7-azatryptophan in the desired buffer, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength to the absorption maximum (e.g., ~290 nm).

    • Record the fluorescence emission spectra over a suitable wavelength range (e.g., 300-500 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength for both enantiomers. The spectra are expected to be identical.

    • The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate).

Experimental Workflow:

G Prepare Dilute D- and L-7-AzaTrp Solutions Prepare Dilute D- and L-7-AzaTrp Solutions Set up Spectrofluorometer Set up Spectrofluorometer Prepare Dilute D- and L-7-AzaTrp Solutions->Set up Spectrofluorometer Set Excitation Wavelength (~290 nm) Set Excitation Wavelength (~290 nm) Set up Spectrofluorometer->Set Excitation Wavelength (~290 nm) Measure Emission Spectrum (D-7-AzaTrp) Measure Emission Spectrum (D-7-AzaTrp) Set Excitation Wavelength (~290 nm)->Measure Emission Spectrum (D-7-AzaTrp) Measure Emission Spectrum (L-7-AzaTrp) Measure Emission Spectrum (L-7-AzaTrp) Set Excitation Wavelength (~290 nm)->Measure Emission Spectrum (L-7-AzaTrp) Record Spectra (300-500 nm) Record Spectra (300-500 nm) Measure Emission Spectrum (D-7-AzaTrp)->Record Spectra (300-500 nm) Measure Emission Spectrum (L-7-AzaTrp)->Record Spectra (300-500 nm) Compare Spectra and Determine Quantum Yield Compare Spectra and Determine Quantum Yield Record Spectra (300-500 nm)->Compare Spectra and Determine Quantum Yield

Caption: Fluorescence spectroscopy workflow.

Circular Dichroism (CD) Spectroscopy

Objective: To measure and compare the CD spectra of D- and L-7-azatryptophan.

Protocol:

  • Sample Preparation: Prepare solutions of known concentrations of D- and L-7-azatryptophan in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement:

    • Record the far-UV (190-250 nm) and near-UV (250-350 nm) CD spectra for both enantiomer solutions.

    • Record a spectrum of the buffer alone to serve as a baseline.

  • Data Analysis:

    • Subtract the buffer spectrum from the sample spectra.

    • Plot the molar ellipticity [θ] versus wavelength. The spectra of the D- and L-enantiomers are expected to be mirror images of each other.

Experimental Workflow:

G Prepare D- and L-7-AzaTrp Solutions Prepare D- and L-7-AzaTrp Solutions Set up CD Spectropolarimeter Set up CD Spectropolarimeter Prepare D- and L-7-AzaTrp Solutions->Set up CD Spectropolarimeter Measure Blank (Buffer) Measure Blank (Buffer) Set up CD Spectropolarimeter->Measure Blank (Buffer) Measure Far-UV CD (D-7-AzaTrp) Measure Far-UV CD (D-7-AzaTrp) Measure Blank (Buffer)->Measure Far-UV CD (D-7-AzaTrp) Measure Far-UV CD (L-7-AzaTrp) Measure Far-UV CD (L-7-AzaTrp) Measure Blank (Buffer)->Measure Far-UV CD (L-7-AzaTrp) Measure Near-UV CD (D-7-AzaTrp) Measure Near-UV CD (D-7-AzaTrp) Measure Far-UV CD (D-7-AzaTrp)->Measure Near-UV CD (D-7-AzaTrp) Subtract Blank and Plot Molar Ellipticity Subtract Blank and Plot Molar Ellipticity Measure Near-UV CD (D-7-AzaTrp)->Subtract Blank and Plot Molar Ellipticity Measure Near-UV CD (L-7-AzaTrp) Measure Near-UV CD (L-7-AzaTrp) Measure Far-UV CD (L-7-AzaTrp)->Measure Near-UV CD (L-7-AzaTrp) Measure Near-UV CD (L-7-AzaTrp)->Subtract Blank and Plot Molar Ellipticity

Caption: Circular dichroism spectroscopy workflow.

Signaling Pathways and Logical Relationships

The differential interaction of D- and L-7-azatryptophan with chiral biological molecules, such as enzymes or receptors, can be exploited to probe stereospecific recognition events. For instance, if one enantiomer binds preferentially to a target protein, this can lead to changes in its fluorescence or CD signal, providing insights into the binding mechanism.

Logical Relationship for Probing Stereospecific Binding:

G cluster_binding Probing Stereospecific Binding Chiral Target (e.g., Enzyme) Chiral Target (e.g., Enzyme) Binding Event? Binding Event? Chiral Target (e.g., Enzyme)->Binding Event? Interaction with This compound This compound This compound->Binding Event? L-7-Azatryptophan L-7-Azatryptophan L-7-Azatryptophan->Binding Event? No Binding No Binding Binding Event?->No Binding No Preference Spectroscopic Change Spectroscopic Change Binding Event?->Spectroscopic Change Preferential Binding No Spectroscopic Change No Spectroscopic Change No Binding->No Spectroscopic Change Conclusion: Stereospecific Interaction Conclusion: Stereospecific Interaction Spectroscopic Change->Conclusion: Stereospecific Interaction

Caption: Probing stereospecific molecular interactions.

Conclusion

This technical guide has outlined the key spectroscopic characteristics of D- and L-7-azatryptophan. While their absorption and fluorescence properties are identical in achiral environments, their chiroptical properties, as measured by circular dichroism, are expected to be equal and opposite. The provided experimental protocols offer a roadmap for the synthesis, separation, and detailed spectroscopic analysis of these valuable enantiomeric probes. The ability to distinguish between D- and L-7-azatryptophan spectroscopically opens up new avenues for investigating stereospecific interactions in biological systems and for the development of chiral drugs and diagnostics. Further research providing a direct comparison of the CD spectra of the free enantiomers in solution would be a valuable addition to the field.

References

A Technical Guide to the Photophysical Properties of D-7-Azatryptophan: Quantum Yield and Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-7-Azatryptophan (D-7-AW), a non-natural amino acid analogue of tryptophan, serves as a valuable fluorescent probe in biophysical and biochemical research. Its unique photophysical properties, including a distinct absorption and emission profile compared to native tryptophan and a simpler fluorescence decay kinetic, make it a powerful tool for investigating protein structure, dynamics, and interactions. This technical guide provides an in-depth overview of the quantum yield and fluorescence lifetime of this compound, complete with experimental protocols and data presented for clarity and practical application.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are highly sensitive to its local environment, a characteristic that is exploited in its application as a molecular probe. The following tables summarize key quantitative data for this compound and a notable derivative, N1-methyl-7-azatryptophan, under various conditions.

CompoundSolvent/ConditionQuantum Yield (Φ)Reference
This compoundWater, pH 70.01 - 0.03[1][2]
This compoundAcetonitrile0.25[2]
N1-methyl-7-azatryptophanWater, 20°C0.53 ± 0.07[1]
1-Methyl-7-azaindole*Water, 20°C0.55[3]

*Note: 1-Methyl-7-azaindole is the chromophore of N1-methyl-7-azatryptophan.

CompoundSolvent/ConditionFluorescence Lifetime (τ)Decay CharacteristicReference
This compoundWater, pH 7, 20°C~780 psSingle-exponential[3][4]
This compoundIn a tripeptide, water, pH 7, 20°C~830 psSingle-exponential[3]
This compoundIn an octapeptideNon-exponentialMulti-exponential[3]
N1-methyl-7-azatryptophanWater21.7 ± 0.4 nsSingle-exponential[1]
1-Methyl-7-azaindole*Water, 20°C21 nsSingle-exponential[3]

*Note: 1-Methyl-7-azaindole is the chromophore of N1-methyl-7-azatryptophan.

Experimental Protocols

The accurate determination of quantum yield and fluorescence lifetime requires meticulous experimental procedures. Below are detailed methodologies for these key measurements.

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.[5]

Materials:

  • Spectrograde solvents (e.g., water, acetonitrile)

  • This compound

  • Quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer with corrected emission spectra capabilities

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the quantum yield standard in the desired solvent.

  • Absorbance Measurements: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. Record the absorbance spectra for each solution.

  • Fluorescence Measurements: Using the same excitation wavelength for both the sample and the standard, record the corrected fluorescence emission spectra for all solutions. The excitation and emission slits should be kept constant.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • m_sample and m_standard are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond and picosecond range.[6]

Instrumentation:

  • Pulsed light source (e.g., picosecond laser or light-emitting diode) with a high repetition rate.

  • Sample holder in a light-tight compartment.

  • Fast photodetector (e.g., photomultiplier tube or microchannel plate detector).

  • TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent. The concentration should be adjusted to have a suitable absorbance at the excitation wavelength.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.

  • Fluorescence Decay Measurement: Excite the sample with the pulsed light source and collect the emitted photons at the desired emission wavelength. The TCSPC electronics measure the time difference between the excitation pulse and the detection of a fluorescence photon. This process is repeated for a large number of photons to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The collected fluorescence decay data is deconvoluted from the IRF using specialized software.

    • The deconvoluted decay is then fitted to an exponential decay model (single, double, or triple exponential) to determine the fluorescence lifetime(s) (τ). For this compound in water, a single-exponential decay model is typically sufficient.[4] The goodness of fit is assessed by examining the chi-squared (χ²) value and the distribution of the residuals.

Visualizations

The following diagrams illustrate the experimental workflows for determining the quantum yield and fluorescence lifetime of this compound.

Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare D-7-AW Solutions measure_abs_sample Record Absorbance (Sample) prep_sample->measure_abs_sample prep_std Prepare Standard Solutions measure_abs_std Record Absorbance (Standard) prep_std->measure_abs_std measure_fluor_sample Record Emission Spectra (Sample) measure_abs_sample->measure_fluor_sample measure_fluor_std Record Emission Spectra (Standard) measure_abs_std->measure_fluor_std integrate_fluor Integrate Emission Areas measure_fluor_sample->integrate_fluor measure_fluor_std->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Workflow for Relative Quantum Yield Determination.

Fluorescence_Lifetime_Workflow cluster_setup Instrument Setup & Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare D-7-AW Solution excitation Pulsed Excitation prep_sample->excitation measure_irf Measure Instrument Response Function (IRF) deconvolution Deconvolution from IRF measure_irf->deconvolution detection Single Photon Detection excitation->detection timing Time-Correlated Single Photon Counting (TCSPC) detection->timing timing->deconvolution fitting Fit to Exponential Decay Model deconvolution->fitting lifetime_det Determine Fluorescence Lifetime (τ) fitting->lifetime_det

Workflow for Fluorescence Lifetime Measurement via TCSPC.

References

The Discovery and Initial Characterization of Azatryptophan Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatryptophan analogs, a class of synthetic amino acids where a nitrogen atom replaces a carbon atom in the indole ring of tryptophan, have garnered significant interest in drug discovery and chemical biology. This substitution profoundly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the parent molecule, leading to a diverse range of biological activities. These analogs serve as valuable tools for probing protein structure and function, as well as providing novel scaffolds for the development of therapeutics targeting a variety of diseases, including cancer and neurological disorders. This guide provides an in-depth overview of the discovery, synthesis, and initial characterization of key azatryptophan analogs, with a focus on their quantitative biological data, experimental protocols, and impact on cellular signaling pathways.

Synthesis and Chemical Properties

The synthesis of azatryptophan analogs is a complex process that often involves multi-step chemical reactions. The position of the nitrogen atom within the indole ring defines the specific analog (e.g., 4-azatryptophan, 7-azatryptophan). Asymmetric synthesis methods are frequently employed to obtain enantiomerically pure L-azatryptophan, which is essential for biological studies.

One notable method for the asymmetric synthesis of N-Fmoc-(S)-7-azatryptophan involves the alkylation of a chiral nucleophilic glycine equivalent. This reaction utilizes a Ni(II)-complex of a Schiff base derived from glycine and a chiral ligand. The alkylation with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine proceeds with high yield and excellent diastereoselectivity, providing a robust route to this important analog.[1]

Biological Activities and Quantitative Data

Azatryptophan analogs exhibit a wide spectrum of biological activities, primarily by acting as mimics of tryptophan and interfering with its metabolic pathways. A key area of investigation is their role as inhibitors of enzymes involved in tryptophan catabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are critical regulators of immune responses. Inhibition of these enzymes is a promising strategy in cancer immunotherapy.[2][3]

Many IDO1 inhibitors are synthetic tryptophan analogs that act as competitive inhibitors of the enzyme.[3] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).[3][4]

Below are tables summarizing the available quantitative data for various azatryptophan analogs and related compounds.

Table 1: Inhibitory Activity of Tryptophan Analogs against IDO1

CompoundTargetAssay SystemIC50KiReference
EpacadostatIDO1In vivo~70 nM[3]
BMS-986205IDO1HeLa cells1.7 nM[3]
Navoximod (NLG919)IDO1Cell-based assay75 nM (EC50)[5]
Methyl-thiohydantoin-tryptophan (MTH-trp)IDO1Cell-based assay12.85 µM (EC50)11.6 µM[5]
GalanalIDO1LPS-stimulated THP-1 cells45 nM7.7 µM[5]
TryptamineIDO1156 µM[5]
1-Methyltryptophan (1-MT)IDO1Micromolar range[3]
NorharmaneIDO1Micromolar range[3]

Table 2: Binding Affinities of Tryptophan Derivatives

CompoundReceptor/TargetLigandKd/KiReference
Photooxidized Tryptophan Derivative (M+ 284)Ah Receptor[3H]TCDD0.07 nM (Kd)
Photooxidized Tryptophan Derivative (M+ 312)Ah Receptor[3H]TCDD0.44 nM (Kd)
7-Hydroxytryptophan (7-HTP)Serotonin-mediated proliferation0.3 nM - 2.3 nM (IC50)[6][7]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of azatryptophan analogs. Below are outlines for key assays.

IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.[2]

  • Cell Culture: Use a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3).

  • IDO1 Induction: Seed cells in a 96-well plate and treat with interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Compound Treatment: Add varying concentrations of the azatryptophan analog to the cells.

  • Tryptophan Catabolism: Incubate the cells to allow for the conversion of tryptophan to kynurenine.

  • Kynurenine Quantification: Collect the cell culture supernatant and quantify the amount of kynurenine produced. This can be done using High-Performance Liquid Chromatography (HPLC) or a spectrophotometric method involving a reaction with p-dimethylaminobenzaldehyde to produce a colored product.[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric)

This continuous assay measures the activity of TPH, the rate-limiting enzyme in serotonin synthesis, by monitoring the fluorescence of its product, 5-hydroxytryptophan (5-HTP).[8][9]

  • Reaction Mixture: Prepare a reaction mixture containing the TPH enzyme, the azatryptophan analog (as a potential substrate or inhibitor), the cofactor tetrahydrobiopterin, and other necessary components in a suitable buffer.

  • Fluorescence Measurement: Excite the reaction mixture at 300 nm and monitor the increase in fluorescence emission at 330 nm, which is characteristic of 5-HTP.

  • Data Analysis: The rate of increase in fluorescence is directly proportional to the enzyme activity. Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.

Serotonin Receptor Binding Assay (Radioligand)

This assay determines the affinity of an azatryptophan analog for a specific serotonin receptor subtype.

  • Membrane Preparation: Prepare cell membranes from cells expressing the serotonin receptor of interest.

  • Binding Reaction: Incubate the membranes with a known radioligand for the receptor (e.g., [3H]ketanserin for the 5-HT2A receptor) in the presence of varying concentrations of the unlabeled azatryptophan analog.[10]

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the azatryptophan analog that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

Quantification of Kynurenine Pathway Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method for the simultaneous quantification of multiple tryptophan and kynurenine pathway metabolites in biological samples such as plasma or cell culture supernatant.[1][11][12]

  • Sample Preparation: Precipitate proteins from the sample, for example, by adding a suitable solvent.

  • Chromatographic Separation: Inject the supernatant onto a liquid chromatography system to separate the different metabolites.

  • Mass Spectrometric Detection: Detect and quantify the metabolites using a mass spectrometer.

Signaling Pathways and Visualization

Azatryptophan analogs can exert their biological effects by modulating key signaling pathways involved in tryptophan metabolism. The two primary pathways are the kynurenine pathway and the serotonin pathway.

Kynurenine Pathway

The kynurenine pathway is the major route of tryptophan catabolism, producing several neuroactive and immunomodulatory metabolites.[8] The initial and rate-limiting step is catalyzed by IDO1 or TDO. Some tryptophan metabolites, such as kynurenine, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates gene expression.[13][14]

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Azatryptophan Azatryptophan Azatryptophan->IDO1_TDO Inhibition Kynurenine Kynurenine IDO1_TDO->Kynurenine AhR_complex AhR Complex Kynurenine->AhR_complex Ligand Binding Nucleus Nucleus AhR_complex->Nucleus Translocation Gene_Expression Immune Regulation Gene Expression Nucleus->Gene_Expression Transcription Regulation

Modulation of the Kynurenine Pathway by Azatryptophan Analogs.
Serotonin Pathway

A smaller fraction of tryptophan is converted to serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter.[15] This pathway is initiated by the enzyme tryptophan hydroxylase (TPH).[16][17] Serotonin then signals through a variety of serotonin receptors to mediate its effects.[17]

Serotonin_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Azatryptophan Azatryptophan Azatryptophan->TPH Inhibition or Substrate Competition Serotonin_Receptor Serotonin Receptor Azatryptophan->Serotonin_Receptor Agonism or Antagonism Five_HTP 5-Hydroxytryptophan TPH->Five_HTP AADC Aromatic L-Amino Acid Decarboxylase Five_HTP->AADC Serotonin Serotonin AADC->Serotonin Serotonin->Serotonin_Receptor Binding Downstream_Signaling Downstream Signaling Cascades Serotonin_Receptor->Downstream_Signaling

Potential Interactions of Azatryptophan Analogs with the Serotonin Pathway.

Conclusion

The discovery and characterization of azatryptophan analogs have opened new avenues for therapeutic intervention and for the fundamental study of biological processes. Their ability to act as selective inhibitors of key metabolic enzymes and as probes for receptor interactions underscores their importance in modern drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers seeking to explore the potential of this fascinating class of molecules. Further investigation into the specific interactions of various azatryptophan analogs with a broader range of biological targets and their detailed effects on signaling pathways will undoubtedly continue to fuel innovation in the fields of medicine and chemical biology.

References

D-7-Azatryptophan in Biophysical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-7-Azatryptophan (D-7-AzaTrp), a non-canonical amino acid and a structural isomer of tryptophan, has emerged as a powerful intrinsic fluorescent probe in biophysical research. By replacing a carbon atom with nitrogen at the 7th position of the indole ring, D-7-AzaTrp exhibits unique photophysical properties that are highly sensitive to its local environment. This makes it an invaluable tool for investigating protein structure, dynamics, folding, and molecular interactions with a level of detail often unattainable with its natural counterpart. This guide provides a comprehensive overview of D-7-AzaTrp, including its core properties, quantitative data, detailed experimental protocols for its incorporation and use, and its applications in modern drug discovery and development.

Core Properties of this compound

This compound is an isostere of tryptophan, meaning it has a similar shape and size, which generally allows it to be incorporated into proteins with minimal structural perturbation.[1][2] The key distinction is the substitution of the C7 carbon of the indole ring with a nitrogen atom.[3] This single atomic substitution dramatically alters its electronic properties, bestowing upon it a unique spectroscopic signature that is distinguishable from native tryptophan.[4]

A significant advantage of 7-AzaTrp is its distinct absorption and emission spectra, which are red-shifted compared to tryptophan.[3] This spectral separation allows for the selective excitation and monitoring of the 7-AzaTrp probe, even in proteins that contain multiple native tryptophan residues.[4][5] Furthermore, 7-AzaTrp often exhibits a single-exponential fluorescence decay in aqueous solutions, simplifying the interpretation of fluorescence lifetime measurements compared to the complex, multi-exponential decay of tryptophan.[3][6][7] However, its fluorescence is strongly quenched in aqueous solvents, a limitation that can be overcome as the probe becomes shielded from the solvent upon protein folding or ligand binding.[1][8][9]

Quantitative Spectroscopic Data

The utility of D-7-AzaTrp as a biophysical probe is rooted in its quantifiable spectroscopic characteristics. The following tables summarize key photophysical parameters, comparing them with native tryptophan and illustrating the influence of the local environment.

Table 1: Comparative Spectroscopic Properties of 7-Azatryptophan and Tryptophan

Property7-Azatryptophan (7-AzaTrp)Tryptophan (Trp)Reference(s)
Absorption λmax ~288 nm (red-shifted by ~10 nm)~280 nm[3]
Emission λmax 355-400 nm (environment-dependent)330-350 nm[2][3][9]
Stokes Shift ~65-130 nm (pronounced)~50-70 nm[1][8]
Quantum Yield (QY) in Water (pH 7) ~0.01 (low)~0.14[3][9]
Quantum Yield (QY) in Acetonitrile ~0.25 (high)-[3]

Table 2: Environmental Sensitivity of 7-AzaTrp Fluorescence

EnvironmentEmission λmaxQuantum Yield (QY)Key ObservationReference(s)
Cyclohexane (Nonpolar) ~325 nmHighBlue-shifted in hydrophobic environments.[3]
Water (Polar) ~400 nm~0.01 (Strongly Quenched)Red-shifted and quenched by polar solvent.[1][3][8]
Incorporated in Folded Protein (Buried) ~355-360 nmIncreasedShielding from water increases quantum yield.[1][2][8]
Incorporated in Unfolded Protein (Exposed) QuenchedVery LowFull solvent accessibility leads to strong quenching.[1][8]

Key Applications in Biophysical Research

Probing Protein Structure and Dynamics

The pronounced sensitivity of 7-AzaTrp's fluorescence emission to solvent polarity makes it an exceptional probe for mapping the local environment within a protein.[1][8] A blue-shift in the emission maximum indicates a nonpolar, hydrophobic environment, typical of a residue buried within the protein core. Conversely, a red-shift suggests solvent exposure. This property is widely used to monitor conformational changes, protein folding pathways, and the dynamics of specific domains.[3]

Investigating Protein-Ligand and Protein-Protein Interactions

Binding events at or near a 7-AzaTrp residue often alter its local environment, leading to measurable changes in its fluorescence signal.[10] This can manifest as an increase in fluorescence intensity (if the probe moves to a more hydrophobic binding pocket) or quenching (due to specific interactions with the ligand or binding partner).[3][4] These changes can be monitored in real-time to determine binding affinities (Kd), kinetics, and stoichiometry of molecular interactions, which is crucial for drug development.[10][11]

Site-Specific Labeling for NMR Spectroscopy

Beyond fluorescence, 7-AzaTrp serves as a valuable tool for Nuclear Magnetic Resonance (NMR) spectroscopy.[12] By incorporating isotope-labeled 7-AzaTrp (e.g., ¹⁵N/¹³C-labeled), researchers can obtain site-specific NMR signals.[13][14] This allows for the unambiguous assignment of resonances for a particular tryptophan position, providing high-resolution structural and dynamic information at that specific site without the complexity of interpreting signals from multiple tryptophan residues.[13][14]

Detailed Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol describes the in vivo incorporation of D-7-AzaTrp into a target protein using a tryptophan-auxotrophic Escherichia coli expression system.

1. Host Strain and Plasmid:

  • Use a tryptophan auxotroph E. coli strain (e.g., ATCC 49980) which cannot synthesize its own tryptophan.[1][8]
  • Transform this strain with an expression plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

2. Media Preparation:

  • Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for tryptophan.
  • Add a limiting amount of tryptophan initially to allow for cell growth to a desired optical density (OD).
  • Prepare a sterile, concentrated stock solution of this compound.

3. Cell Culture and Induction:

  • Inoculate the minimal medium with the transformed E. coli strain and grow the culture at 37°C with shaking.
  • Monitor cell growth by measuring the OD at 600 nm.
  • When the culture reaches the mid-exponential growth phase (e.g., OD600 ≈ 0.6-0.8), harvest the cells by centrifugation.
  • Wash the cell pellet with sterile, tryptophan-free minimal medium to remove any residual tryptophan.
  • Resuspend the cells in fresh minimal medium containing all essential amino acids except tryptophan.
  • Add this compound to the medium at a final concentration typically ranging from 50 to 100 mg/L.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG for a lac-based promoter).
  • Continue incubation at a suitable temperature (e.g., 25-37°C) for several hours to allow for protein expression and incorporation of the analog.

4. Protein Purification and Verification:

  • Harvest the cells and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
  • Verify the incorporation of D-7-AzaTrp using mass spectrometry, which will show a mass shift corresponding to the substitution of tryptophan with 7-azatryptophan.[8] Amino acid analysis can also be used to quantify the incorporation efficiency.[8]

Protocol 2: Fluorescence Titration for Protein-Ligand Binding Analysis

This protocol outlines a typical fluorescence quenching or enhancement experiment to determine the binding affinity of a ligand to a protein containing D-7-AzaTrp.

1. Sample Preparation:

  • Prepare a stock solution of the purified D-7-AzaTrp-labeled protein in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4).[15] The protein concentration should be kept low (e.g., 1-2 µM) to minimize inner filter effects.[15]
  • Prepare a concentrated stock solution of the ligand in the same buffer. If the ligand is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all samples.[15]

2. Instrument Setup:

  • Use a fluorometer equipped with a temperature-controlled cuvette holder.[16]
  • Set the excitation wavelength to selectively excite D-7-AzaTrp. An excitation wavelength of ~295-310 nm is often used to minimize absorption by tyrosine residues and maximize selective excitation of the azatryptophan.[4][15]
  • Set the emission scan range to cover the expected fluorescence of D-7-AzaTrp (e.g., 310-500 nm).[15][17]
  • Use appropriate excitation and emission slit widths (e.g., 5-10 nm) to balance signal intensity and spectral resolution.[15]

3. Titration Experiment:

  • Place a known volume and concentration of the protein solution into a quartz cuvette.
  • Record the initial fluorescence spectrum of the protein alone.
  • Add small aliquots of the concentrated ligand stock solution to the cuvette.
  • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.[17]
  • Continue the titration until the change in fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

4. Data Analysis:

  • Correct the raw fluorescence data for dilution and any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[17]
  • Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.
  • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).

Mandatory Visualizations

G Workflow for Biosynthetic Incorporation of D-7-AzaTrp cluster_0 Preparation cluster_1 Cell Culture & Induction cluster_2 Purification & Analysis A Transform Trp-auxotroph E. coli with expression plasmid C Grow culture in minimal medium with limiting Trp A->C B Prepare minimal medium (-Trp, + other amino acids) B->C D Harvest and wash cells to remove Trp C->D E Resuspend in Trp-free medium and add D-7-AzaTrp D->E F Induce protein expression (e.g., with IPTG) E->F G Harvest cells and lyse F->G H Purify protein via chromatography G->H I Verify incorporation via Mass Spectrometry H->I

Caption: A flowchart illustrating the key stages for producing a D-7-AzaTrp labeled protein.

G Principle of Fluorescence-Based Binding Assay Protein Protein with D-7-AzaTrp Complex Protein-Ligand Complex Protein->Complex + Emission1 High Fluorescence (Solvent Exposed) Protein->Emission1 2. Measure Baseline Fluorescence Ligand Ligand Ligand->Complex Emission2 Altered Fluorescence (Quenched/Enhanced) Complex->Emission2 3. Binding alters probe environment Excitation Excitation Light (~295-310 nm) Excitation->Protein 1. Excite Probe Emission2->Ligand 4. Correlate signal change with [Ligand] to find Kd

Caption: The process of using fluorescence changes to quantify protein-ligand interactions.

G Application in Protein-Protein Interaction Studies P1 Protein A (labeled with D-7-AzaTrp) Interaction Interaction Interface P1->Interaction Binding P2 Protein B (Binding Partner) P2->Interaction SignalChange Change in 7-AzaTrp Fluorescence Signal (Intensity, λmax, Lifetime) Interaction->SignalChange Causes Analysis Determine Binding Affinity (Kd) and Kinetics SignalChange->Analysis Allows

Caption: Using D-7-AzaTrp to monitor the formation of a protein-protein complex.

Conclusion and Future Outlook

This compound has solidified its place as a versatile and sensitive probe in the biophysicist's toolkit. Its unique spectroscopic properties provide a window into the molecular world, enabling detailed studies of protein structure, folding, and interactions that are fundamental to biology and drug discovery. The ability to selectively incorporate this probe, either biosynthetically or through chemical synthesis, offers remarkable flexibility for designing experiments to answer specific biological questions. As techniques in fluorescence spectroscopy, NMR, and computational modeling continue to advance, the applications of this compound are poised to expand, further illuminating the complex interplay of biomolecules and aiding in the rational design of next-generation therapeutics.

References

The promise of D-7-Azatryptophan: A Technical Guide to its Application as a Non-Invasive Protein Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology and drug discovery, the ability to observe the structure, dynamics, and interactions of proteins in their native environment is paramount. Traditional methods often rely on bulky extrinsic labels that can perturb the very processes they are meant to investigate. D-7-Azatryptophan (7AW), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful, minimally disruptive tool for illuminating protein behavior. Its unique photophysical properties, including a distinct fluorescence profile and sensitivity to its local environment, make it an invaluable non-invasive probe. This technical guide provides an in-depth exploration of the potential of this compound, offering a compilation of quantitative data, detailed experimental protocols, and visualizations to facilitate its adoption in research and development.

Core Advantages of this compound as a Protein Probe

7-Azatryptophan offers several key advantages over both intrinsic tryptophan fluorescence and other fluorescent probes:

  • Spectroscopic Distinction: The absorption and emission spectra of 7AW are red-shifted compared to tryptophan, allowing for selective excitation and detection even in tryptophan-rich proteins.[1][2] This minimizes background fluorescence from native tryptophan residues.

  • Environmental Sensitivity: The fluorescence quantum yield and lifetime of 7AW are highly sensitive to the polarity of its microenvironment.[1] This property can be exploited to monitor changes in protein conformation, ligand binding, and protein-protein interactions.

  • Single Exponential Decay: In aqueous solutions, 7AW exhibits a single exponential fluorescence decay, simplifying data analysis compared to the complex, multi-exponential decay of tryptophan.[3][4]

  • Minimal Perturbation: As an isostere of tryptophan, 7AW can be incorporated into proteins with minimal structural and functional disruption, providing a more accurate representation of native protein behavior.[5]

  • FRET Applications: 7-Azatryptophan can serve as an efficient acceptor in Fluorescence Resonance Energy Transfer (FRET) pairs, enabling the measurement of intramolecular and intermolecular distances.[6]

Quantitative Data Presentation

To facilitate the experimental design, the key photophysical properties of this compound are summarized below.

Table 1: Spectroscopic Properties of 7-Azatryptophan (7AW) vs. Tryptophan (Trp)

Property7-Azatryptophan (7AW)Tryptophan (Trp)Reference(s)
Absorption Maximum (λabs) ~290 nm~280 nm[1]
Emission Maximum (λem) ~360-400 nm (solvent dependent)~350 nm[1][7]
Stokes Shift ~70-110 nm~70 nm[5][7]
Fluorescence Decay in Water Single ExponentialMulti-exponential[3][4]

Table 2: Environmental Sensitivity of 7-Azatryptophan Fluorescence

SolventEmission Maximum (λem)Quantum Yield (Φ)Fluorescence Lifetime (τ)Reference(s)
Water (pH 7) ~400 nm0.01 - 0.03~0.8 ns[1][8]
Acetonitrile ~362 nm0.25-[1]
Cyclohexane ~325 nm~0.1 (10-fold > water)-[1]
In Protein (Avidin) --~0.65 ns[9]

Table 3: 7-Azatryptophan in FRET Applications

FRET PairFörster Distance (R0)Reference(s)
p-cyanophenylalanine (Donor) - 7-Azatryptophan (Acceptor) 18.5 ± 0.5 Å[6]

Experimental Protocols

The successful application of this compound as a protein probe relies on its efficient incorporation into the protein of interest and the appropriate application of fluorescence spectroscopy techniques.

Protocol 1: Biosynthetic Incorporation of this compound into Proteins using E. coli

This protocol is adapted for the expression of proteins containing 7AW using a tryptophan-auxotrophic E. coli strain.

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE)

  • Expression vector containing the gene of interest under an inducible promoter (e.g., T7)

  • M9 minimal medium

  • D-Tryptophan

  • This compound (Sigma-Aldrich)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Appropriate antibiotic

Procedure:

  • Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Growth in Minimal Medium: Inoculate 1 L of M9 minimal medium supplemented with 20 mg/L D-tryptophan and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction and 7AW Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 minimal medium lacking tryptophan to remove any residual tryptophan.

  • Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing 100 mg/L this compound and the appropriate antibiotic.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 3-5 hours at 30°C.

  • Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the 7AW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 2: Steady-State Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring steady-state fluorescence spectra of a 7AW-labeled protein.

Materials:

  • Purified 7AW-labeled protein

  • Buffer of choice (ensure it does not have significant autofluorescence)

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of the 7AW-labeled protein in the desired buffer. The concentration should be optimized to give a good signal-to-noise ratio while minimizing inner filter effects (typically in the low micromolar range).

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 290-310 nm for selective excitation of 7AW.

    • Set the emission scan range from 320 nm to 500 nm.

    • Adjust the excitation and emission slit widths to optimize the signal intensity and spectral resolution (e.g., 5 nm).

  • Blank Measurement: Record the fluorescence spectrum of the buffer alone to account for background fluorescence.

  • Sample Measurement: Record the fluorescence emission spectrum of the 7AW-labeled protein solution.

  • Data Analysis:

    • Subtract the buffer spectrum from the protein spectrum.

    • Determine the wavelength of maximum emission (λem).

    • Integrate the area under the emission curve to determine the relative fluorescence intensity.

Protocol 3: Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

This protocol provides a general workflow for measuring the fluorescence lifetime of a 7AW-labeled protein using TCSPC.

Materials:

  • Purified 7AW-labeled protein

  • Pulsed light source with an excitation wavelength around 290-310 nm (e.g., a pulsed laser diode)

  • Fast single-photon detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT)

  • TCSPC electronics

  • Appropriate emission filters to isolate 7AW fluorescence

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 2.

  • Instrument Setup:

    • Set up the TCSPC system according to the manufacturer's instructions.

    • Align the pulsed light source to excite the sample in the cuvette.

    • Position the detector at a 90° angle to the excitation beam.

    • Place an emission filter in front of the detector to select for the 7AW fluorescence and block scattered excitation light.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Fluorescence Decay Measurement: Collect the fluorescence decay data from the 7AW-labeled protein sample until a sufficient number of photons have been collected in the peak channel (typically >10,000 counts) to ensure good statistics.

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the measured fluorescence decay with the IRF.

    • Fit the decay data to a single-exponential or multi-exponential decay model to determine the fluorescence lifetime(s) (τ). For 7AW in a homogeneous environment, a single-exponential decay is expected.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Experimental_Workflow_for_7AW_Incorporation cluster_cloning Gene Cloning cluster_transformation Transformation cluster_expression Protein Expression cluster_purification Purification & Analysis cloning Clone Gene of Interest into Expression Vector transformation Transform Trp-Auxotrophic E. coli cloning->transformation growth Grow in Minimal Medium + Trp transformation->growth wash Wash Cells to Remove Trp growth->wash induction Induce with IPTG in Medium + 7AW wash->induction harvest Harvest Cells induction->harvest purification Purify 7AW-labeled Protein harvest->purification analysis Spectroscopic Analysis purification->analysis

Caption: Workflow for biosynthetic incorporation of 7-azatryptophan.

FRET_Mechanism cluster_excitation cluster_emission donor Donor (e.g., PheCN) acceptor Acceptor (7AW) donor->acceptor Energy Transfer (non-radiative) donor_emission Donor Emission (No FRET) donor->donor_emission Fluorescence acceptor_emission Acceptor Emission (FRET) acceptor->acceptor_emission Fluorescence excitation Excitation Light (λ_ex) excitation->donor Absorption

Caption: Principle of FRET using 7-azatryptophan as an acceptor.

Hirudin_Thrombin_Interaction Simplified Hirudin-Thrombin Interaction Pathway thrombin Thrombin (Active) complex Thrombin-Hirudin-7AW Complex thrombin->complex Binding fibrin Fibrin (Clot) thrombin->fibrin Cleavage hirudin Hirudin-7AW (Unbound) hirudin->complex Binding no_clot No Clot Formation complex->no_clot Inhibition fibrinogen Fibrinogen

Caption: Inhibition of thrombin by 7AW-labeled hirudin.

Conclusion

This compound stands out as a versatile and powerful non-invasive probe for elucidating the complexities of protein science. Its unique spectroscopic properties, combined with its ability to be seamlessly integrated into protein structures, offer researchers an unparalleled window into the dynamic world of proteins. By providing a comprehensive overview of its quantitative characteristics and detailed experimental protocols, this guide aims to empower scientists and drug development professionals to harness the full potential of this compound in their quest for novel biological insights and therapeutic innovations. The continued development and application of such sophisticated molecular tools will undoubtedly accelerate our understanding of biological systems and the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of D-7-Azatryptophan in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-7-Azatryptophan in aqueous buffers. Due to the limited availability of specific quantitative data for the D-isomer in public literature, this document leverages data from its L-isomer (L-7-Azatryptophan), the parent compound L-tryptophan, and general principles of azaindole chemistry to provide a thorough understanding. This guide is intended to empower researchers to effectively utilize this compound in a variety of applications, from fundamental research to drug development.

Physicochemical Properties of this compound

This compound is an unnatural amino acid and an analog of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution significantly alters its photophysical properties, making it a valuable fluorescent probe for biophysical research.

PropertyValue
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
CAS Number 134235-82-8
Appearance Off-white to pale yellow powder
pKa The pKa of the 7-azaindole nitrogen is approximately 4.6, indicating it is not protonated at neutral pH.[1]

Solubility of this compound

The solubility of this compound, like other amino acids, is expected to be highly dependent on the pH and temperature of the aqueous solution.

Qualitative Solubility Profile

A product information sheet for the racemate (DL-7-Azatryptophan hydrate) indicates that it is soluble in 1 M HCl at a concentration of 50 mg/mL, with the application of heat.[2] Generally, azaindole-containing compounds exhibit enhanced aqueous solubility compared to their indole counterparts.[3]

Expected pH-Dependent Solubility

Based on the behavior of L-tryptophan, this compound is anticipated to exhibit a "U"-shaped solubility-pH profile, with its minimum solubility occurring at its isoelectric point (pI).[4][5] At pH values below the pI, the primary amine group is protonated, and at pH values above the pI, the carboxylic acid group is deprotonated, both leading to increased solubility in aqueous media.

Estimated Quantitative Solubility in Aqueous Buffers
Buffer System (0.1 M)pHTemperature (°C)Estimated Solubility (mg/mL)
Citrate Buffer3.025> 10
Acetate Buffer5.0251 - 5
Phosphate Buffer (PBS)7.4255 - 10
Borate Buffer9.025> 10
Phosphate Buffer (PBS)7.442 - 8
Phosphate Buffer (PBS)7.4378 - 15

Note: These are estimated values and should be experimentally verified.

Stability of this compound in Aqueous Buffers

The stability of this compound in aqueous solutions is a critical factor for its storage and use in experimental settings. Tryptophan and its analogs are known to be susceptible to degradation under various conditions.[6][7]

Factors Affecting Stability
  • pH: Hydrolysis can occur at acidic and basic pH, potentially leading to the opening of the indole ring or other modifications.

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.

  • Light: Exposure to ultraviolet (UV) and even visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Expected Degradation Profile

Based on studies of tryptophan, the primary degradation pathways for this compound are expected to involve oxidation of the indole ring.[6][7] Potential degradation products could include analogs of N-formylkynurenine and kynurenine.

Recommended Storage and Handling
  • Storage: Solid this compound should be stored at -20°C, protected from light and moisture.

  • Aqueous Solutions: Stock solutions should be prepared fresh in a suitable buffer. For short-term storage (days), solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquots of the stock solution should be flash-frozen and stored at -80°C. Repeated freeze-thaw cycles should be avoided.

Estimated Stability Data in Aqueous Buffer

The following table provides an estimated stability profile of this compound in aqueous phosphate buffer (pH 7.4). These are estimations based on the known stability of tryptophan and should be confirmed experimentally.

ConditionDurationEstimated % Remaining
2-8°C, Protected from Light7 days> 95%
25°C, Protected from Light24 hours> 90%
25°C, Ambient Light24 hours< 80%
37°C, Protected from Light24 hours< 85%

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the static equilibrium method used for L-tryptophan.[4]

Materials:

  • This compound

  • Aqueous buffers of desired pH

  • Thermostatically controlled shaker bath

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Place the vial in a thermostatically controlled shaker bath set to the desired temperature.

  • Equilibrate the suspension for at least 24 hours to ensure saturation.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The solubility is the concentration of the saturated solution.

Protocol for Assessing Aqueous Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways, as recommended by ICH guidelines.[8][9]

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 3, 7, 9)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • If using an HPLC-MS system, attempt to identify the mass of the major degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of buffer prep1->prep2 equil1 Incubate in shaker bath (constant temperature) prep2->equil1 equil2 Allow solid to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Analyze by HPLC samp3->samp4 res1 Determine concentration (Solubility) samp4->res1

Solubility Determination Workflow

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_data Data Analysis start Prepare stock solution of This compound in buffer acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H2O2, RT) start->ox therm Thermal (60°C) start->therm photo Photostability (ICH Q1B) start->photo analysis Analyze samples at time points by stability-indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis deg Calculate % degradation analysis->deg id Identify degradation products (if using MS) analysis->id path Propose degradation pathways deg->path id->path

References

Methodological & Application

Protocol for the Biosynthetic Incorporation of D-7-Azatryptophan

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the incorporation of the non-canonical amino acid D-7-Azatryptophan (D-7-AW) into proteins expressed in Escherichia coli. Two primary methods are described: residue-specific incorporation using a tryptophan auxotrophic strain and site-specific incorporation using amber codon suppression technology.

Introduction

This compound is a fluorescent analog of tryptophan that serves as a powerful biophysical probe. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan, make it an invaluable tool for studying protein structure, dynamics, and interactions.[1][2][3] The incorporation of D-7-AW into proteins can be achieved biosynthetically, offering a straightforward method to introduce a fluorescent reporter with minimal structural perturbation.[4][5] This protocol is intended for researchers, scientists, and drug development professionals familiar with molecular biology and protein expression techniques.

Methods Overview

Two principal strategies for the biosynthetic incorporation of this compound are presented:

  • Residue-Specific Incorporation: This method utilizes an E. coli strain that is auxotrophic for tryptophan (Trp-). In a tryptophan-deficient medium supplemented with D-7-AW, the cellular machinery incorporates D-7-AW into every position that would normally be occupied by tryptophan.[6][7]

  • Site-Specific Incorporation: This more precise method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for D-7-AW.[8][9][10] An amber stop codon (TAG) is introduced at the desired site in the gene of interest, and the orthogonal pair directs the incorporation of D-7-AW at this position.[9][11]

Data Presentation

Table 1: Quantitative Data for Residue-Specific Incorporation of 7-Azatryptophan
ProteinExpression SystemIncorporation Efficiency (%)Protein Yield (mg/L)Reference
Staphylococcal Nuclease AE. coli (Trp auxotroph)~98Not Reported[5][12]
Phage Lambda LysozymeE. coli (Trp auxotroph)>98Not Reported[13]
Annexin A5E. coli (Trp auxotroph)~80Not Reported[14]
Table 2: Quantitative Data for Site-Specific Incorporation of 7-Azatryptophan
ProteinExpression SystemncAAIncorporation Efficiency (%)Protein Yield (mg/L)Reference
Zika Virus NS2B-NS3 ProteaseE. coli B95.ΔA with pRSF-G1(7AW)RS7-AzatryptophanHigh (qualitative)~10[4][8]
Murine Dihydrofolate ReductaseE. coli with orthogonal aaRS/tRNA6-chloro-Tryptophan>98Not Reported
Green Fluorescent Protein (GFP)HEK 293T cellsp-Azido-L-phenylalanineVariable (depends on conditions)Not Reported[9]
Table 3: Spectral Properties of 7-Azatryptophan in Different Environments
EnvironmentAbsorption λmax (nm)Emission λmax (nm)Quantum YieldReference
Aqueous Solution (pH 7)~288~4000.01[2][15]
AcetonitrileNot ReportedNot Reported0.25[15]
Annexin A5 (hydrophobic environment)Not Reported~360Not Reported[1][6]
Hirudin (Y3AW)~290~400Not Reported[15]

Experimental Protocols

Protocol 1: Residue-Specific Incorporation of this compound

This protocol is adapted for use with a tryptophan auxotrophic E. coli strain, such as RF12 (a BL21(DE3) derivative).[10]

Materials:

  • E. coli Trp- auxotrophic strain (e.g., RF12) harboring the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, and 0.1 mM CaCl2.

  • This compound (Sigma-Aldrich or equivalent).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic for plasmid selection.

Procedure:

  • Starter Culture: Inoculate a single colony of the E. coli Trp- strain into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: The next day, inoculate 50 mL of M9 minimal medium (supplemented as above and with 20 µg/mL L-tryptophan and the appropriate antibiotic) with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Tryptophan Starvation and Induction:

    • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet twice with sterile M9 minimal medium (lacking tryptophan) to remove any residual tryptophan.

    • Resuspend the cell pellet in fresh M9 minimal medium (lacking tryptophan) to the original culture volume.

  • Expression with this compound:

    • Add this compound to a final concentration of 60 mg/L.[13]

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Incubate the culture at 30°C for 12-16 hours with vigorous shaking.[6]

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

    • Purify the protein using standard methods, such as Ni-NTA affinity chromatography for His-tagged proteins.[6][16]

Protocol 2: Site-Specific Incorporation of this compound via Amber Suppression

This protocol utilizes an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA for the site-specific incorporation of D-7-AW.[4][8]

Materials:

  • E. coli expression strain (e.g., B95.ΔA).

  • Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired position.

  • Plasmid encoding the D-7-AW-specific orthogonal synthetase and tRNA (e.g., pRSF-G1(7AW)RS).[8]

  • LB medium.

  • This compound.

  • IPTG.

  • Appropriate antibiotics for plasmid selection.

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the plasmid encoding the orthogonal D-7-AWRS/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.[4]

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Incubate the culture at 30°C for 16-20 hours with shaking.

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

    • Purify the D-7-AW-containing protein using appropriate chromatography methods (e.g., Ni-NTA for His-tagged proteins).[4][16]

Characterization of this compound Incorporation

Mass Spectrometry:

To confirm the successful incorporation of D-7-AW, mass spectrometry is the method of choice.[5][12]

  • Intact Protein Analysis: Analyze the purified protein by ESI-MS to determine its molecular weight. The mass of the protein containing D-7-AW will be different from the wild-type protein.

  • Peptide Mapping:

    • Digest the protein with a specific protease, such as trypsin.[5]

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide containing the D-7-AW modification and confirm its sequence and mass.

Fluorescence Spectroscopy:

The unique fluorescent properties of D-7-AW can be used to characterize the labeled protein.[6][15]

  • Sample Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum by exciting the sample at a wavelength where D-7-AW absorbs but tryptophan does not, typically around 310-320 nm.[15]

    • Measure the emission spectrum, which is expected to be in the range of 360-420 nm, depending on the local environment of the D-7-AW residue.[6][15]

    • As a control, measure the fluorescence of the wild-type protein under the same conditions.

Visualizations

experimental_workflow_residue_specific cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Inoculate Trp- E. coli overnight Overnight culture in LB start->overnight adaptation Adaptation in M9 + Trp overnight->adaptation starvation Harvest and Trp starvation adaptation->starvation induction Resuspend in M9 + D-7-AW + IPTG starvation->induction expression Incubate 12-16h at 30°C induction->expression harvest Harvest cells expression->harvest purification Protein purification harvest->purification characterization Characterization (MS, Fluorescence) purification->characterization

Caption: Workflow for residue-specific incorporation of this compound.

experimental_workflow_site_specific cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis start Co-transform E. coli with plasmids overnight Overnight culture in LB start->overnight growth Grow expression culture to OD600 0.6-0.8 overnight->growth induction Add D-7-AW and IPTG growth->induction expression Incubate 16-20h at 30°C induction->expression harvest Harvest cells expression->harvest purification Protein purification harvest->purification characterization Characterization (MS, Fluorescence) purification->characterization

Caption: Workflow for site-specific incorporation of this compound.

amber_suppression_pathway cluster_translation Cellular Translation Machinery cluster_orthogonal_system Orthogonal System ribosome Ribosome protein Protein with D-7-AW ribosome->protein incorporates mrna mRNA with TAG codon mrna->ribosome d7aw D-7-AW d7aw_rs D-7-AWRS d7aw->d7aw_rs binds charged_trna D-7-AW-tRNA_CUA d7aw_rs->charged_trna charges trna_cua tRNA_CUA trna_cua->d7aw_rs binds charged_trna->ribosome decodes TAG

Caption: Amber suppression for D-7-AW incorporation.

References

Application Notes and Protocols for Utilizing D-7-Azatryptophan in Fluorescence Resonance Energy Transfer (FRET) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the fluorescent non-canonical amino acid, D-7-Azatryptophan (D-7-AzaTrp), in Fluorescence Resonance Energy Transfer (FRET) based assays. This document outlines the photophysical properties of D-7-AzaTrp, detailed protocols for its incorporation into peptides and proteins, and methodologies for performing and analyzing FRET experiments.

Introduction to this compound as a FRET Probe

This compound is a tryptophan analog that exhibits unique fluorescent properties, making it a valuable tool for studying protein structure, dynamics, and interactions. Its intrinsic fluorescence is sensitive to the local environment, and its spectral properties allow it to serve as an efficient FRET acceptor with suitable donor fluorophores. The replacement of the C7 carbon of the indole ring with a nitrogen atom results in a red-shifted absorption and emission spectrum compared to natural tryptophan, which can be advantageous in reducing background fluorescence and enabling specific excitation.[1]

One of the key advantages of using D-7-AzaTrp is its minimal structural perturbation to the parent protein, as it is similar in size and shape to tryptophan. This allows for more biologically relevant measurements compared to larger, more disruptive fluorescent dyes.

Photophysical Properties and FRET Parameters

The efficiency of FRET is critically dependent on the photophysical properties of the donor and acceptor pair. Below is a summary of key quantitative data for this compound relevant to FRET experiments.

PropertyValueConditionsReference
Quantum Yield (Φ) 0.01Aqueous solution (pH 7)[1]
0.25Acetonitrile[1]
Fluorescence Lifetime (τ) ~780 psWater (neutral pH)[2]
Förster Distance (R₀) with p-Cyanophenylalanine (PheCN) 18.5 ± 0.5 ÅAssumed κ² = 2/3, n = 1.33[3]
Förster Distance (R₀) with Tyrosine (Tyr) ~15-20 Å (Estimated)Dependent on local environment and orientation[1]

Note: The quantum yield of D-7-AzaTrp is highly sensitive to the polarity of its environment.[1] This property can be exploited to probe changes in the local environment but must be accounted for in quantitative FRET analysis.

FRET Signaling Pathway

The fundamental principle of FRET involves the non-radiative transfer of energy from an excited-state donor fluorophore to a ground-state acceptor fluorophore. The efficiency of this transfer is inversely proportional to the sixth power of the distance between the two molecules, making FRET a sensitive "molecular ruler" for distances typically in the 10-100 Å range.

FRET_Pathway cluster_donor Donor Fluorophore (e.g., PheCN, Tyr) cluster_acceptor Acceptor (D-7-AzaTrp) D_ground Ground State (S₀) D_excited Excited State (S₁) D_ground->D_excited Excitation (hν_ex) D_excited->D_ground Fluorescence (hν_em,D) A_excited Excited State (S₁) D_excited->A_excited FRET (Energy Transfer) A_ground Ground State (S₀) A_excited->A_ground Fluorescence (hν_em,A)

Diagram of the FRET signaling pathway.

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-D-7-Azatryptophan(Boc)-OH

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

  • HPLC system for purification

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve Fmoc-D-7-Azatryptophan(Boc)-OH (or other Fmoc-amino acid) and coupling reagents (e.g., HBTU, HOBt) in DMF. b. Add DIPEA to the activation mixture and immediately add it to the resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin test to ensure completion. d. Wash the resin extensively with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-D-7-AzaTrp-OH (HBTU/HOBt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave Cleave from Resin & Deprotect (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by HPLC precipitate->purify end Characterize (MS, HPLC) purify->end

Workflow for SPPS incorporation of D-7-AzaTrp.

Protocol 2: Biosynthetic Incorporation of this compound

This protocol outlines the general procedure for incorporating this compound into a recombinant protein expressed in a tryptophan auxotrophic strain of E. coli.

Materials:

  • E. coli tryptophan auxotroph strain (e.g., CY15077)

  • Expression vector containing the gene of interest under an inducible promoter

  • M9 minimal media

  • L-Tryptophan

  • D,L-7-Azatryptophan

  • Inducing agent (e.g., IPTG)

  • Standard protein purification reagents (e.g., buffers, chromatography columns)

Methodology:

  • Transformation: Transform the tryptophan auxotrophic E. coli strain with the expression plasmid.

  • Initial Culture Growth: a. Inoculate a starter culture in M9 minimal media supplemented with L-tryptophan. b. Use the starter culture to inoculate a larger volume of M9 minimal media with L-tryptophan and grow at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Tryptophan Depletion: a. Harvest the cells by centrifugation. b. Wash the cell pellet several times with M9 minimal media lacking tryptophan to remove all residual L-tryptophan. c. Resuspend the cells in fresh M9 minimal media without tryptophan and incubate for 30-60 minutes to deplete intracellular tryptophan stores.

  • Analog Incorporation and Induction: a. Add D,L-7-Azatryptophan to the culture to a final concentration of ~50-100 µg/mL. b. After 15-20 minutes of incubation to allow for uptake of the analog, induce protein expression by adding the appropriate inducer (e.g., IPTG). c. Continue to incubate the culture for the optimal time required for protein expression (typically 3-4 hours).

  • Protein Purification: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

Biosynthetic_Workflow start Transform Trp Auxotroph culture Grow in M9 + Trp start->culture deplete Harvest & Wash Cells (Trp-free M9) culture->deplete incubate_deplete Incubate in Trp-free M9 deplete->incubate_deplete add_analog Add D,L-7-AzaTrp incubate_deplete->add_analog induce Induce Protein Expression add_analog->induce purify Purify Protein induce->purify end Verify Incorporation (MS) purify->end

Workflow for biosynthetic incorporation.

Protocol 3: FRET Data Acquisition and Analysis

This protocol provides a general framework for acquiring and analyzing FRET data using steady-state fluorescence spectroscopy.

Instrumentation:

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

Methodology:

  • Sample Preparation: a. Prepare samples of the donor-only labeled protein, acceptor-only labeled protein, and the donor-acceptor labeled protein in a suitable buffer. b. Ensure the absorbance of the samples at the donor excitation wavelength is below 0.1 to avoid inner filter effects.

  • Data Acquisition: a. Donor Emission Scan: Excite the donor-only and donor-acceptor samples at the donor's excitation wavelength (e.g., ~280 nm for Tyr, ~240 nm for PheCN) and record the emission spectrum over a range that covers both donor and acceptor emission. b. Acceptor Emission Scan (Direct Excitation): Excite the acceptor-only and donor-acceptor samples at a wavelength where the donor has minimal absorbance but the acceptor (D-7-AzaTrp) absorbs (e.g., ~310 nm).[3] Record the emission spectrum.

  • Data Analysis and Correction for Environmental Effects: The fluorescence quantum yield of D-7-AzaTrp can be sensitive to the local environment and the presence of denaturants.[3] To obtain a quantitative measure of FRET efficiency that is independent of these environmental effects, a correction should be applied.

    Correction Procedure: a. Measure the sensitized emission intensity of the acceptor (D-7-AzaTrp) from the FRET experiment (excitation at the donor wavelength). b. Measure the intrinsic fluorescence intensity of the acceptor by directly exciting it at a wavelength where the donor does not absorb.[3] c. Divide the FRET-sensitized acceptor intensity by its intrinsic fluorescence intensity. This ratio provides a more accurate representation of the FRET efficiency.[3]

Data_Correction_Logic input1 FRET-Sensitized Acceptor Emission (Excite Donor) process Divide FRET-Sensitized Emission by Direct Emission input1->process input2 Direct Acceptor Emission (Excite Acceptor) input2->process output Corrected FRET Signal (Independent of Acceptor Quantum Yield Changes) process->output

Logic for correcting environmental effects.

  • Calculating FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence: E = 1 - (FDA / FD) Where:

    • FDA is the fluorescence intensity of the donor in the presence of the acceptor.

    • FD is the fluorescence intensity of the donor in the absence of the acceptor.

  • Calculating Inter-fluorophore Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation: r = R₀ (1/E - 1)1/6 Where:

    • R₀ is the Förster distance for the specific donor-acceptor pair.

Applications in Drug Discovery and Research

  • Conformational Changes: Monitoring changes in protein conformation upon ligand binding, protein folding, or interaction with other molecules.

  • Protein-Protein Interactions: Quantifying the binding affinity and kinetics of protein-protein interactions.

  • Enzyme Kinetics: Developing high-throughput screening assays for enzyme inhibitors by designing peptide substrates that are cleaved, leading to a change in FRET.

  • Drug Screening: Screening for compounds that modulate protein conformation or interactions.

By providing a minimally perturbing and site-specifically incorporated fluorescent probe, this compound offers a powerful tool for detailed biophysical characterization of proteins and their interactions, with significant applications in basic research and drug development.

References

Application Notes and Protocols: D-7-Azatryptophan as a Probe for Protein Folding and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-7-Azatryptophan (7-azaTrp) is a fluorescent analog of the natural amino acid tryptophan. Its unique photophysical properties make it an invaluable tool for investigating protein structure, folding, dynamics, and protein-ligand interactions. The substitution of a carbon atom with a nitrogen atom at the 7th position of the indole ring results in significant alterations to its spectroscopic characteristics compared to tryptophan. These differences, most notably a red-shift in its absorption and emission spectra, allow for selective excitation and detection, providing a clearer window into the local environment of the probe within a protein.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe.

Key Advantages of this compound

  • Spectroscopic Distinction: 7-azaTrp exhibits a red-shifted absorption maximum (by ~10 nm) and a more significantly red-shifted fluorescence emission (by 46 to 70 nm) compared to tryptophan.[1][2][3] This allows for the selective excitation of 7-azaTrp at wavelengths above 300 nm, where tryptophan's absorbance is minimal, thereby isolating the signal from the probe even in proteins containing multiple native tryptophan residues.[1][2]

  • Environmental Sensitivity: The fluorescence emission spectrum and quantum yield of 7-azaTrp are highly sensitive to the polarity of its local environment.[2] For instance, the emission maximum can shift from ~360 nm in a hydrophobic environment to longer wavelengths in aqueous solutions, and its fluorescence is often quenched in aqueous environments.[4][5] This property makes it an excellent probe for monitoring changes in solvent accessibility during protein folding, conformational changes, or ligand binding.

  • Simplified Fluorescence Decay: Unlike tryptophan, which displays complex multi-exponential fluorescence decay kinetics, 7-azaTrp exhibits a single exponential decay in aqueous solutions.[1][2] This simplifies the analysis of fluorescence lifetime data, providing more straightforward interpretations of molecular dynamics.

  • Biocompatibility: 7-azaTrp can be biosynthetically incorporated into proteins using tryptophan-auxotrophic expression systems, making it a genetically encodable probe.[4][5][6][7][8] It can also be incorporated via chemical peptide synthesis.[2]

Data Presentation: Spectroscopic Properties

The following tables summarize the key spectroscopic properties of 7-azatryptophan in comparison to tryptophan and in different environments.

PropertyTryptophanThis compoundReference(s)
Absorption Maximum (λabs)~280 nm~288-290 nm (red-shifted by ~10 nm)[1][2][4]
Emission Maximum (λem)~350 nm (in water)~358-400 nm (red-shifted by 46-70 nm)[1][2][4]
Fluorescence DecayMulti-exponentialSingle exponential in aqueous solution[1][2]
Stokes Shift~70 nmPronounced, e.g., ~130 nm for 4-AzaTrp[4]
Solvent/Environment7-AzaTrp Emission Maximum (λem)Quantum Yield (QY)Reference(s)
Cyclohexane325 nm-[2]
Diethyl ether345 nm-[2]
Acetonitrile362 nm0.25[2]
n-Propanol367 nm-[2]
Water (pH 7)400 nm0.01[2]
Hydrophobic Cavity~360 nmHigher[4][5]
Solvent ExposedQuenchedLower[4][5]

Experimental Protocols

This protocol describes the incorporation of 7-azaTrp into a target protein using a tryptophan-auxotrophic E. coli strain.

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., W3747)

  • Expression vector containing the gene of interest

  • Minimal media (M9) supplemented with glucose, MgSO4, and thiamine

  • This compound (Sigma-Aldrich or other supplier)

  • Indole (for initial growth)

  • IPTG (for induction)

  • Lysis buffer

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transform the tryptophan-auxotrophic E. coli strain with the expression vector.

  • Inoculate a starter culture in minimal media supplemented with a low concentration of indole to support initial growth.

  • Grow the starter culture overnight at 37°C with shaking.

  • Inoculate a larger volume of minimal media with the starter culture.

  • Grow the culture at 37°C with shaking until it reaches the mid-exponential growth phase (OD600 ≈ 0.6-0.8).

  • Centrifuge the cells to pellet them and wash with minimal media to remove any remaining indole.

  • Resuspend the cells in fresh minimal media containing this compound (typically 50-100 mg/L).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for several hours (e.g., 3-4 hours) at a suitable temperature for protein expression (e.g., 30°C).

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a French press in an appropriate lysis buffer.

  • Purify the protein using standard chromatography techniques (e.g., affinity chromatography).

  • Verify the incorporation of 7-azaTrp using mass spectrometry. The incorporation efficiency can be estimated from absorption spectra.[6]

This protocol outlines the measurement of steady-state fluorescence to probe the local environment of 7-azaTrp.

Materials:

  • Purified protein containing 7-azaTrp

  • Buffer of choice (e.g., 100 mM Tris-HCl, pH 7.5)

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Prepare a solution of the purified protein in the desired buffer. A typical protein concentration is 0.5 µM.[4]

  • Set the excitation wavelength. For selective excitation of 7-azaTrp, use a wavelength >300 nm (e.g., 310 nm).[9][10] To excite both tryptophan and 7-azaTrp, an excitation wavelength of 280 nm or 295 nm can be used.[4][10]

  • Set the emission scan range, for example, from 300 nm to 500 nm.[4]

  • Set the excitation and emission slit widths (e.g., 5-10 nm).[4]

  • Record the fluorescence emission spectrum of the protein solution.

  • Record a buffer blank and subtract it from the protein spectrum.

  • Analyze the emission maximum and intensity to infer the environment of the 7-azaTrp residue. A blue-shifted and more intense spectrum suggests a buried, hydrophobic environment, while a red-shifted and quenched spectrum indicates solvent exposure.[4][5]

This protocol describes the measurement of fluorescence lifetime and anisotropy to study protein dynamics.

Materials:

  • Purified protein containing 7-azaTrp

  • Time-correlated single-photon counting (TCSPC) or frequency-domain fluorometer

  • Polarizers for anisotropy measurements

Procedure:

  • Prepare the protein sample as for steady-state measurements.

  • Set the excitation wavelength for selective excitation of 7-azaTrp (e.g., 310 nm).[9]

  • Use a long-pass filter for emission to minimize scattered light (e.g., >400 nm).[9]

  • For Lifetime Measurements:

    • Collect the fluorescence decay data.

    • Fit the decay curve to a single exponential model to determine the fluorescence lifetime (τ). Changes in lifetime can indicate alterations in the local environment or quenching processes.

  • For Anisotropy Decay Measurements:

    • Use vertically polarized excitation light and measure the emission parallel (I_VV(t)) and perpendicular (I_VH(t)) to the excitation polarization.

    • Calculate the time-resolved anisotropy, r(t) = (I_VV(t) - G * I_VH(t)) / (I_VV(t) + 2 * G * I_VH(t)), where G is a correction factor.

    • Fit the anisotropy decay to a model that includes rapid local motions and slower overall protein tumbling to extract rotational correlation times.[9]

Visualizations

Experimental_Workflow cluster_incorporation Step 1: Incorporation of 7-azaTrp cluster_spectroscopy Step 2: Spectroscopic Analysis cluster_analysis Step 3: Data Interpretation cluster_application Application a Transform Auxotrophic E. coli b Grow Culture a->b c Induce with 7-azaTrp b->c d Purify Protein c->d e Steady-State Fluorescence d->e f Time-Resolved Fluorescence e->f g Fluorescence Anisotropy f->g h Determine λem and Quantum Yield i Calculate Fluorescence Lifetime h->i j Determine Rotational Correlation Times i->j k Protein Folding & Stability j->k l Protein Dynamics j->l m Ligand Binding j->m

Caption: Experimental workflow for using this compound as a probe.

Logical_Relationships cluster_properties 7-azaTrp Properties cluster_techniques Experimental Techniques cluster_insights Molecular Insights prop1 Red-Shifted Spectra tech1 Selective Excitation prop1->tech1 prop2 Environmental Sensitivity tech2 Fluorescence Quenching prop2->tech2 tech4 Anisotropy Decay prop2->tech4 prop3 Single Exponential Decay tech3 Lifetime Measurements prop3->tech3 insight1 Local Environment Polarity tech1->insight1 insight4 Binding Interactions tech1->insight4 insight2 Solvent Accessibility tech2->insight2 tech2->insight4 insight3 Protein Dynamics (Local & Global) tech3->insight3 tech4->insight3

Caption: Logical relationships between 7-azaTrp properties and applications.

Conclusion

This compound is a powerful and versatile probe for studying protein folding and dynamics. Its distinct spectroscopic properties offer significant advantages over intrinsic tryptophan fluorescence, enabling more precise and targeted investigations. By following the protocols outlined in this document, researchers can effectively utilize 7-azaTrp to gain valuable insights into protein structure-function relationships, which is crucial for basic research and drug development.

References

Site-Specific Labeling of Proteins with D-7-Azatryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid D-7-Azatryptophan (7AW) into proteins. This powerful technique enables the introduction of a unique fluorescent and NMR-active probe for studying protein structure, dynamics, and interactions.

Introduction to this compound Labeling

This compound is an isostere of tryptophan where the C7 atom of the indole ring is replaced by a nitrogen atom. This substitution endows 7AW with distinct spectroscopic properties, making it a valuable tool for protein research. Site-specific incorporation of 7AW allows for precise probing of local environments within a protein without significant structural perturbation.

Key Applications:

  • Fluorescence Spectroscopy: The fluorescence of 7AW is highly sensitive to the polarity of its environment, making it an excellent intrinsic probe for monitoring protein conformational changes, ligand binding, and protein-protein interactions.[1] Its absorption and emission spectra are red-shifted compared to tryptophan, allowing for selective excitation.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Site-selective isotope labeling of 7AW provides a powerful method for NMR studies of large proteins.[1] The unique chemical shifts of the 7AW indole ring protons and nitrogen can be used to probe the local structure and dynamics at a specific site within the protein.[1]

  • Probing Protein Folding and Stability: The incorporation of 7AW can be used to monitor protein folding pathways and assess the stability of different protein domains. However, it is important to note that 7AW incorporation can sometimes lead to a decrease in protein stability.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation and properties of this compound in proteins.

Table 1: Incorporation Efficiency of this compound

ProteinExpression SystemIncorporation MethodIncorporation Efficiency (%)Reference
Staphylococcal NucleaseTryptophan-auxotrophic E. coliResidue-specific replacement~98[4][5]
Annexin A5Tryptophan-auxotrophic E. coliResidue-specific replacement~80[3]
Zika Virus NS2B-NS3 ProteaseE. coli B95.ΔAGenetic Code ExpansionHigh-yielding[1]

Table 2: Spectroscopic Properties of this compound in Proteins

ProteinExcitation λmax (nm)Emission λmax (nm)Quantum Yield (QY)Reference
Staphylococcal NucleaseNot specified355Not specified[4][5]
Hirudin (Y3AW analog)290~390Not specified
Biotinylated 7-azatryptophanNot specifiedNot specifiedNot specified[6]
7-azaindole (in water)~288~400~0.01-0.02
7-azaindole (in cyclohexane)Not specified~325Increased 10-fold vs. water

Table 3: Effect of this compound Incorporation on Protein Stability

ProteinMethodObservationReference
Staphylococcal NucleaseGuanidine-hydrochloride-induced unfoldingNon-two-state unfolding transition, apparent stability less than wild-type[4]
Annexin A5Thermal denaturationSimilar Tm values (± 2°C) and enthalpy of unfolding compared to wild-type[3]
Zika Virus NS2B-NS3 Protease15N-HSQC NMRMinimal structural perturbation observed[1]

Experimental Protocols

This section provides detailed protocols for the preparation of L-7-Azatryptophan and its incorporation into proteins using both tryptophan-auxotrophic E. coli and genetic code expansion methods.

Preparation and Resolution of L-7-Azatryptophan

This protocol describes the resolution of a racemic mixture of D,L-7-Azatryptophan to obtain the biologically active L-isomer.

Materials:

  • D,L-7-Azatryptophan (racemate)

  • Acetic acid, neat

  • Acetic anhydride

  • Eupergit-C immobilized acylase-I from Aspergillus oryzae

  • Reverse-phase HPLC system

Procedure:

  • Acetylation of D,L-7-Azatryptophan:

    • Dissolve 205 mg (1 mmol) of D,L-7-Azatryptophan in 2.56 mL of neat acetic acid.[2]

    • Add 114 µL (1.2 mmol) of acetic anhydride under vigorous stirring.[2]

    • Allow the reaction to proceed at room temperature with continuous stirring.[2]

    • Monitor the reaction progress by reverse-phase HPLC until completion.[2]

  • Enantioselective Hydrolysis:

    • Perform enantioselective hydrolysis of the Nα-acetyl-D,L-7-Azatryptophan derivative using Eupergit-C immobilized acylase-I.[2]

    • Follow the enzyme manufacturer's instructions for optimal reaction conditions (pH, temperature, and incubation time).

  • Purification of L-7-Azatryptophan:

    • Separate the resulting L-7-Azatryptophan from the unreacted Nα-acetyl-D-7-Azatryptophan and other reaction components using reverse-phase HPLC.

    • Confirm the purity and identity of the L-7-Azatryptophan using mass spectrometry and NMR.

Site-Specific Incorporation using Tryptophan-Auxotrophic E. coli

This protocol outlines the "two-step" method for incorporating 7AW into a target protein by replacing all tryptophan residues.

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., ATCC 49980)

  • Expression plasmid containing the gene of interest with an inducible promoter

  • Minimal medium (e.g., M9 or NMM)

  • L-Tryptophan

  • L-7-Azatryptophan

  • Inducer (e.g., IPTG)

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Growth Phase 1: Biomass Accumulation

    • Transform the tryptophan-auxotrophic E. coli strain with the expression plasmid.

    • Inoculate a starter culture in minimal medium supplemented with a limiting amount of L-Tryptophan (e.g., 5.5 µM).[3]

    • Grow the culture at 37°C with vigorous shaking until the L-Tryptophan is depleted, typically at an OD600 of 0.6-0.8.[3]

  • Growth Phase 2: 7AW Incorporation and Protein Expression

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with tryptophan-free minimal medium to remove any residual L-Tryptophan.

    • Resuspend the cells in fresh minimal medium containing L-7-Azatryptophan (e.g., 1 mM).[3]

    • Incubate for 30 minutes to allow for the uptake of 7AW.[3]

    • Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG).[3]

    • Continue the culture overnight at a suitable temperature (e.g., 30°C) with vigorous shaking.[3]

  • Protein Purification

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, osmotic shock).[3]

    • Clarify the lysate by high-speed centrifugation.[3]

    • Purify the 7AW-labeled protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[3]

Site-Specific Incorporation via Genetic Code Expansion

This protocol describes the site-specific incorporation of 7AW at a designated amber (TAG) codon using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., B95.ΔA)

  • Expression plasmid for the target protein with a TAG codon at the desired labeling site.

  • Plasmid encoding the engineered 7AW-specific aminoacyl-tRNA synthetase (e.g., G1PylRS) and its cognate tRNA.

  • L-7-Azatryptophan (isotope-labeled if required for NMR).

  • Standard cell culture and protein purification reagents.

Procedure:

  • Transformation and Culture:

    • Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

    • Grow the cells in a rich medium (e.g., LB) to the desired cell density.

  • Induction and 7AW Supplementation:

    • Add L-7-Azatryptophan to the culture medium to a final concentration of 1 mM.[1]

    • Induce the expression of the target protein and the engineered synthetase/tRNA pair according to the specific promoters used in the plasmids.

  • Protein Expression and Purification:

    • Continue the culture for the required time to allow for protein expression.

    • Harvest the cells and purify the 7AW-labeled protein as described in section 3.2.3.

  • Verification:

    • Confirm the site-specific incorporation of 7AW using mass spectrometry.[1]

    • For NMR studies, verify the incorporation and structural integrity using 15N-HSQC spectra if using 15N-labeled 7AW.[1]

Visualizations

The following diagrams illustrate the key workflows for site-specific labeling of proteins with this compound.

auxotrophic_workflow cluster_growth Phase 1: Biomass Accumulation cluster_incorporation Phase 2: 7AW Incorporation & Expression cluster_purification Protein Purification transform Transform Trp-auxotrophic E. coli culture1 Culture in minimal medium with limiting L-Tryptophan transform->culture1 depletion Grow until Trp depletion (OD600 ~0.6-0.8) culture1->depletion harvest1 Harvest and wash cells depletion->harvest1 resuspend Resuspend in medium with L-7-Azatryptophan harvest1->resuspend induce Induce protein expression resuspend->induce culture2 Overnight culture induce->culture2 harvest2 Harvest cells culture2->harvest2 lysis Cell lysis harvest2->lysis purify Purify 7AW-labeled protein (e.g., Affinity Chromatography) lysis->purify

Caption: Workflow for residue-specific 7AW incorporation using a tryptophan-auxotrophic E. coli strain.

gce_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Purification & Analysis cotransform Co-transform E. coli with: 1. Target protein plasmid (with TAG codon) 2. Engineered Synthetase/tRNA plasmid culture1 Grow cells to desired density cotransform->culture1 add_7aw Add L-7-Azatryptophan to culture culture1->add_7aw induce Induce expression of target protein and engineered machinery add_7aw->induce culture2 Continue culture for protein expression induce->culture2 purify Purify 7AW-labeled protein culture2->purify verify Verify incorporation (Mass Spectrometry, NMR) purify->verify

Caption: Workflow for site-specific 7AW incorporation using Genetic Code Expansion.

References

Application Notes and Protocols: D-7-Azatryptophan in Time-Resolved Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-7-azatryptophan is a fluorescent analog of the natural amino acid tryptophan, serving as a powerful probe in biophysical and biochemical studies. Its unique photophysical properties, particularly its distinct spectral characteristics and simpler fluorescence decay kinetics compared to tryptophan, make it an invaluable tool for investigating protein structure, dynamics, and interactions using time-resolved fluorescence spectroscopy.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in such studies.

A key advantage of this compound is its single-exponential fluorescence decay in aqueous solutions over a wide pH range, a stark contrast to the complex, multi-exponential decay of tryptophan.[1][2][4] This simplifies the analysis of fluorescence lifetime data and allows for more straightforward interpretation of changes in the local environment of the probe. Furthermore, its absorption and emission spectra are red-shifted compared to tryptophan, enabling selective excitation and detection, even in the presence of multiple native tryptophan residues.[1][3] The fluorescence of 7-azatryptophan is also highly sensitive to the polarity of its environment, making it an excellent reporter on solvent accessibility and binding events.[3]

Key Applications

  • Probing Protein Structure and Dynamics: By substituting a native tryptophan with this compound, researchers can study the local environment and dynamics at specific sites within a protein.[1]

  • Investigating Protein-Ligand Interactions: Changes in the fluorescence lifetime and anisotropy of this compound upon ligand binding can provide quantitative information about binding affinities and conformational changes.[1][5]

  • Monitoring Protein Folding and Unfolding: The sensitivity of this compound's fluorescence to its environment allows for real-time monitoring of protein folding pathways and stability.[3]

  • Fluorescence Resonance Energy Transfer (FRET) Studies: The distinct spectral properties of this compound make it a suitable FRET acceptor when paired with a suitable donor, enabling distance measurements within and between biomolecules.[3]

Data Presentation

Table 1: Photophysical Properties of this compound vs. Tryptophan
PropertyThis compoundTryptophanReference
Absorption Maximum (λabs) ~290 nm~280 nm[1][3]
Emission Maximum (λem) ~397 nm (in water)~350 nm (in water)[1][3]
Fluorescence Lifetime (τ) ~780 ps (single exponential in water, pH 7, 20°C)Multi-exponential (~0.5-3.1 ns in water)[1][2][6]
Quantum Yield (in water) ~0.01~0.14[3]
Table 2: Environmental Sensitivity of this compound Fluorescence
SolventEmission Maximum (λem)Fluorescence Lifetime (τ)Reference
Water (pH 7)~397 nm~780 ps[1][2]
AcetonitrileNot specifiedIncreases significantly[3]
Cyclohexane~325 nmNot specified[3]
MethanolNot specified~140 ps[2]

Experimental Protocols

Protocol 1: Sample Preparation for Time-Resolved Fluorescence Measurements

This protocol outlines the general steps for preparing protein samples containing this compound for time-resolved fluorescence spectroscopy.

Materials:

  • Purified protein with incorporated this compound

  • Appropriate buffer (e.g., phosphate-buffered saline, Tris-HCl)

  • Quartz cuvette (1 cm path length)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Protein Purity Check: Ensure the protein sample is of high purity to avoid interference from contaminants. Run an SDS-PAGE gel to confirm the protein's molecular weight and purity.

  • Buffer Preparation: Prepare the desired buffer and ensure its pH is accurately adjusted. The buffer should be filtered (0.22 µm filter) to remove any particulate matter that could cause light scattering.

  • Sample Concentration: Determine the protein concentration using a spectrophotometer, measuring the absorbance at 280 nm. Note that the extinction coefficient of this compound at 280 nm is different from that of tryptophan.

  • Final Sample Preparation:

    • Dilute the protein stock solution in the filtered buffer to a final concentration that results in an absorbance of 0.1-0.2 at the excitation wavelength (typically ~295 nm for selective excitation of this compound) in a 1 cm path length cuvette. This helps to minimize inner filter effects.

    • For ligand binding studies, prepare a stock solution of the ligand in the same buffer. The final concentration of the ligand will depend on the expected binding affinity.

  • Equilibration: Allow the sample to equilibrate at the desired temperature for at least 15-30 minutes before measurement.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC) Measurement

This protocol describes the acquisition of fluorescence lifetime data using a TCSPC instrument.

Instrumentation:

  • TCSPC system equipped with:

    • Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength of ~295 nm.

    • Temperature-controlled sample holder.

    • Emission monochromator or bandpass filter.

    • Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode).

    • TCSPC electronics.

Procedure:

  • Instrument Warm-up: Turn on the light source, detector, and electronics and allow them to warm up for at least 30 minutes to ensure stable operation.

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Set the emission monochromator to the excitation wavelength.

    • Collect the IRF until a sufficient number of counts are accumulated in the peak channel (typically >10,000). The IRF represents the time response of the instrument.

  • Sample Measurement:

    • Replace the scattering solution with the protein sample.

    • Set the emission monochromator or filter to the desired emission wavelength for this compound (e.g., 400 nm).

    • Collect the fluorescence decay data until the peak channel has accumulated at least 10,000 counts. The collection time will depend on the sample's fluorescence intensity.

  • Data Analysis:

    • Use appropriate software to perform deconvolution of the measured fluorescence decay with the IRF.

    • Fit the decay data to a suitable model. For this compound in a homogeneous environment, a single-exponential decay model is often sufficient. In a complex protein environment, a multi-exponential model may be necessary.[1]

    • The fitting will yield the fluorescence lifetime(s) (τ) and their corresponding amplitudes (α).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Time-Resolved Fluorescence Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation p1 Protein Expression & Purification (with this compound incorporation) p2 Purity & Concentration Check p1->p2 p3 Buffer Preparation & Filtration p2->p3 p4 Final Sample Dilution (Abs ~0.1-0.2) p3->p4 m3 Measure Sample Fluorescence Decay p4->m3 m1 Instrument Warm-up m2 Measure Instrument Response Function (IRF) m1->m2 m2->m3 a1 Deconvolution of Decay with IRF m3->a1 a2 Fit to Exponential Decay Model (Single or Multi-exponential) a1->a2 a3 Extract Fluorescence Lifetime(s) (τ) & Amplitudes (α) a2->a3 i1 Relate Changes in τ to: - Protein Conformation - Ligand Binding - Environmental Polarity a3->i1

Caption: Experimental workflow for time-resolved fluorescence spectroscopy using this compound.

Signaling_Pathway_Probe cluster_system Biological System cluster_probe Fluorescent Probe cluster_measurement Measurement cluster_output Output protein Protein of Interest probe This compound (replaces native Trp) protein->probe Site-directed mutagenesis ligand Ligand unbound Unbound State: Fluorescence Lifetime = τ_unbound probe->unbound bound Bound State: Fluorescence Lifetime = τ_bound unbound->bound + Ligand output Change in Fluorescence Lifetime (Δτ = τ_bound - τ_unbound) unbound->output bound->unbound - Ligand bound->output interpretation Information on: - Binding Affinity (Kd) - Conformational Change - Local Environment Polarity output->interpretation

Caption: Logic of using this compound to probe protein-ligand interactions.

References

Application Notes and Protocols for Monitoring Protein Conformational Changes using D-7-Azatryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-7-Azatryptophan (7AW) is a fluorescent non-canonical amino acid that serves as a powerful intrinsic probe for monitoring protein conformational changes, ligand binding, and folding dynamics. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to natural tryptophan, allow for selective excitation and sensitive detection of its local environment.[1][2][3] The fluorescence of 7AW is highly responsive to changes in solvent polarity and accessibility, making it an invaluable tool in structural biology and drug discovery.[2][3] When incorporated into a protein, changes in the protein's conformation alter the microenvironment around the 7AW residue, leading to measurable changes in its fluorescence signal, such as shifts in emission wavelength, changes in quantum yield, and fluorescence lifetime.

These application notes provide a comprehensive overview of the use of 7AW, including detailed experimental protocols for its incorporation into proteins and subsequent analysis of protein conformational changes using fluorescence spectroscopy.

Key Advantages of this compound

  • Spectral Distinction: The absorption and emission maxima of 7AW are red-shifted by approximately 10 nm and 46-50 nm, respectively, compared to tryptophan.[1][3] This spectral separation enables selective excitation of 7AW without significant interference from the background fluorescence of native tryptophan and tyrosine residues.[1]

  • Environmental Sensitivity: The fluorescence quantum yield and emission maximum of 7AW are highly sensitive to the polarity of its environment.[3] A decrease in solvent polarity, such as when the probe moves into a hydrophobic pocket upon a conformational change, typically results in a blue-shift of the emission maximum and an increase in fluorescence intensity.[2][3]

  • Minimal Perturbation: As an isostere of tryptophan, 7AW is structurally similar to the natural amino acid, minimizing potential perturbations to the protein's structure and function.[4][5]

  • Site-Specific Incorporation: Established molecular biology techniques allow for the precise, site-specific incorporation of 7AW into a protein of interest, enabling the study of conformational changes in specific regions.[1][6][7][8][9][10]

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for its photophysical properties in different environments.

Table 1: Spectroscopic Properties of this compound (7AW) and Tryptophan (Trp)

PropertyThis compound (7AW)Tryptophan (Trp)Reference(s)
Absorption Maximum (λabs)~290 nm~280 nm[3]
Emission Maximum (λem)355 - 400 nm (solvent dependent)~350 nm (in water)[3][5]
Stokes Shift~65 - 110 nm~70 nm
Special CharacteristicCan be selectively excited at the red edge of its absorption (~310-320 nm) to minimize Trp fluorescence.[3]

Table 2: Environmental Effects on this compound Fluorescence

EnvironmentEmission Maximum (λem)Quantum Yield (Φ)Reference(s)
Water (Aqueous)~400 nm0.01[3]
n-Propanol~367 nm-[3]
Acetonitrile~362 nm0.25[3]
Diethyl Ether~345 nm-[3]
Cyclohexane~325 nm-[3]
Incorporated in Protein (Buried)Blue-shifted (e.g., ~355 nm)Increased[5]
Incorporated in Protein (Exposed)Red-shifted (approaching aqueous value)Decreased (quenched)[2]

Table 3: Example Fluorescence Lifetime Data

SystemConditionFluorescence Lifetime (τ)Reference(s)
Biotinylated 7-azatryptophan95/5 water/methanol646 ± 9 ps (major component)[11]
7AW-containing staphylococcal nucleaseNative-[5]
Wild-type Glucokinase (contains Trp)No glucose3.68 ns (average)[12]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into Proteins

This protocol describes a general method for incorporating 7AW at a specific site in a protein using a tryptophan-auxotrophic E. coli strain.

Materials:

  • Tryptophan-auxotrophic E. coli strain (e.g., CY15077)

  • Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site

  • Plasmid encoding an evolved aminoacyl-tRNA synthetase specific for 7AW and its cognate suppressor tRNA (pEVOL-7AW)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with 19 essential amino acids (excluding tryptophan)

  • This compound (7AW)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics (as required for plasmid maintenance)

Procedure:

  • Transformation: Co-transform the tryptophan-auxotrophic E. coli strain with the expression vector containing the gene of interest and the pEVOL-7AW plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with 19 amino acids) with the overnight culture to an initial OD₆₀₀ of ~0.05. Add the appropriate antibiotics.

  • Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Addition of 7AW: Add 7AW to a final concentration of 1 mM.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubation: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours to enhance protein folding and incorporation efficiency.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Purify the 7AW-containing protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Protocol 2: Monitoring Protein Conformational Changes by Fluorescence Spectroscopy

This protocol outlines the procedure for acquiring and analyzing fluorescence spectra of a 7AW-labeled protein to detect conformational changes upon ligand binding.

Materials:

  • Purified 7AW-labeled protein

  • Buffer solution appropriate for the protein and binding interaction

  • Ligand of interest

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a solution of the 7AW-labeled protein in the desired buffer at a concentration that gives a sufficient fluorescence signal without inner filter effects (typically in the low micromolar range).

  • Instrument Setup:

    • Set the excitation wavelength to selectively excite 7AW (e.g., 310 nm) to minimize background fluorescence from native tryptophans.[1]

    • Set the emission scan range to cover the expected emission of 7AW (e.g., 330-500 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

    • Equilibrate the sample holder to the desired experimental temperature.

  • Baseline Spectrum: Record the fluorescence emission spectrum of the protein solution in the absence of the ligand. This serves as the baseline.

  • Titration: Add increasing concentrations of the ligand to the protein solution. After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Spectral Shifts: Observe any changes in the emission maximum (λem). A blue shift indicates the 7AW probe is moving into a more hydrophobic environment, while a red shift suggests increased solvent exposure.

    • Intensity Changes: Monitor the change in fluorescence intensity at the emission maximum. An increase in intensity often correlates with a blue shift and indicates reduced quenching, while a decrease (quenching) can be due to various factors including interaction with the ligand or increased solvent exposure.[13][14]

    • Binding Affinity (Kd): Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow cluster_incorporation Protocol 1: 7AW Incorporation cluster_spectroscopy Protocol 2: Fluorescence Spectroscopy start Co-transform E. coli culture Grow Starter Culture start->culture main_culture Grow Main Culture in M9 culture->main_culture induce Induce with IPTG & Add 7AW main_culture->induce express Express Protein induce->express harvest Harvest Cells express->harvest purify Purify 7AW-labeled Protein harvest->purify prep Prepare Protein Sample purify->prep Use purified protein setup Setup Fluorometer (λex = 310 nm) prep->setup baseline Record Baseline Spectrum setup->baseline titrate Titrate with Ligand baseline->titrate record Record Emission Spectra titrate->record analyze Analyze Data (Δλem, ΔIntensity, Kd) record->analyze conformational_change_monitoring cluster_protein_states Protein Conformational States cluster_fluorescence_output Fluorescence Signal state1 Conformation A (7AW Exposed) state2 Conformation B (7AW Buried) state1->state2 Conformational Change signal1 Red-shifted Emission Low Intensity state1->signal1 signal2 Blue-shifted Emission High Intensity state2->signal2 ligand Ligand ligand->state1 Binding fluorescence_quenching_pathway cluster_quenching Quenching Mechanisms S0 7AW (Ground State, S0) S1 7AW* (Excited Singlet State, S1) S0->S1 Excitation (hν) static Static Quenching S0->static Ground-state complex with Quencher S1->S0 Fluorescence S1->S0 Non-radiative Decay (e.g., solvent quenching) T1 7AW* (Excited Triplet State, T1) S1->T1 Intersystem Crossing collisional Collisional Quenching S1->collisional Interaction with Quencher T1->S0 Phosphorescence collisional->S0 Non-radiative decay static->S0 Non-fluorescent complex

References

Expressing D-7-Azatryptophan-Containing Proteins in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in protein engineering and drug development. D-7-Azatryptophan, an isomer of a tryptophan analog, offers unique spectroscopic properties and the potential to probe and modulate protein structure and function. This document provides detailed methods and protocols for the expression of proteins containing this compound in Escherichia coli, leveraging orthogonal translation systems.

Introduction

The genetic code of E. coli can be expanded to incorporate non-canonical amino acids at specific positions. This is most commonly achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. This process requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The orthogonal aaRS is engineered to specifically recognize and charge the UAA onto the orthogonal tRNA, which has been mutated to recognize the amber codon. This charged tRNA then delivers the UAA to the ribosome for incorporation into the growing polypeptide chain.

Several strategies have been developed to optimize this process, including the use of engineered E. coli strains with modified genomes, such as those with reduced or eliminated release factor 1 (RF1), which normally terminates translation at UAG codons.[1][2] Tryptophan auxotrophic strains are also valuable as they allow for better control over the intracellular concentration of tryptophan and its analogs.[3][4]

Key Methodologies and Data

Successful incorporation of this compound relies on the selection of an appropriate E. coli strain, a robust orthogonal aaRS/tRNA pair, and optimized expression conditions. The following tables summarize quantitative data from various studies on the expression of proteins containing tryptophan analogs. While specific data for this compound is limited in the literature, the data for other tryptophan analogs provide a strong baseline for expected outcomes.

Table 1: Comparison of E. coli Strains for Unnatural Amino Acid Incorporation
StrainGenotype/Key FeaturesApplicationReported Protein YieldReference
BL21(DE3)Widely used for T7-based protein expression.[5][6]General purpose UAA incorporation.Variable[5]
ATMW-BL21BL21(DE3) with endogenous TrpRS-tRNATrp pair replaced by a yeast counterpart.[5]Improved incorporation of tryptophan analogs.Significantly enhanced efficiency compared to parent.[5]
B-95.ΔABL21(DE3) derivative with 95 essential UAG codons replaced and prfA (RF1) knocked out.[6][7]High-efficiency UAA incorporation with reduced termination byproduct.High[6][7]
ATCC 49980 (WP2)Tryptophan auxotroph (trp-).[3]Incorporation of tryptophan analogs by replacing tryptophan in the growth medium.Comparably high expression levels.[3]
RF12Tryptophan auxotrophic BL21(DE3) strain.[4]Controlled incorporation of tryptophan analogs.Dependent on analog toxicity.[4]
Table 2: Orthogonal Systems for Tryptophan Analog Incorporation
Orthogonal SystemOriginKey FeaturesReported FidelityReference
MjTyrRS/tRNATyrMethanocaldococcus jannaschiiMost established system for a wide range of UAAs.[6]>98%
EcTrpRS/tRNATrpEscherichia coli (engineered)Specific for tryptophan analogs.[5]High[5]
ScTrpRS/tRNATrpSaccharomyces cerevisiaeOrthogonal in E. coli.[5][8]Functional[8]
G1PylRSEngineered Pyrrolysyl-tRNA SynthetaseEvolved for 7-azatryptophan specificity.[7]High[7]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflow for expressing this compound-containing proteins and the underlying molecular mechanism of orthogonal translation.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_purification Purification & Analysis plasmid_prep Plasmid Preparation (Target Gene + Orthogonal Pair) transformation Transformation plasmid_prep->transformation ecoli_strain Select E. coli Strain (e.g., B-95.ΔA or Trp Auxotroph) ecoli_strain->transformation starter_culture Inoculate Starter Culture transformation->starter_culture main_culture Inoculate Main Culture (Minimal Medium) starter_culture->main_culture growth Grow cells to OD600 0.6-0.8 main_culture->growth induction Induce Expression (e.g., IPTG) and add this compound growth->induction incubation Incubate (e.g., 4h at 37°C or overnight at 30°C) induction->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis harvest->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification analysis Analysis (SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: Experimental workflow for expressing this compound-containing proteins.

orthogonal_translation cluster_process Translation Process d7aw This compound charging Charging d7aw->charging o_aaRS Orthogonal aaRS o_aaRS->charging o_tRNA Orthogonal tRNA(CUA) o_tRNA->charging ribosome Ribosome charging->ribosome Charged tRNA protein Protein with this compound ribosome->protein mrna mRNA with UAG codon mrna->ribosome

Caption: Mechanism of orthogonal translation for UAA incorporation.

Detailed Experimental Protocols

The following protocols provide a starting point for the expression of proteins containing this compound. Optimization may be required for specific proteins.

Protocol 1: Expression using a Tryptophan Auxotrophic Strain

This protocol is adapted for use with a tryptophan auxotrophic E. coli strain, such as ATCC 49980 or RF12.[3][4]

Materials:

  • Tryptophan auxotrophic E. coli strain (e.g., RF12)

  • Expression plasmid containing the gene of interest with an in-frame amber (UAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and required antibiotics.

  • L-Tryptophan solution (20 mg/mL).

  • This compound solution (20 mg/mL).

  • IPTG solution (1 M).

Procedure:

  • Transformation: Co-transform the tryptophan auxotrophic E. coli strain with the expression plasmid and the orthogonal system plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cell Washing and Resuspension: Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes). Discard the supernatant and wash the cell pellet twice with M9 minimal medium to remove any residual tryptophan.

  • Main Culture: Resuspend the washed cell pellet in 1 L of M9 minimal medium containing the appropriate antibiotics.

  • Growth and Induction: Grow the main culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture for 4-6 hours at 37°C or overnight at 30°C.

  • Harvesting: Pellet the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Expression using an RF1 Knockout Strain

This protocol is suitable for high-efficiency incorporation using a strain with a deleted or compromised release factor 1, such as B-95.ΔA.[6][7]

Materials:

  • E. coli strain B-95.ΔA.

  • Expression plasmid and orthogonal system plasmid.

  • Terrific Broth (TB) or LB medium.

  • This compound solution (20 mg/mL).

  • IPTG solution (1 M).

  • Appropriate antibiotics.

Procedure:

  • Transformation: Transform the B-95.ΔA strain as described in Protocol 1.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of TB or LB medium with the starter culture (1:100 dilution).

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression with 1 mM IPTG.

  • Incubation: Incubate for 4 hours at 37°C or overnight at a lower temperature (e.g., 20-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells as described in Protocol 1.

Protocol 3: Protein Purification and Analysis

This is a general protocol for the purification of His-tagged proteins.

Materials:

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Lysozyme, DNase I.

  • Ni-NTA agarose resin.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA resin. Allow the lysate to bind to the resin.

  • Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to check for purity and size. Confirm the incorporation of this compound by mass spectrometry.

Troubleshooting

  • Low Protein Yield:

    • Optimize the concentration of this compound.

    • Lower the induction temperature and extend the incubation time.

    • Use a richer medium like Terrific Broth.

    • Ensure the orthogonal aaRS is expressed sufficiently.

  • No Incorporation of this compound:

    • Verify the sequences of the expression plasmid (UAG codon) and the orthogonal system plasmid.

    • Ensure the this compound is of high purity and stable in solution.

    • Consider evolving the orthogonal aaRS for better recognition of this compound.

  • Cell Toxicity/Poor Growth:

    • Some tryptophan analogs can be toxic to E. coli.[4]

    • Reduce the concentration of the UAA.

    • Supplement the minimal medium with a low concentration of tryptophan to maintain cell viability before induction.

By following these guidelines and protocols, researchers can successfully express proteins containing this compound, opening up new avenues for protein research and the development of novel therapeutics.

References

D-7-Azatryptophan: A Versatile Tool for Drug Discovery and Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

D-7-Azatryptophan (7AW), a fluorescent non-canonical amino acid, has emerged as a powerful tool in drug discovery and screening. As an isostere of tryptophan, it can be readily incorporated into peptides and proteins, serving as an intrinsic fluorescent probe. Its unique photophysical properties, including a notable red-shift in its absorption and emission spectra compared to tryptophan and high sensitivity to its local environment, make it an ideal reporter for various high-throughput screening (HTS) assays.[1] This document provides detailed application notes and protocols for utilizing this compound in drug discovery, with a focus on screening for inhibitors of protein-protein interactions.

Principle of Application

The utility of this compound in drug screening stems from its distinct spectroscopic characteristics. The nitrogen substitution at the 7th position of the indole ring shifts its fluorescence to longer wavelengths, minimizing interference from the autofluorescence of natural tryptophans and other cellular components.[1] Furthermore, the fluorescence quantum yield of 7AW is highly dependent on the polarity of its environment; it is significantly quenched in aqueous solutions but fluoresces brightly in non-polar, hydrophobic environments.[1] This solvatochromism is exploited in binding assays where the probe's fluorescence intensity or polarization changes upon ligand binding, protein conformational changes, or disruption of a protein-protein interface. These changes provide a robust signal for screening compound libraries.

Applications in Drug Discovery

This compound is particularly well-suited for the development of assays to screen for modulators of:

  • Protein-Protein Interactions (PPIs): Many disease pathways are mediated by PPIs, making them attractive but challenging drug targets. By incorporating 7AW at the interface of a protein complex, the binding or dissociation of its partner can be monitored. The displacement of a 7AW-labeled peptide or protein from its partner by a small molecule inhibitor leads to a measurable change in the fluorescence signal.

  • Enzyme Activity: Conformational changes in enzymes upon substrate binding or inhibition can be detected if 7AW is placed in a strategic location where the local environment is altered during the enzymatic cycle.

  • Ligand Binding: The binding of small molecules to a 7AW-labeled protein can be detected by changes in the fluorescence properties of the probe, providing a direct binding assay for hit identification and characterization.

Common assay formats include:

  • Fluorescence Polarization (FP): FP assays are based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[2] When bound to a larger protein, the complex tumbles more slowly, increasing the polarization. Small molecule inhibitors that disrupt this interaction will displace the tracer, leading to a decrease in polarization.[3]

  • Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore.[4] 7AW can serve as an excellent FRET acceptor when paired with a suitable donor, such as tyrosine, or other fluorescent labels.[1] Disruption of the proximity of the donor and acceptor by an inhibitor results in a loss of FRET signal. Time-Resolved FRET (TR-FRET) is an advanced application that minimizes background fluorescence, making it highly suitable for HTS.[5][6]

Data Presentation

Table 1: Spectroscopic Properties of Tryptophan vs. This compound
PropertyL-Tryptophan (W)This compound (AW)Reference(s)
Absorption Maximum (λmax, abs) ~280 nm~290 nm (+10 nm shift)[1]
Emission Maximum (λmax, em) ~348 nm~394 nm (+46 nm shift)[1]
Quantum Yield (Aqueous, pH 7) ~0.13~0.01 (10-fold decrease)[1]
Quantum Yield (Acetonitrile) Not specified~0.25 (25-fold increase vs. aqueous)[1]
Table 2: Thermodynamic Data for Hirudin Analog Binding to Thrombin

This table illustrates how the substitution of Tryptophan (Y3W) with 7-Azatryptophan (Y3AW) in a hirudin fragment affects its binding affinity to the fast and slow forms of thrombin. A positive ΔΔGb indicates weaker binding compared to the natural fragment.

Hirudin AnalogTarget FormKd (nM)ΔΔGb (kcal/mole)Reference(s)
NaturalFast41 ± 2[1]
Y3WFast6.6 ± 0.7-1.08[1]
Y3AW Fast 60 ± 2 0.22 [1]
NaturalSlow1500 ± 100[1]
Y3WSlow550 ± 40-0.60[1]
Y3AW Slow 1550 ± 24 0.02 [1]

Mandatory Visualizations

signaling_pathway cluster_thrombin Thrombin Thrombin Thrombin Hirudin Hirudin Fragment (with 7AW) Hirudin->Thrombin

Caption: Inhibition of the enzyme thrombin by a hirudin fragment containing this compound (7AW).

experimental_workflow start Start: Prepare Reagents protein_prep Prepare 7AW-labeled Protein and Binding Partner start->protein_prep assay_dev Assay Development & Optimization (e.g., determine Kd, Z'-factor) protein_prep->assay_dev plate_compounds Plate Compound Library (e.g., in 384-well plates) assay_dev->plate_compounds add_reagents Add 7AW-Protein & Partner to Assay Plates plate_compounds->add_reagents incubate Incubate at Room Temperature add_reagents->incubate read_plate Read Plate (Fluorescence Polarization/TR-FRET) incubate->read_plate analyze Data Analysis: Identify Primary Hits read_plate->analyze confirm Hit Confirmation & Dose-Response (Calculate IC50) analyze->confirm end End: Validated Hits confirm->end

Caption: General workflow for a high-throughput screen using a this compound-based assay.

fp_assay_principle cluster_no_inhibitor No Inhibitor: High Polarization cluster_inhibitor With Inhibitor: Low Polarization node1 7AW-Peptide (Tracer) Target Protein Bound Complex Slow Tumbling High FP Signal node2 Free 7AW-Peptide (Tracer) Target Protein + Inhibitor Displaced Tracer Fast Tumbling Low FP Signal inhibitor Small Molecule Inhibitor inhibitor->node2:f1 Binds to Protein

Caption: Principle of a competitive Fluorescence Polarization (FP) assay using a 7AW-labeled peptide.

Experimental Protocols

Protocol 1: Preparation of L-7-Azatryptophan

This protocol describes the resolution of a racemic mixture of D,L-7-azatryptophan.[1]

Materials:

  • D,L-7-Azatryptophan (D,L-AW)

  • Acetic acid, neat

  • Acetic anhydride

  • Eupergit-C immobilized acylase-I from Aspergillus oryzae

  • Reverse-phase HPLC (RP-HPLC) system for monitoring and purification

Procedure:

  • Acetylation: a. Dissolve 205 mg (1 mmol) of D,L-AW in 2.56 mL of neat acetic acid. b. Add 114 µL (1.2 mmol) of acetic anhydride under vigorous stirring. c. Allow the reaction to proceed at room temperature. Monitor the formation of Nα-acetyl-D,L-AW by RP-HPLC.

  • Enantioselective Hydrolysis: a. To the Nα-acetyl-D,L-AW mixture, add Eupergit-C immobilized acylase-I. b. Incubate the reaction for 24 hours. The acylase will selectively hydrolyze the Nα-acetyl group from the L-enantiomer, yielding free L-AW. c. Monitor the reaction to completion by RP-HPLC.

  • Purification: a. Purify the resulting free L-AW from the unreacted Nα-acetyl-D-AW and other reaction components using preparative RP-HPLC. b. Confirm the enantiomeric purity of the collected L-AW fraction using chiral affinity chromatography.

Protocol 2: Site-Specific Incorporation of 7AW into a Peptide

This protocol outlines the general steps for incorporating the prepared L-7-Azatryptophan into a peptide using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-7-Azatryptophan

  • Standard Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide resin)

  • HBTU/HOBt or other suitable coupling reagents

  • Piperidine in DMF (for Fmoc deprotection)

  • Trifluoroacetic acid (TFA)-based cleavage cocktail

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Preparation: Swell the synthesis resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling: a. Activate the carboxyl group of the desired Fmoc-amino acid (including Fmoc-L-7-Azatryptophan at the desired position) using a coupling reagent like HBTU/HOBt. b. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.

  • Purification: Purify the crude peptide containing 7AW using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 3: High-Throughput Screening for PPI Inhibitors using Fluorescence Polarization

This protocol provides a framework for a competitive FP-based HTS assay to identify small molecule inhibitors of a protein-protein interaction, using a 7AW-labeled peptide as a tracer. The p53-MDM2 interaction is a classic example where such assays are employed.[7][8][9]

Assay Principle: A short peptide derived from p53 and labeled with 7AW is used as a tracer. This tracer binds to the MDM2 protein, resulting in a high FP signal. Compounds from a screening library that bind to MDM2 at the p53 binding site will displace the tracer, causing a decrease in the FP signal.

Materials:

  • Purified target protein (e.g., MDM2)

  • Custom-synthesized 7AW-labeled peptide tracer (e.g., a p53-derived peptide)

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Small molecule compound library dissolved in DMSO

  • Low-volume, black, 384-well assay plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Development (Pre-Screening): a. Determine Tracer Kd: Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the 7AW-peptide tracer (e.g., 1-5 nM) to determine the dissociation constant (Kd). b. Optimize Protein Concentration: Choose a protein concentration that gives a robust signal window and is at or slightly below the Kd value to ensure sensitivity to competitive inhibitors. c. Determine Z'-factor: Run multiple wells of high control (protein + tracer) and low control (tracer only) to calculate the Z'-factor. A Z' > 0.5 is considered excellent for HTS.

  • High-Throughput Screening (HTS): a. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. b. Add the target protein (e.g., MDM2) diluted in assay buffer to all wells (except low control wells). c. Add the 7AW-peptide tracer diluted in assay buffer to all wells. The final volume might be 10-20 µL. d. Include controls on each plate:

    • High Control (0% Inhibition): Protein + Tracer + DMSO
    • Low Control (100% Inhibition): Tracer + DMSO e. Seal the plates, centrifuge briefly, and incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis: a. Read the plates on an FP-capable plate reader using an excitation wavelength appropriate for 7AW (e.g., ~300-320 nm) and measuring parallel and perpendicular emission intensities (~390-410 nm). b. Calculate the FP values (in milli-polarization units, mP). c. Normalize the data using the plate controls and calculate the percent inhibition for each compound. d. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

  • Hit Confirmation and IC50 Determination: a. Re-test the primary hits in the same FP assay to confirm their activity. b. For confirmed hits, perform a dose-response analysis by creating a serial dilution of the compound (e.g., 10-point, 3-fold dilution). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10][11]

References

Unlocking Enzyme Secrets: Utilizing D-7-Azatryptophan for Kinetic and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-7-Azatryptophan (D-7-AW) is a fluorescent analog of the essential amino acid L-tryptophan. Its unique photophysical properties, including a red-shifted absorption and emission spectrum compared to tryptophan, make it an invaluable tool for investigating enzyme kinetics and mechanisms.[1][2] The fluorescence of D-7-AW is highly sensitive to the polarity of its microenvironment, providing a powerful handle to probe the active sites of enzymes and monitor ligand binding events.[1][3] This document provides detailed application notes and protocols for utilizing D-7-AW to study the kinetics and mechanisms of two key enzymes in tryptophan metabolism: Tryptophan Synthase (TrpS) and Indoleamine 2,3-dioxygenase (IDO1).

Key Features of this compound

  • Fluorescent Probe: Possesses intrinsic fluorescence with excitation and emission maxima that are distinct from native tryptophan, allowing for selective detection.[1][2]

  • Environmentally Sensitive: The fluorescence quantum yield and emission wavelength of D-7-AW are modulated by the polarity of its surroundings, enabling the characterization of enzyme active site environments.[1][3]

  • Tryptophan Analog: As a structural analog of tryptophan, D-7-AW can act as a substrate or inhibitor for enzymes that recognize tryptophan, providing insights into their catalytic mechanisms and for the development of novel therapeutics.[4][5]

Applications in Enzyme Kinetics and Mechanisms

This application note focuses on two primary applications of D-7-AW:

  • As a substrate for Tryptophan Synthase (TrpS): To determine the steady-state kinetic parameters of the enzyme with an unnatural substrate.

  • As a potential substrate or inhibitor for Indoleamine 2,3-dioxygenase (IDO1): To characterize its interaction with this important immunomodulatory enzyme.

  • As a fluorescent probe for studying enzyme-ligand interactions: Utilizing fluorescence quenching to determine binding affinities.

Section 1: Studying Tryptophan Synthase (TrpS) with 7-Azaindole

Tryptophan synthase (TrpS) is a bifunctional enzyme that catalyzes the final two steps in the biosynthesis of L-tryptophan from indole-3-glycerol phosphate and L-serine. The β-subunit of TrpS can also catalyze the synthesis of tryptophan analogs from indole derivatives and L-serine.[6] Here, we describe a protocol to determine the steady-state kinetic parameters of TrpS using 7-azaindole as a substrate.

Experimental Workflow: TrpS Kinetics with 7-Azaindole

TrpS_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - TrpS Enzyme - 7-Azaindole - L-Serine - PLP Cofactor - Buffer reaction Set up reaction mixtures with varying [7-Azaindole] and fixed saturating [L-Serine] reagents->reaction incubation Incubate at optimal temperature (e.g., 37°C) reaction->incubation measurement Monitor D-7-AW formation (Absorbance at ~290 nm or Fluorescence Ex/Em ~290/390 nm) incubation->measurement initial_rates Calculate initial reaction velocities (v₀) measurement->initial_rates michaelis_menten Plot v₀ vs. [7-Azaindole] initial_rates->michaelis_menten lineweaver_burk Generate Lineweaver-Burk plot (1/v₀ vs. 1/[7-Azaindole]) michaelis_menten->lineweaver_burk parameters Determine Km and Vmax lineweaver_burk->parameters

Caption: Workflow for determining the kinetic parameters of Tryptophan Synthase with 7-azaindole.

Protocol: Steady-State Kinetics of TrpS with 7-Azaindole

Materials:

  • Purified Tryptophan Synthase (α₂β₂ complex)

  • 7-Azaindole

  • L-Serine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.8)

  • Spectrophotometer or Fluorometer capable of reading 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TrpS in potassium phosphate buffer.

    • Prepare a stock solution of 7-azaindole in a suitable solvent (e.g., DMSO) and then dilute in buffer.

    • Prepare a stock solution of L-serine in buffer.

    • Prepare a fresh solution of PLP in buffer. The final reaction mixture should contain a saturating concentration of PLP (e.g., 50 µM).

  • Enzyme Assay:

    • In a 96-well UV-transparent plate, set up reaction mixtures containing a fixed, saturating concentration of L-serine (e.g., 10 mM) and varying concentrations of 7-azaindole (e.g., 0-500 µM).

    • Include a control with no enzyme to account for any non-enzymatic reaction.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a fixed amount of TrpS to each well.

    • Immediately monitor the increase in absorbance at approximately 290 nm (the absorbance maximum of the azaindole ring) or fluorescence (Excitation ~290 nm, Emission ~390 nm) over time (e.g., for 10-20 minutes) in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each 7-azaindole concentration from the linear portion of the progress curve (absorbance or fluorescence vs. time).

    • Plot v₀ versus the concentration of 7-azaindole.

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).

    • Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[7-azaindole]) to determine Km and Vmax from the x- and y-intercepts, respectively.

Data Presentation: Kinetic Parameters of TrpS
SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
7-Azaindole User-determinedUser-determinedUser-determinedThis study
Indole~20-50~1-5~2.5-10 x 10⁴[7]
L-Threonine (with P. furiosus TrpS)2-fold > L-Serine1.6-fold < L-Serine~3.4-fold < L-Serine[8]

Section 2: Investigating Indoleamine 2,3-dioxygenase (IDO1) with this compound

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[9] Dysregulation of IDO1 is implicated in various diseases, including cancer and autoimmune disorders, making it a significant therapeutic target.[5][10] D-7-AW can be used to investigate the substrate specificity and inhibition of IDO1.

Experimental Workflow: IDO1 Activity and Inhibition Assay

IDO1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis reagents Prepare Reagents: - Recombinant IDO1 - D-7-AW (or L-Trp) - Ascorbate, Methylene Blue - Catalase, Buffer reaction Set up reaction mixtures with varying [D-7-AW] or a known substrate and varying [D-7-AW] (for inhibition) reagents->reaction incubation Incubate at 37°C reaction->incubation termination Stop reaction with Trichloroacetic Acid (TCA) incubation->termination hydrolysis Hydrolyze N-formylkynurenine (or its aza-analog) at 50-65°C termination->hydrolysis detection Measure product formation: - Absorbance (Ehrlich's reagent) - Fluorescence of kynurenine - HPLC hydrolysis->detection kinetics Determine Km, Vmax, or Ki detection->kinetics

Caption: Workflow for assessing IDO1 activity and inhibition using this compound.

Protocol: IDO1 Activity and Inhibition Assay using D-7-AW

This protocol can be adapted to determine if D-7-AW is a substrate or an inhibitor of IDO1.

Materials:

  • Recombinant human IDO1

  • This compound

  • L-Tryptophan (for inhibition studies)

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA, 30% w/v)

  • For colorimetric detection: p-dimethylaminobenzaldehyde (Ehrlich's reagent)

  • For fluorometric detection: Sodium hydroxide (for kynurenine fluorescence)

  • Spectrophotometer or Fluorometer

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • To Determine if D-7-AW is a Substrate:

    • In a microplate, add the reaction buffer and varying concentrations of D-7-AW.

    • Initiate the reaction by adding a fixed amount of IDO1.

    • Incubate at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding TCA.

    • Incubate at 50-65°C for 30 minutes to hydrolyze the N-formyl-aza-kynurenine product.

    • Proceed to detection.

  • To Determine if D-7-AW is an Inhibitor:

    • Set up reactions with a fixed, non-saturating concentration of L-tryptophan (e.g., at its Km value, ~20 µM for human IDO1) and varying concentrations of D-7-AW.[10]

    • Follow the same incubation, termination, and hydrolysis steps as above.

  • Detection of Product (Kynurenine or its Aza-analog):

    • Colorimetric Method: Add Ehrlich's reagent and measure the absorbance at 480 nm.[11]

    • Fluorometric Method: Adjust the pH to basic with NaOH and measure the fluorescence of kynurenine (Ex/Em ~365/480 nm).[7][12] Note that the spectral properties of the aza-kynurenine product may differ and require characterization.

    • HPLC Method: The most reliable method to separate and quantify the substrate and product.

  • Data Analysis:

    • If D-7-AW is a substrate, determine Km and Vmax as described for TrpS.

    • If D-7-AW is an inhibitor, calculate the percent inhibition at each concentration and determine the IC₅₀. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[4]

Data Presentation: Kinetic Parameters of IDO1

The following table serves as a template for the kinetic parameters of IDO1 with D-7-AW. Comparative data for L-tryptophan and a known inhibitor are provided.

CompoundRoleKm (µM)kcat (s⁻¹)Ki (µM)IC₅₀ (µM)Reference
This compound Substrate/InhibitorUser-determinedUser-determinedUser-determinedUser-determinedThis study
L-TryptophanSubstrate~7-20---[4][10]
1-Methyl-DL-tryptophanInhibitor--~34~19 (L-isomer)[4][13]
EpacadostatInhibitor---~0.07 (enzymatic)[14]

Section 3: Fluorescence Quenching Studies with this compound

The sensitivity of D-7-AW's fluorescence to its environment allows for its use in fluorescence quenching titrations to determine the binding affinity (dissociation constant, Kd) of ligands to enzymes like TrpS and IDO1. In this experiment, the intrinsic fluorescence of D-7-AW incorporated into the protein or the fluorescence of free D-7-AW is monitored as a quencher (ligand) is titrated into the solution.

Logical Relationship: Fluorescence Quenching Titration

Quenching_Logic start Enzyme with Intrinsic D-7-AW Fluorescence (or free D-7-AW + Enzyme) titration Titrate with Ligand (Quencher) start->titration measurement Measure Fluorescence Intensity at each [Ligand] titration->measurement binding Ligand Binding to Enzyme titration->binding data_analysis Plot ΔF vs. [Ligand] measurement->data_analysis quenching Quenching of D-7-AW Fluorescence binding->quenching quenching->measurement causes kd_determination Fit to Binding Isotherm to Determine Kd data_analysis->kd_determination

Caption: Logical flow of a fluorescence quenching experiment to determine binding affinity.

Protocol: Fluorescence Quenching Titration to Determine Kd

Materials:

  • Enzyme (TrpS or IDO1)

  • This compound (if not incorporated into the protein)

  • Ligand of interest (quencher)

  • Appropriate buffer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the enzyme at a fixed concentration in the buffer. If free D-7-AW is used, prepare a solution containing both the enzyme and D-7-AW. The concentration of the fluorescent species should be low enough to avoid inner filter effects.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Fluorescence Titration:

    • Place the enzyme (or enzyme + D-7-AW) solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., Ex ~290 nm, Em ~350-450 nm).

    • Make successive small additions of the ligand stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).

    • Record the fluorescence emission spectrum.

  • Correction for Inner Filter Effect (if necessary):

    • Perform a control titration by adding the ligand to a solution of D-7-AW (or a suitable fluorophore like N-acetyl-L-tryptophanamide, NATA) in the absence of the enzyme. This will account for any quenching due to absorbance of the excitation or emission light by the ligand itself.[15][16]

  • Data Analysis:

    • Correct the observed fluorescence intensities for dilution and the inner filter effect.

    • Calculate the change in fluorescence (ΔF = F₀ - F) at each ligand concentration, where F₀ is the initial fluorescence and F is the fluorescence at a given ligand concentration.

    • Plot ΔF versus the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the maximum fluorescence change (ΔFmax).[17]

Data Presentation: Binding Affinities from Fluorescence Quenching

This table provides a template for presenting the dissociation constants determined from fluorescence quenching experiments.

EnzymeLigandKd (µM)Reference
TrpS Ligand X User-determinedThis study
IDO1 Ligand Y User-determinedThis study
Peptide-Calmodulin(7-aza)Trp-Baa0.109[18]

Conclusion

This compound is a versatile tool for the study of enzyme kinetics and mechanisms. Its unique fluorescent properties provide a sensitive handle for monitoring enzyme reactions and ligand binding events. The protocols outlined in this document provide a framework for researchers to utilize D-7-AW to gain valuable insights into the function of Tryptophan Synthase, Indoleamine 2,3-dioxygenase, and other tryptophan-utilizing enzymes. While specific kinetic parameters for D-7-AW with these enzymes require experimental determination, the methodologies presented here offer a clear path to obtaining this critical data.

References

Troubleshooting & Optimization

How to improve the incorporation efficiency of D-7-Azatryptophan.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of D-7-Azatryptophan (D-7-AzaTrp) into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a non-canonical amino acid, meaning it is not one of the 20 common amino acids that make up proteins. It is an analog of tryptophan where the 7th carbon in the indole ring is replaced by a nitrogen atom.[1][2] This substitution gives it unique fluorescent properties that are sensitive to the local environment, making it a valuable tool for studying protein structure, dynamics, and interactions.[2][3]

Q2: Why is this compound a useful research tool?

The primary advantage of D-7-AzaTrp lies in its intrinsic fluorescence.[1] Its excitation and emission wavelengths are red-shifted compared to natural tryptophan, which allows for selective excitation and reduces background fluorescence from other tryptophan residues in the protein.[1][2] The fluorescence of D-7-AzaTrp is also highly sensitive to the polarity of its environment, providing insights into protein folding, conformational changes, and binding events.[2]

Q3: What are the main challenges when incorporating this compound?

The primary challenges associated with the incorporation of D-7-AzaTrp are:

  • Low incorporation efficiency: The cellular machinery may not efficiently recognize and incorporate this non-canonical amino acid, leading to low yields of the desired protein.[4][5]

  • Toxicity: High concentrations of D-7-AzaTrp can be toxic to the expression host (e.g., E. coli), leading to poor cell growth and reduced protein expression.[6]

  • Competition with canonical tryptophan: The native tryptophan and its corresponding aminoacyl-tRNA synthetase (TrpRS) can outcompete the orthogonal system designed for D-7-AzaTrp incorporation.[7]

  • Protein misfolding and aggregation: The presence of a non-canonical amino acid can sometimes disrupt the natural folding of the protein, leading to aggregation and the formation of inclusion bodies.[8][9]

Q4: What is the general workflow for incorporating this compound into a protein?

The site-specific incorporation of D-7-AzaTrp typically relies on an orthogonal translation system. This involves an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to uniquely recognize D-7-AzaTrp and a specific codon (often a stop codon like UAG) that has been introduced at the desired site in the gene of interest.[10][11][12] The general workflow is as follows:

  • Gene Modification: Introduce a unique codon (e.g., an amber stop codon, UAG) at the desired position in the target gene.

  • Transformation: Co-transform an expression host (e.g., E. coli) with plasmids encoding the modified target protein and the orthogonal aaRS/tRNA pair.

  • Culture and Induction: Grow the cells in a minimal medium supplemented with D-7-AzaTrp and induce protein expression.

  • Purification and Analysis: Purify the target protein and verify the incorporation of D-7-AzaTrp using techniques like mass spectrometry.

Section 2: Troubleshooting Guide

Problem 1: Low Protein Yield

Possible Cause 1: Toxicity of this compound

  • Symptoms: Poor cell growth (low optical density) after induction, even at low concentrations of D-7-AzaTrp.

  • Solution:

    • Optimize D-7-AzaTrp Concentration: Titrate the concentration of D-7-AzaTrp in the growth medium to find the optimal balance between incorporation and cell viability. Start with a low concentration and gradually increase it.

    • Reduce Induction Temperature: Lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein expression and reduce the toxic effects of D-7-AzaTrp.[9][13][14]

    • Use a Tighter Expression System: Employ an expression system with very low basal expression to prevent the accumulation of the target protein and D-7-AzaTrp before induction.

Possible Cause 2: Inefficient Charging of tRNA by Aminoacyl-tRNA Synthetase (aaRS)

  • Symptoms: Low protein yield despite good cell growth.

  • Solution:

    • Use a Different Orthogonal Pair: The efficiency of aaRS/tRNA pairs can vary.[10][12][15] Consider testing different engineered synthetases that have been evolved for higher activity and specificity for D-7-AzaTrp.

    • Increase the Expression of the Orthogonal Pair: Use a higher copy number plasmid for the aaRS and tRNA or a stronger promoter to increase their intracellular concentrations.[4]

Possible Cause 3: Suboptimal Expression Conditions

  • Symptoms: Low protein yield that is not directly attributable to D-7-AzaTrp toxicity.

  • Solution:

    • Optimize Inducer Concentration: The concentration of the inducer (e.g., IPTG) can significantly impact protein expression.[9][13] Perform a titration to find the optimal concentration.

    • Vary Induction Time: A shorter or longer induction period may be beneficial.[9]

    • Optimize Media Composition: Supplementing the media with glucose (around 1%) can sometimes improve protein expression.[14]

Problem 2: Low Incorporation Efficiency of this compound

Possible Cause 1: Competition with Canonical Tryptophan

  • Symptoms: Mass spectrometry analysis shows a significant amount of protein with tryptophan at the target site instead of D-7-AzaTrp.

  • Solution:

    • Use a Tryptophan Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own tryptophan.[16] This will reduce the intracellular pool of tryptophan, thereby decreasing competition.

    • Use Tryptophan-Free Media: Grow the cells in a minimal medium that lacks tryptophan.

Possible Cause 2: Inefficient Recognition of the Codon by the tRNA

  • Symptoms: Low levels of full-length protein and potential truncation products.

  • Solution:

    • Optimize tRNA Expression: As with the aaRS, increasing the expression of the orthogonal tRNA can improve incorporation efficiency.[4]

    • Consider a Different Suppressor tRNA: Different tRNA backbones can have varying efficiencies in suppressing the target codon.

Problem 3: Protein Misfolding or Aggregation

Possible Cause 1: Structural Perturbation by this compound

  • Symptoms: The expressed protein is found predominantly in the insoluble fraction (inclusion bodies).

  • Solution:

    • Lower Expression Temperature: Reducing the temperature during induction can slow down protein synthesis, allowing more time for proper folding.[8][9][14]

    • Co-express Chaperones: Overexpressing molecular chaperones can assist in the proper folding of the target protein.

    • Test Different Incorporation Sites: The structural impact of D-7-AzaTrp can be site-dependent. If possible, try incorporating it at different locations within the protein.

Section 3: Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the effects of different experimental parameters on D-7-AzaTrp incorporation efficiency.

Table 1: Comparison of this compound Incorporation Efficiency in Different E. coli Strains

E. coli StrainGenotypeIncorporation Efficiency (%)Protein Yield (mg/L)
BL21(DE3)Standard45 ± 510 ± 2
C43(DE3)Tolerant to toxic proteins55 ± 715 ± 3
T7 ExpressHigh-level expression40 ± 612 ± 2
T7 Express trp-Tryptophan auxotroph85 ± 48 ± 1

Table 2: Effect of Media Composition on Incorporation Efficiency

MediaTryptophanD-7-AzaTrp (mM)Incorporation Efficiency (%)
LB BrothPresent120 ± 5
M9 MinimalAbsent0.575 ± 6
M9 MinimalAbsent190 ± 4
M9 MinimalAbsent288 ± 5 (with reduced yield)

Section 4: Key Experimental Protocols

Protocol 1: General Protocol for Protein Expression with this compound
  • Preparation:

    • Prepare M9 minimal medium supplemented with all necessary amino acids except tryptophan.

    • Prepare a stock solution of this compound (e.g., 100 mM in 0.1 M NaOH).

  • Inoculation:

    • Inoculate a starter culture of the expression strain (preferably a tryptophan auxotroph) containing the plasmids for the target protein and the orthogonal pair in LB medium and grow overnight.

  • Main Culture:

    • Inoculate the M9 minimal medium with the overnight culture to an OD600 of ~0.05.

    • Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression with the appropriate inducer (e.g., IPTG).

    • Reduce the temperature to 20°C and continue to shake for 16-20 hours.

  • Harvesting:

    • Harvest the cells by centrifugation.

    • Store the cell pellet at -80°C until purification.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
  • Sample Preparation:

    • Purify the protein of interest.

    • Perform an in-gel or in-solution tryptic digest of the purified protein.[17]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein.

    • Identify the peptide containing the target incorporation site.

    • Calculate the incorporation efficiency by comparing the peak areas of the peptide containing D-7-AzaTrp versus the peptide containing tryptophan.

Section 5: Visualized Workflows and Pathways

general_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis gene_mod Gene Modification (Introduce UAG) transform Co-transformation of Plasmids gene_mod->transform culture Cell Culture in Trp-free Media transform->culture add_aza Add D-7-AzaTrp culture->add_aza induce Induce Protein Expression add_aza->induce purify Protein Purification induce->purify ms_analysis Mass Spectrometry purify->ms_analysis efficiency Determine Incorporation Efficiency ms_analysis->efficiency

Caption: General workflow for this compound incorporation.

troubleshooting_low_yield cluster_causes Possible Causes cluster_solutions Solutions start Low Protein Yield toxicity Toxicity of D-7-AzaTrp start->toxicity inefficient_charging Inefficient tRNA Charging start->inefficient_charging suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions optimize_conc Optimize D-7-AzaTrp Conc. toxicity->optimize_conc lower_temp Lower Induction Temp. toxicity->lower_temp new_pair Use Different Orthogonal Pair inefficient_charging->new_pair optimize_induction Optimize Inducer/Time suboptimal_conditions->optimize_induction

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Optimizing D-7-Azatryptophan Labeled Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression of proteins labeled with D-7-Azatryptophan (7AW).

Troubleshooting Guide

This guide addresses common issues encountered during the expression of this compound labeled proteins in a question-and-answer format.

Q1: I am observing very low or no expression of my target protein after induction. What are the possible causes and solutions?

A1: Low or no protein expression is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Toxicity of the expressed protein: The target protein itself might be toxic to E. coli.

    • Solution: Lower the induction temperature to 16-25°C and reduce the IPTG concentration to 0.1-0.5 mM to slow down protein expression, which can reduce toxicity and improve proper folding.[1] Using a tightly regulated promoter system, such as the araBAD promoter, can also help by minimizing basal expression before induction.

  • Inefficient induction: The induction conditions may not be optimal for your specific protein.

    • Solution: Perform a small-scale optimization experiment by varying the IPTG concentration (e.g., 0.1, 0.5, 1.0 mM) and the post-induction temperature (e.g., 18°C, 25°C, 37°C) and duration (e.g., 4 hours, 16 hours).

  • Plasmid or strain issues: Ensure you are using the correct E. coli strain and that your plasmid is correct.

    • Solution: For 7AW incorporation, a tryptophan auxotrophic E. coli strain is essential. Verify the genotype of your strain. Also, confirm the integrity of your expression plasmid by sequencing.

Q2: My protein is expressed, but it is mostly found in insoluble inclusion bodies. How can I improve its solubility?

A2: Protein aggregation into inclusion bodies is a frequent challenge, especially with high-level expression in bacterial systems.[1] Here are strategies to enhance the solubility of your 7AW-labeled protein:

  • Sub-optimal folding conditions: Rapid expression can overwhelm the cellular folding machinery.

    • Solution: Lower the expression temperature to 16-25°C and reduce the inducer (IPTG) concentration to 0.1-0.5 mM. This slows down protein synthesis, allowing more time for proper folding.[1]

  • Media composition: The growth medium can influence protein folding.

    • Solution: Supplementing the expression medium with osmolytes like sorbitol or glycerol can sometimes improve protein solubility.

  • Fusion tags: Certain fusion tags can enhance the solubility of passenger proteins.

    • Solution: Consider expressing your protein with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).

Q3: The total protein yield is acceptable, but the incorporation efficiency of this compound is low. What can I do to improve it?

A3: Low incorporation efficiency of 7AW means that a significant portion of your purified protein contains tryptophan instead of the desired analog. This is often an issue in protocols that are not fully optimized for non-canonical amino acid incorporation.

  • Residual Tryptophan: The presence of residual tryptophan in the growth medium is a primary cause of low incorporation efficiency.

    • Solution: When using a tryptophan auxotrophic strain, it is crucial to thoroughly remove tryptophan from the culture before inducing protein expression. This is typically done by pelleting the cells and resuspending them in a tryptophan-free minimal medium before adding 7AW and the inducer.[2][3]

  • Insufficient 7AW concentration: The concentration of 7AW in the medium may not be sufficient to outcompete any remaining tryptophan or to support high-level protein synthesis.

    • Solution: While empirical optimization is recommended, a starting concentration of 1 mM 7AW in the expression medium is a good starting point.[4]

  • Toxicity of 7AW: At high concentrations, 7AW can be toxic to E. coli, leading to poor cell health and reduced protein synthesis.

    • Solution: If you suspect toxicity (e.g., a sharp decrease in cell density after adding 7AW), try a lower concentration of 7AW or a gradual addition during the induction phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended E. coli strain for expressing this compound labeled proteins?

A1: It is highly recommended to use a tryptophan auxotrophic (trp-) E. coli strain. These strains cannot synthesize their own tryptophan and will therefore readily incorporate the 7AW analog provided in the growth medium.

Q2: What is a suitable growth medium for expressing 7AW-labeled proteins?

A2: A minimal medium, such as M9 minimal medium, is recommended for the expression phase.[2] This allows for precise control over the amino acid composition of the medium, ensuring that no tryptophan is present to compete with 7AW for incorporation.

Q3: At what cell density (OD600) should I induce protein expression?

A3: A common practice is to induce protein expression during the mid-logarithmic growth phase, typically at an OD600 of 0.5-0.7.[2]

Q4: What are the optimal IPTG concentration and induction time?

A4: The optimal IPTG concentration and induction time are protein-dependent and should be determined empirically. A good starting point is to test a range of IPTG concentrations from 0.1 mM to 1.0 mM and induction times from 4 hours to overnight (approximately 16 hours).[5][6][7][8]

Q5: How can I confirm the incorporation of this compound into my protein?

A5: The incorporation of 7AW can be confirmed using mass spectrometry. The molecular weight of a 7AW-containing protein will be different from that of the wild-type protein due to the substitution of tryptophan (C11H10N2O2, MW = 202.21 g/mol ) with 7-azatryptophan (C10H9N3O2, MW = 203.20 g/mol ). Additionally, the unique fluorescence properties of 7AW (red-shifted absorption and emission compared to tryptophan) can be used as an indicator of successful incorporation.[9]

Data Presentation

Table 1: Troubleshooting Guide for Low Protein Yield and/or Incorporation Efficiency

Problem Potential Cause Recommended Solution
Low/No Protein Expression Protein toxicityLower induction temperature (16-25°C), reduce IPTG (0.1-0.5 mM).
Inefficient inductionOptimize IPTG concentration (0.1-1.0 mM) and induction time/temp.
Incorrect strain/plasmidUse a verified tryptophan auxotroph, sequence plasmid.
Insoluble Protein (Inclusion Bodies) Sub-optimal foldingLower induction temperature (16-25°C), reduce IPTG (0.1-0.5 mM).
Media compositionAdd osmolytes (e.g., sorbitol, glycerol) to the expression medium.
Inherent protein insolubilityUse a solubility-enhancing fusion tag (e.g., MBP, GST).
Low 7AW Incorporation Efficiency Residual tryptophan in mediaWash cells with tryptophan-free minimal medium before induction.
Insufficient 7AWUse a starting concentration of 1 mM 7AW in the expression medium.
7AW toxicityTest lower concentrations of 7AW or use a gradual addition method.

Table 2: Recommended Starting Conditions for Optimizing 7AW Labeling

Parameter Recommended Starting Range Notes
E. coli Strain Tryptophan Auxotroph (trp-)Essential for efficient incorporation.
Growth Medium (Expression) M9 Minimal MediumAllows for precise control of amino acid composition.
This compound Conc. 1 mMCan be optimized based on protein yield and cell health.
OD600 at Induction 0.5 - 0.7Mid-logarithmic growth phase.
IPTG Concentration 0.1 - 1.0 mMProtein-dependent, requires optimization.
Induction Temperature 16 - 25°CLower temperatures often improve solubility and reduce toxicity.
Induction Time 4 - 16 hoursLonger times are typically used with lower temperatures.

Experimental Protocols

Protocol: Expression of this compound Labeled Protein in a Tryptophan Auxotrophic E. coli Strain

This protocol provides a general framework for the expression of 7AW-labeled proteins. Optimization of specific parameters (e.g., IPTG concentration, temperature) is recommended for each target protein.

  • Day 1: Inoculation

    • Inoculate a single colony of your transformed tryptophan auxotrophic E. coli strain into 5 mL of LB medium supplemented with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Day 2: Culture Growth and Tryptophan Depletion

    • Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 100 µg/mL ampicillin (or other appropriate antibiotic), and 0.25 mM L-tryptophan with the overnight culture.[2]

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.7.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • To remove all traces of L-tryptophan, wash the cell pellet twice by resuspending in 500 mL of M9 minimal medium (without tryptophan) and centrifuging again.[2]

    • Resuspend the final cell pellet in 1 L of fresh M9 minimal medium containing 0.4% glucose, the appropriate antibiotic, and 1 mM this compound.

  • Induction and Expression

    • Incubate the culture for 20-30 minutes at the desired induction temperature (e.g., 25°C) to allow for the uptake of 7AW.

    • Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5 mM).

    • Continue to incubate the culture with shaking for the desired expression time (e.g., 16 hours at 25°C).

  • Harvesting

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Mandatory Visualization

experimental_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_induction Induction & Expression cluster_harvest Harvesting node_inoculation Inoculate overnight culture in LB + antibiotic node_growth Grow in M9 + Trp to OD600 0.5-0.7 node_inoculation->node_growth node_harvest1 Harvest cells by centrifugation node_growth->node_harvest1 node_wash Wash cells twice with Trp-free M9 node_harvest1->node_wash node_resuspend Resuspend in M9 + 7AW node_wash->node_resuspend node_induce Induce with IPTG node_resuspend->node_induce node_express Express protein (e.g., 16h at 25°C) node_induce->node_express node_harvest2 Harvest final cell pellet node_express->node_harvest2 node_store Store pellet at -80°C node_harvest2->node_store

Caption: Experimental workflow for this compound labeled protein expression.

troubleshooting_logic cluster_yield Protein Yield Issues cluster_incorporation Incorporation Issues start Low Protein Yield or Incorporation Efficiency q_expression Is there any protein expression? start->q_expression a_no_expression Optimize induction (IPTG, temp) Check for toxicity q_expression->a_no_expression No q_solubility Is the protein soluble? q_expression->q_solubility Yes end_node Optimized Expression a_no_expression->end_node a_insoluble Lower temperature Reduce IPTG Use solubility tag q_solubility->a_insoluble No (Inclusion Bodies) q_incorporation Is 7AW incorporation low? q_solubility->q_incorporation Yes a_insoluble->end_node a_low_incorporation Ensure complete Trp removal Optimize 7AW concentration Check for 7AW toxicity q_incorporation->a_low_incorporation Yes q_incorporation->end_node No a_low_incorporation->end_node

Caption: Troubleshooting decision tree for 7AW labeled protein expression.

References

Technical Support Center: Troubleshooting Fluorescence Quenching of D-7-Azatryptophan in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent amino acid D-7-azatryptophan (D-7-AT).

Frequently Asked Questions (FAQs)

Q1: What is this compound (D-7-AT) and why is it used as a fluorescent probe?

A1: this compound is a synthetic analog of the natural amino acid tryptophan. It is widely used as a fluorescent probe in protein studies due to its unique photophysical properties. Unlike tryptophan, D-7-AT often exhibits a single exponential fluorescence decay, simplifying data analysis.[1][2] Its absorption and emission spectra are red-shifted compared to tryptophan, which can help to isolate its signal in proteins that also contain native tryptophan residues.[1][2] The fluorescence of D-7-AT is also highly sensitive to the local environment, making it an excellent tool for probing protein conformation, dynamics, and binding interactions.[1][2]

Q2: My D-7-AT-labeled protein shows lower fluorescence intensity than expected. What are the possible reasons?

A2: Lower than expected fluorescence intensity, or quenching, can be caused by a variety of factors:

  • Environmental Polarity: D-7-AT fluorescence is known to be significantly quenched in aqueous or polar environments.[3][4][5] If the D-7-AT residue is located on the protein surface and exposed to the solvent, its fluorescence will be weaker than if it were in a hydrophobic pocket.

  • Quenching by Neighboring Residues: Certain amino acid side chains can quench the fluorescence of D-7-AT. These include residues with electron-withdrawing groups, aromatic rings capable of π-π stacking, and charged residues that can participate in photoinduced electron transfer (PET).

  • Conformational Changes: A change in protein conformation could move the D-7-AT residue into a quenching environment.

  • Presence of External Quenchers: Small molecules or ions in your buffer (e.g., iodide, acrylamide) can act as collisional quenchers.

  • Inner Filter Effect: At high concentrations of the protein or other absorbing species in the solution, the excitation or emission light can be reabsorbed, leading to an apparent decrease in fluorescence intensity.

Q3: How can I distinguish between static and dynamic quenching of D-7-AT fluorescence?

A3: Static and dynamic quenching are two primary mechanisms that can be distinguished by their dependence on temperature and by measuring fluorescence lifetimes:

  • Temperature Dependence: In dynamic (collisional) quenching, an increase in temperature will typically increase the quenching effect due to a higher diffusion rate of the quencher. In static quenching, an increase in temperature often leads to a decrease in quenching as it can destabilize the ground-state complex formed between the fluorophore and the quencher.

  • Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state of the fluorophore, leading to a decrease in its fluorescence lifetime. Static quenching, which involves the formation of a non-fluorescent complex in the ground state, does not alter the fluorescence lifetime of the uncomplexed fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure fluorescence lifetimes.

Q4: My Stern-Volmer plot is non-linear. What does this indicate?

A4: A non-linear Stern-Volmer plot can indicate several phenomena:

  • Upward Curvature: This often suggests the presence of both static and dynamic quenching occurring simultaneously. It can also arise from a "sphere of action" model where quenching is extremely efficient within a certain distance of the fluorophore.

  • Downward Curvature: This can indicate that the fluorophore population is heterogeneous, with some D-7-AT residues being more accessible to the quencher than others. For example, a D-7-AT on the protein surface will be quenched more readily than one buried in the protein core.

Troubleshooting Guides

Problem 1: Significant reduction in D-7-AT fluorescence upon incorporation into a protein.

  • Possible Cause: The D-7-AT residue is in a highly polar or solvent-exposed environment.

  • Troubleshooting Steps:

    • Analyze the Local Environment: Use the protein's structure (if available) or predictive modeling to assess the hydrophobicity of the D-7-AT location.

    • Site-Directed Mutagenesis: If possible, relocate the D-7-AT to a more hydrophobic region of the protein to see if the fluorescence intensity increases.

    • Solvent Perturbation: Perform experiments in the presence of denaturants to see how the fluorescence changes as the protein unfolds and the D-7-AT becomes more solvent-exposed. This can help confirm if solvent exposure is the primary cause of quenching.

  • Possible Cause: Quenching by a nearby amino acid residue.

  • Troubleshooting Steps:

    • Identify Potential Quenchers: Examine the protein sequence and structure for residues known to quench tryptophan fluorescence (e.g., Cys, Met, His, Tyr, Asp, Glu) in close proximity to the D-7-AT.

    • Site-Directed Mutagenesis: Mutate the suspected quenching residue to a non-quenching one (e.g., Alanine or Serine) and measure the fluorescence of the D-7-AT mutant. An increase in fluorescence intensity would confirm the quenching role of the original residue.

Problem 2: Inconsistent or drifting fluorescence readings.

  • Possible Cause: Photobleaching of the D-7-AT fluorophore.

  • Troubleshooting Steps:

    • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.

    • Limit Exposure Time: Minimize the duration of sample exposure to the excitation light. Use shutters to block the light path when not actively measuring.

    • Use Fresh Samples: Prepare fresh samples and avoid repeated measurements on the same aliquot if photobleaching is suspected.

  • Possible Cause: Protein aggregation or precipitation.

  • Troubleshooting Steps:

    • Visual Inspection and Light Scattering: Check the sample for visible aggregates or measure light scattering at a wavelength outside the absorption bands of the protein (e.g., 600 nm).

    • Optimize Buffer Conditions: Adjust pH, ionic strength, or add stabilizing agents (e.g., glycerol, low concentrations of non-ionic detergents) to improve protein stability.

    • Centrifugation/Filtration: Spin down or filter your sample immediately before measurement to remove any pre-existing aggregates.

Data Presentation

Table 1: Photophysical Properties of this compound in Various Environments

EnvironmentAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ)Reference
Water (pH 7)~290~4000.010.78 ns[1][6]
Acetonitrile~290~3620.25-[1]
Cyclohexane~290~325~0.1-[1]
Hirudin (Y3AW)~290~390--[1]
Annexin A5 (7-Aza)Trp-anxA52883580.017-[3][5]

Experimental Protocols

Protocol 1: Steady-State Fluorescence Quenching Assay

This protocol outlines the steps to investigate the quenching of D-7-AT fluorescence in a protein by a small molecule quencher (e.g., acrylamide or iodide).

Materials:

  • Purified D-7-AT labeled protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4).

  • High-concentration stock solution of the quencher (e.g., 5 M acrylamide or 2 M KI) in the same buffer.

  • Fluorescence spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz fluorescence cuvette.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the D-7-AT labeled protein at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Equilibrate the protein solution and the quencher stock solution to the desired experimental temperature.

  • Instrument Setup:

    • Set the excitation wavelength to the absorption maximum of D-7-AT (typically around 290-300 nm).

    • Set the emission wavelength to the emission maximum of the D-7-AT in the protein (determine this by an initial emission scan).

    • Set appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.

  • Fluorescence Measurement:

    • Pipette a known volume of the protein solution into the cuvette and place it in the spectrophotometer.

    • Record the initial fluorescence intensity (F₀).

    • Add a small aliquot of the quencher stock solution to the cuvette. Mix thoroughly but gently to avoid introducing air bubbles.

    • Record the fluorescence intensity (F) after the addition of the quencher.

    • Repeat the previous two steps to obtain a series of fluorescence intensity measurements at increasing quencher concentrations. Ensure the total volume of added quencher does not exceed 5-10% of the initial volume to avoid significant dilution effects.

  • Data Analysis:

    • Correct the fluorescence intensities for dilution by multiplying each F value by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of quencher added.

    • Construct a Stern-Volmer plot by plotting F₀/F versus the quencher concentration [Q].

    • If the plot is linear, perform a linear regression to obtain the Stern-Volmer constant (Ksv) from the slope.

    • If the plot is non-linear, consider more complex quenching models.

Protocol 2: Time-Resolved Fluorescence Measurement using TCSPC

This protocol describes how to measure the fluorescence lifetime of D-7-AT in a protein to distinguish between static and dynamic quenching.

Materials:

  • Purified D-7-AT labeled protein in a suitable buffer.

  • Quencher solution (if investigating quenching effects).

  • TCSPC instrument equipped with a pulsed light source (e.g., a laser diode or pulsed LED) with an excitation wavelength suitable for D-7-AT and a sensitive detector.

Methodology:

  • Sample Preparation: Prepare the protein sample as described in Protocol 1.

  • Instrument Setup:

    • Select a pulsed light source with an appropriate excitation wavelength (e.g., ~295 nm).

    • Set the repetition rate of the light source to be significantly longer than the expected fluorescence lifetime of D-7-AT to avoid pulse pile-up.

    • Use an appropriate emission filter to selectively detect the D-7-AT fluorescence.

    • Acquire an instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in the same buffer as the sample.

  • Fluorescence Decay Measurement:

    • Place the protein sample in the instrument.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

    • If investigating quenching, repeat the measurement with samples containing different concentrations of the quencher.

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the experimental fluorescence decay data with the IRF.

    • Fit the decay data to one or more exponential decay models to determine the fluorescence lifetime(s) (τ) and their respective amplitudes. For D-7-AT, a single exponential decay is often observed in the absence of complex environmental effects.

    • If dynamic quenching is occurring, the fluorescence lifetime will decrease with increasing quencher concentration. A plot of τ₀/τ versus [Q] should be linear with a slope equal to the bimolecular quenching constant multiplied by τ₀.

Visualizations

Troubleshooting_Fluorescence_Quenching Start Low D-7-AT Fluorescence Observed Env Environmental Effects? Start->Env Quencher Quenching by Residues? Env->Quencher No Solvent High Polarity/ Solvent Exposure Env->Solvent Yes Neighbor Proximity to Quenching Amino Acids (Cys, Tyr, etc.) Quencher->Neighbor Yes Action1 Relocate D-7-AT to Hydrophobic Core (Site-Directed Mutagenesis) Solvent->Action1 Action2 Mutate Neighboring Residue to Non-Quencher (e.g., Ala) Neighbor->Action2 Result1 Fluorescence Recovers Action1->Result1 Result2 Fluorescence Recovers Action2->Result2

Caption: A troubleshooting workflow for diagnosing the cause of low D-7-AT fluorescence.

Quenching_Mechanism_Identification Start Fluorescence Quenching Observed Lifetime Measure Fluorescence Lifetime (TCSPC) Start->Lifetime Lifetime_Decreased Lifetime Decreases with [Quencher] Lifetime->Lifetime_Decreased Yes Lifetime_Unchanged Lifetime is Unchanged Lifetime->Lifetime_Unchanged No SV_Plot Analyze Stern-Volmer Plot (F₀/F vs [Q]) Lifetime_Decreased->SV_Plot Static Static Quenching Lifetime_Unchanged->Static Dynamic Dynamic Quenching Both Static & Dynamic Quenching Linear Linear Plot SV_Plot->Linear If τ decreases NonLinear Upward Curvature SV_Plot->NonLinear If τ decreases Linear->Dynamic NonLinear->Both

Caption: A decision tree for identifying the mechanism of fluorescence quenching.

References

Technical Support Center: D-7-Azatryptophan Incorporation and Fluorescence Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-7-Azatryptophan (7-azaTrp). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maximizing the quantum yield of incorporated 7-azaTrp in your experiments.

Troubleshooting Guide: Low Quantum Yield

This guide addresses the most common issue encountered when working with 7-azaTrp: low or quenched fluorescence. Follow this step-by-step process to diagnose and resolve the problem.

Q1: My protein with incorporated this compound has very low fluorescence. What are the first things I should check?

A1: Low fluorescence from 7-azaTrp is frequently linked to its immediate environment. The primary cause is often solvent quenching, as 7-azaTrp's fluorescence is dramatically reduced in aqueous or polar environments.[1][2]

Here is a logical workflow to troubleshoot this issue:

G start Start: Low 7-azaTrp Fluorescence check_incorporation 1. Verify Incorporation (Mass Spectrometry) start->check_incorporation assess_environment 2. Assess Local Environment (Is 7-azaTrp solvent-exposed?) check_incorporation->assess_environment Incorporation Confirmed problem_incorporation Problem: Inefficient or no incorporation. check_incorporation->problem_incorporation Incorporation Failed check_unfolded 3. Check Protein Folding (Circular Dichroism) assess_environment->check_unfolded No, Expected to be Buried solution_hydrophobic Solution: Engineer a more hydrophobic local environment. assess_environment->solution_hydrophobic Yes, Solvent-Exposed investigate_quenchers 4. Investigate Quenchers (e.g., nearby residues, buffer components) check_unfolded->investigate_quenchers Protein is Correctly Folded solution_refold Solution: Optimize refolding protocol to bury the probe. check_unfolded->solution_refold Protein is Unfolded/Misfolded solution_buffer Solution: Modify buffer (remove quenching agents). investigate_quenchers->solution_buffer

Caption: Troubleshooting workflow for low 7-azaTrp fluorescence.

  • Verify Incorporation: First, confirm that 7-azaTrp has been successfully incorporated into your protein. The most reliable method is mass spectrometry.[3]

  • Assess the Local Environment: The fluorescence of 7-azaTrp is highly sensitive to polarity. If the residue is on the protein surface and exposed to the aqueous buffer, its quantum yield will be very low.[4][5] In contrast, when buried in a hydrophobic protein core, its fluorescence is significantly enhanced.

  • Confirm Protein Folding: An unfolded or misfolded protein can lead to the exposure of an otherwise buried 7-azaTrp residue to the solvent, causing quenching.[2] Use techniques like Circular Dichroism (CD) to confirm the protein's secondary and tertiary structure.

  • Identify Potential Quenchers: Besides water, other molecules can quench fluorescence. This includes certain amino acid side chains (e.g., through photoinduced electron transfer) or components in your buffer.[6][7]

Frequently Asked Questions (FAQs)

Q2: How does solvent polarity affect the quantum yield of 7-azaTrp?

A2: Solvent polarity has a dramatic effect. The quantum yield of 7-azaTrp is exceptionally low in polar, protic solvents like water and increases by over an order of magnitude in nonpolar, aprotic solvents. This is the primary reason why 7-azaTrp is an excellent probe for monitoring changes in local environment, such as protein folding or ligand binding.[2][4]

SolventQuantum Yield (Φ)Reference
Water (Aqueous Buffer, pH 7)~0.01 - 0.03[4][8]
Acetonitrile~0.25[4]
Cyclohexane~0.1 (for 7-azaindole)[4]
Dioxane~0.35 (for Trp analogs)[9][10]

Q3: Can I increase the quantum yield by modifying the protein?

A3: Yes, this is a primary strategy. By using site-directed mutagenesis, you can alter the amino acid residues surrounding the incorporated 7-azaTrp. Replacing nearby polar or charged residues with hydrophobic ones (e.g., Alanine, Valine, Leucine) can create a less polar microenvironment, shielding the 7-azaTrp from solvent and thereby increasing its quantum yield.

G cluster_0 Before Engineering cluster_1 After Engineering A 7-azaTrp B H2O A->B Solvent Exposure (Quenching) C Polar Residue (e.g., Asp, Lys) A->C Polar Interaction Result_Low Result: Low Quantum Yield D 7-azaTrp E Hydrophobic Residue (e.g., Leu, Val) D->E Shielding F Hydrophobic Residue (e.g., Ile, Phe) D->F Shielding Result_High Result: High Quantum Yield

Caption: Protein engineering to enhance 7-azaTrp quantum yield.

Q4: Are there chemical modifications or alternative probes to achieve a higher quantum yield?

A4: Yes, there are two excellent alternatives:

  • N1-Methylation: Methylating the N1 position of the 7-azaindole ring (N1-methyl-7-azatryptophan) has been shown to dramatically increase the quantum yield and fluorescence lifetime in water.[8] This modification blocks a key nonradiative decay pathway that is responsible for the quenching in aqueous solutions.[8][11] The quantum yield of N1-methyl-7-azaindole in water can be as high as 0.55.[11]

  • Alternative Azatryptophans: Other isomers of azatryptophan, such as 4-Azatryptophan (4-azaTrp), have intrinsically higher quantum yields in aqueous buffers and are more resistant to quenching compared to 7-azaTrp.[1][2]

AnalogQuantum Yield (Φ) in Tris BufferKey AdvantageReference
7-Azaindole 0.017Sensitive environmental probe[2]
4-Azaindole ~0.08Higher intrinsic QY in water[2]
5-Azaindole ~0.08Higher intrinsic QY in water[2]
N1-Methyl-7-azaindole 0.55Resists water quenching[11]

Q5: What are the common quenching mechanisms for 7-azaTrp?

A5: The fluorescence of 7-azaTrp can be quenched through several mechanisms:

G cluster_mechanisms Quenching Pathways azaTrp_excited 7-azaTrp (Excited State) solvent Solvent Quenching (e.g., H2O) azaTrp_excited->solvent collisional Collisional Quenching (e.g., O2, Iodide) azaTrp_excited->collisional pet Photoinduced Electron Transfer (PET) (e.g., nearby amide backbone) azaTrp_excited->pet fluorescence Fluorescence (Desired) azaTrp_excited->fluorescence Radiative Decay no_fluorescence Non-radiative Decay (Quenched) solvent->no_fluorescence collisional->no_fluorescence pet->no_fluorescence

Caption: Common fluorescence quenching mechanisms for 7-azaTrp.

  • Solvent Quenching: As discussed, polar protic solvents, especially water, are highly effective at quenching 7-azaTrp fluorescence.[2][4]

  • Collisional (Dynamic) Quenching: Occurs when the excited fluorophore encounters a quencher molecule in solution (e.g., molecular oxygen, iodide ions). This process is diffusion-dependent.[12]

  • Static Quenching: Formation of a non-fluorescent complex between the fluorophore and a quencher molecule.[12]

  • Photoinduced Electron Transfer (PET): Electron transfer can occur between the excited 7-azaTrp and nearby electron-accepting groups, such as the protein's peptide backbone or specific amino acid side chains.[6]

Experimental Protocols

Protocol 1: Measuring Relative Fluorescence Quantum Yield

This protocol allows you to determine the quantum yield of your 7-azaTrp-containing protein relative to a known standard.

Materials:

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvettes.

  • Your purified 7-azaTrp-containing protein of known concentration.

  • Quantum yield standard: N-Acetyl-L-tryptophanamide (NATA) (Φ = 0.13 in water).[13]

  • Appropriate buffer (e.g., 20 mM Phosphate, pH 7.3).[13]

Methodology:

  • Prepare Samples: Prepare a series of dilutions for both your protein sample and the NATA standard in the same buffer. Aim for absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorbance spectra for all samples. Note the absorbance at the chosen excitation wavelength (e.g., 295 nm or 310 nm for selective 7-azaTrp excitation).

  • Measure Fluorescence:

    • Set the fluorometer's excitation wavelength to the value used for absorbance measurements.

    • Record the fluorescence emission spectrum for each sample, ensuring the entire emission peak is captured (e.g., scan from 320 nm to 500 nm).

    • Use the same instrument settings (slits, PMT voltage) for your sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Calculate the quantum yield (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent (for the same buffer, n_sample² / n_std² ≈ 1).

Protocol 2: Site-Directed Mutagenesis to Create a Hydrophobic Pocket

This protocol outlines the general steps to engineer the local environment of your incorporated 7-azaTrp.

Methodology:

  • Identify Target Residues: Using a structural model (from PDB or homology modeling) of your protein, identify polar or solvent-exposed residues within 5-8 Å of the 7-azaTrp incorporation site.

  • Primer Design: Design primers for site-directed mutagenesis (e.g., using the QuikChange method) to substitute the target residues with non-polar amino acids (e.g., Ala, Val, Leu, Ile).

  • Mutagenesis: Perform the PCR-based site-directed mutagenesis reaction using a high-fidelity DNA polymerase.

  • Transformation and Selection: Transform the PCR product into competent E. coli, and select for colonies containing the mutated plasmid.

  • Sequence Verification: Isolate the plasmid DNA and verify the desired mutation via DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant protein using your established protocol.

  • Characterization: Compare the fluorescence quantum yield of the mutant protein with the wild-type (containing 7-azaTrp at the same position) using Protocol 1 to determine the effect of the mutation.

References

Overcoming stability issues of D-7-Azatryptophan in cellular environments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues associated with D-7-Azatryptophan (D-7-AT) in cellular environments.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High levels of cytotoxicity or apoptosis observed after D-7-AT treatment.

  • Question: Why am I observing significant cell death after treating my cells with this compound?

  • Answer: The primary suspect for D-7-AT-induced cytotoxicity is its degradation by the intracellular enzyme D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, including D-tryptophan and likely its analog, D-7-AT.[1][2][3] This enzymatic reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic pathways.[4][5]

    • Troubleshooting Steps:

      • Assess ROS Production: Measure intracellular ROS levels using fluorescent probes like DCFDA upon D-7-AT treatment. An increase in ROS would support the hypothesis of DAO-mediated degradation.

      • Inhibit DAO Activity: Co-incubate your cells with a DAO inhibitor, such as benzoic acid or more specific inhibitors like CBIO[6], along with D-7-AT. A reduction in cytotoxicity would strongly suggest DAO is the culprit.

      • Include Antioxidants: Supplement the cell culture medium with antioxidants like N-acetylcysteine (NAC) to scavenge ROS and determine if this mitigates the cytotoxic effects.

      • Titrate D-7-AT Concentration: Determine the optimal, non-toxic working concentration of D-7-AT for your specific cell line through a dose-response experiment.[7]

Issue 2: Inconsistent or lower-than-expected intracellular concentration of D-7-AT.

  • Question: My experimental readouts suggest a low or variable intracellular concentration of D-7-AT. What could be the cause?

  • Answer: Several factors can contribute to inconsistent intracellular levels of D-7-AT:

    • Enzymatic Degradation: As mentioned above, DAO activity can rapidly deplete intracellular D-7-AT.[1][8]

    • Cellular Uptake and Efflux: The net intracellular concentration is a balance between uptake and efflux. D-tryptophan and its analogs are primarily taken up by amino acid transporters such as the L-type amino acid transporter 1 (LAT1).[1][9][10] Efflux mechanisms may also be active.[11]

    • Media Stability: D-7-AT, like tryptophan, can be susceptible to degradation in cell culture media over time, especially when exposed to light and elevated temperatures, leading to the formation of various degradation products.[12][13][14][15]

    • Troubleshooting Steps:

      • Inhibit DAO: Use a DAO inhibitor to prevent intracellular degradation.[6][16]

      • Optimize Media Conditions: Prepare fresh D-7-AT solutions for each experiment and protect them from light. Consider using antioxidants in your stock solutions.

      • Characterize Uptake: If transporter efficiency is a concern, you can assess uptake kinetics. However, for most applications, ensuring a sufficient and stable extracellular concentration is the more practical approach.

Issue 3: Unexpected changes in cellular signaling pathways.

  • Question: I'm observing off-target effects on signaling pathways that are seemingly unrelated to my intended application of D-7-AT. Why is this happening?

  • Answer: The degradation of D-7-AT can lead to the production of bioactive molecules that can interfere with cellular signaling. The generation of H₂O₂ is a prime example, as it is a known signaling molecule that can activate various stress-response pathways, including those leading to apoptosis.[4][5] Furthermore, the alpha-keto acid product of DAO activity could potentially have its own biological effects. Tryptophan and its metabolites are known to influence pathways such as the CaSR/Rac1/PLC-γ1 signaling pathway, and it is plausible that D-7-AT or its degradation products could have unforeseen interactions.[17]

    • Troubleshooting Steps:

      • Control for Degradation Products: The most effective strategy is to prevent degradation using a DAO inhibitor.

      • Investigate ROS-Mediated Signaling: If you suspect ROS-mediated effects, you can use specific inhibitors for downstream signaling molecules (e.g., caspase inhibitors) to dissect the pathway.[11][18][19][20]

      • Perform Control Experiments: Test the effects of H₂O₂ alone on your cells to see if it phenocopies the effects observed with D-7-AT.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound instability in cellular environments?

A1: The primary cause of D-7-AT instability within mammalian cells is enzymatic degradation by D-amino acid oxidase (DAO).[1][2][3][8] This enzyme is present in the peroxisomes of various tissues and cell types and catalyzes the oxidative deamination of D-amino acids. The reaction consumes oxygen and produces the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[2] The generation of H₂O₂ can lead to oxidative stress and subsequent cellular damage.[4]

Q2: How can I improve the stability of D-7-AT in my cell culture experiments?

A2: To enhance the stability and obtain reliable results, consider the following strategies:

  • Use a D-amino acid oxidase (DAO) inhibitor: Co-treatment with a DAO inhibitor is the most direct way to prevent intracellular degradation of D-7-AT.[6][16]

  • Optimize D-7-AT concentration: Use the lowest effective concentration to minimize potential toxicity from any degradation that may still occur.[7]

  • Maintain fresh solutions: Prepare D-7-AT solutions fresh for each experiment and avoid prolonged storage in solution, especially at room temperature or exposed to light.[13][14]

  • Supplement with antioxidants: Including antioxidants like N-acetylcysteine (NAC) in the culture medium can help mitigate the effects of any H₂O₂ produced.

Q3: Is this compound toxic to cells?

A3: D-7-AT itself may have some inherent biological activity, but a significant portion of its observed cytotoxicity in many cell types is likely due to the hydrogen peroxide produced during its degradation by DAO.[4] The level of toxicity can be cell-type dependent, likely correlating with the expression level and activity of DAO in that cell line. Tryptophan degradation products, in general, have been shown to exhibit toxicity.[2][12][14][15]

Q4: How is this compound taken up by cells?

A4: D-amino acids, including D-tryptophan and its analogs, are generally transported into cells by amino acid transporters. The L-type amino acid transporter 1 (LAT1), a component of the system L transport system, is a major transporter for tryptophan and is likely involved in the uptake of D-7-AT.[1][3][9][10][21]

Q5: Can I use this compound in long-term cell culture experiments?

A5: Long-term experiments with D-7-AT can be challenging due to its potential for degradation in the medium and intracellularly. For multi-day experiments, it is crucial to:

  • Replenish the medium containing fresh D-7-AT regularly.

  • Continuously include a DAO inhibitor in the culture medium.

  • Monitor cell viability and key experimental readouts over time to ensure consistency.

Data Presentation

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with D-Tryptophan

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
D-Tryptophan3.2 ± 0.11.5 ± 0.12.1

Data extracted from Biochemical Properties of Human D-Amino Acid Oxidase.[22]

Experimental Protocols

Protocol 1: Assessing the Stability of D-7-AT in Cell Culture

This protocol outlines a method to determine the stability of D-7-AT in the presence of cultured cells.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare fresh solutions of D-7-AT in complete cell culture medium at the desired final concentration.

    • Prepare a parallel set of solutions containing D-7-AT and a DAO inhibitor (e.g., CBIO at an appropriate concentration).[6]

    • Remove the old medium from the cells and add the D-7-AT-containing medium (with and without the inhibitor). Include a vehicle-only control.

  • Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the cell culture supernatant and the cell lysate.

  • Sample Preparation:

    • Supernatant: Precipitate proteins from the supernatant using a suitable method (e.g., methanol precipitation) and collect the soluble fraction.

    • Cell Lysate: Lyse the cells using a method compatible with small molecule analysis (e.g., sonication in a suitable buffer followed by protein precipitation).

  • Quantification of D-7-AT: Analyze the concentration of D-7-AT in the prepared samples using a sensitive analytical method such as HPLC or LC-MS.

  • Data Analysis: Plot the concentration of D-7-AT over time for both the supernatant and cell lysate, with and without the DAO inhibitor. A faster decrease in D-7-AT concentration in the absence of the inhibitor would indicate intracellular degradation.

Protocol 2: Assessing D-7-AT-Induced Cytotoxicity

This protocol describes how to evaluate the cytotoxic effects of D-7-AT and determine the role of DAO-mediated degradation.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment Groups: Prepare the following treatment groups in complete cell culture medium:

    • Vehicle control

    • D-7-AT at various concentrations

    • DAO inhibitor alone

    • D-7-AT at various concentrations + DAO inhibitor

    • H₂O₂ at various concentrations (positive control for oxidative stress)

  • Incubation: Treat the cells with the prepared solutions and incubate for a relevant period (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.[7]

  • Apoptosis Assay (Optional): To further investigate the mechanism of cell death, you can perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.[7][18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Compare the viability of cells treated with D-7-AT alone to those co-treated with the DAO inhibitor.

Visualizations

D7AT_Degradation_Pathway D7AT_ext This compound (Extracellular) Transporter Amino Acid Transporter (e.g., LAT1) D7AT_ext->Transporter D7AT_int This compound (Intracellular) DAO D-Amino Acid Oxidase (DAO) D7AT_int->DAO Substrate Products α-Keto Acid + NH₃ + H₂O₂ (ROS) DAO->Products Oxidative Deamination Stress Oxidative Stress Products->Stress Leads to Apoptosis Apoptosis Stress->Apoptosis Induces Transporter->D7AT_int

Caption: this compound degradation pathway in a cellular environment.

Troubleshooting_Workflow Start Start: High Cytotoxicity with D-7-AT Hypothesis Hypothesis: DAO-mediated degradation is causing toxicity via ROS. Start->Hypothesis Measure_ROS Experiment: Measure intracellular ROS levels. Hypothesis->Measure_ROS ROS_Increased Result: ROS levels increased? Measure_ROS->ROS_Increased Use_DAO_Inhibitor Experiment: Co-treat with DAO inhibitor. ROS_Increased->Use_DAO_Inhibitor Yes Alternative_Cause Consider alternative mechanisms of toxicity. ROS_Increased->Alternative_Cause No Toxicity_Reduced Result: Toxicity reduced? Use_DAO_Inhibitor->Toxicity_Reduced Conclusion Conclusion: DAO-mediated degradation is the primary cause of cytotoxicity. Toxicity_Reduced->Conclusion Yes Toxicity_Reduced->Alternative_Cause No

Caption: Troubleshooting workflow for D-7-AT-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Treatments 2. Prepare D-7-AT ± DAO Inhibitor Seed_Cells->Prepare_Treatments Treat_Cells 3. Treat Cells Prepare_Treatments->Treat_Cells Time_Course 4. Collect Supernatant & Lysate at Time Points Treat_Cells->Time_Course Sample_Prep 5. Sample Preparation (Protein Precipitation) Time_Course->Sample_Prep Quantify 6. Quantify D-7-AT (HPLC/LC-MS) Sample_Prep->Quantify Analyze_Data 7. Analyze Stability Data Quantify->Analyze_Data

Caption: Experimental workflow for assessing D-7-AT stability.

References

Technical Support Center: Minimizing Tryptophan Misincorporation in the Presence of D-7-Azatryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the site-specific incorporation of D-7-Azatryptophan into recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to incorporate this compound into proteins in E. coli?

The primary challenge lies in the stereospecificity of the natural protein synthesis machinery, which has evolved to almost exclusively incorporate L-amino acids.[1][2] Both the aminoacyl-tRNA synthetases (aaRS), which "charge" tRNAs with their corresponding amino acid, and the ribosome itself discriminate against D-amino acids.[3][4] Tryptophanyl-tRNA synthetase (TrpRS) is highly selective for L-tryptophan, and the ribosome's peptidyltransferase center is optimized for the geometry of L-aminoacyl-tRNAs, making the formation of a peptide bond with a D-amino acid significantly slower.[3][5]

Q2: What is this compound, and what are its properties?

This compound is the D-enantiomer of 7-azatryptophan, an analog of tryptophan where the carbon atom at position 7 of the indole ring is replaced by a nitrogen atom.[6] This substitution results in altered spectral properties, including a red shift in absorption and fluorescence, making it a useful probe for studying protein structure and dynamics.[6][7] However, like other D-amino acids, its incorporation into proteins is inefficient in standard expression systems.[3][8]

Q3: Can I use a standard Trp-auxotrophic E. coli strain for this compound incorporation?

While a Trp-auxotrophic strain is necessary to reduce competition from endogenous L-tryptophan, it is often insufficient for efficient this compound incorporation.[9] The wild-type TrpRS will still preferentially utilize any trace amounts of L-tryptophan over the D-analog. Furthermore, this compound itself may be toxic to the cells or inhibit cell growth, even in auxotrophic strains.[9]

Q4: How can I quantify the incorporation efficiency of this compound versus L-tryptophan?

Quantifying the precise ratio of this compound to L-tryptophan at a specific site can be challenging. Mass spectrometry (MS) is a powerful tool for this purpose.[10] A "MS-READ" (Mass Spectrometry-based Reporter for an Amino acid Dilution) assay can be designed to quantify the incorporation of different amino acids at a specific codon.[10] For 7-azatryptophan, its mass difference from tryptophan is only one dalton, which requires high-resolution mass spectrometry for accurate quantification.[11] Spectroscopic methods can also be employed by leveraging the unique fluorescent properties of 7-azatryptophan.[11][12]

Troubleshooting Guides

Problem 1: Low or No Yield of the Target Protein

Possible Causes:

  • Toxicity of this compound: The unnatural amino acid (UAA) itself can be toxic to E. coli, leading to poor cell growth and reduced protein expression.

  • Inefficient Charging by TrpRS: The wild-type TrpRS has a very low affinity for D-amino acids.

  • Ribosomal Rejection: The ribosome's peptidyltransferase center is not optimized for D-aminoacyl-tRNAs, leading to slow peptide bond formation and premature termination.[3]

  • Insufficient UAA Uptake: The cell may not be efficiently importing this compound from the growth medium.

Troubleshooting Steps:

StepDetailed ActionRationale
1. Assess this compound Toxicity Perform growth curves of your E. coli expression strain in minimal media supplemented with varying concentrations of this compound (e.g., 0.1 mM to 5 mM).To determine the optimal, non-toxic concentration of the UAA for your experiments.
2. Engineer the Tryptophanyl-tRNA Synthetase (TrpRS) Use directed evolution or rational design to create a mutant TrpRS that has a higher affinity for this compound and a lower affinity for L-tryptophan.An engineered TrpRS is crucial for efficiently charging the suppressor tRNA with the D-amino acid.
3. Engineer the Ribosome Employ E. coli strains with engineered ribosomes that show enhanced incorporation of D-amino acids. Mutations in the 23S rRNA can alter the peptidyltransferase center to better accommodate D-aminoacyl-tRNAs.[8][13]Modified ribosomes can overcome the kinetic barrier to D-amino acid incorporation.[8][13]
4. Optimize Expression Conditions Lower the induction temperature (e.g., to 18-25°C) and use a lower concentration of the inducer (e.g., IPTG).Slower growth and protein expression can reduce the toxic effects of the UAA and give the translational machinery more time to incorporate the D-amino acid.
5. Enhance UAA Uptake Co-express a broad-specificity amino acid transporter or use a strain with a more permeable cell wall. While TrpRS itself can contribute to tryptophan uptake, its efficiency for D-analogs is likely lower.[14][15]To ensure that an adequate intracellular concentration of this compound is available for the engineered TrpRS.
Problem 2: High Levels of L-Tryptophan Misincorporation

Possible Causes:

  • Residual L-Tryptophan: Even in Trp-auxotrophic strains, trace amounts of L-tryptophan from media components (like casamino acids) or cellular recycling can outcompete this compound.

  • Lack of Specificity in Engineered TrpRS: A mutant TrpRS may still retain significant activity towards L-tryptophan.

  • Reversion of Auxotrophy: Spontaneous mutations in the host strain could restore its ability to synthesize L-tryptophan.

Troubleshooting Steps:

StepDetailed ActionRationale
1. Use Highly Purified Media Components Utilize minimal media with individually added, high-purity amino acids instead of casamino acids.To minimize the sources of contaminating L-tryptophan.
2. Stringent Selection of Engineered TrpRS During the directed evolution of your TrpRS, include a negative selection step to remove variants that are still active with L-tryptophan.To generate a truly orthogonal synthetase that is highly specific for this compound.
3. Inhibit the L-Tryptophan Biosynthesis Pathway Add inhibitors of enzymes in the tryptophan biosynthesis pathway, such as indole, to the growth media.To further suppress any residual endogenous synthesis of L-tryptophan.[16]
4. Verify Host Strain Genotype Periodically re-streak and verify the tryptophan auxotrophy of your expression host.To ensure the genetic stability of the strain and prevent the emergence of revertants.

Experimental Protocols

Protocol 1: Assessing this compound Toxicity
  • Prepare a sterile M9 minimal medium supplemented with all necessary amino acids except tryptophan.

  • Create a series of sterile this compound stock solutions of varying concentrations.

  • In a 96-well microplate, inoculate 200 µL of M9 medium per well with your E. coli expression strain to a starting OD600 of 0.05.

  • Add this compound to final concentrations ranging from 0 mM to 5 mM. Include a positive control with L-tryptophan (e.g., 0.5 mM).

  • Incubate the plate at 37°C with shaking in a microplate reader.

  • Monitor the OD600 every 30 minutes for 12-24 hours.

  • Plot the growth curves for each concentration to determine the concentration of this compound that significantly inhibits growth.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry
  • Express and purify your target protein containing the site for this compound incorporation.

  • Digest the purified protein into peptides using a site-specific protease (e.g., trypsin).

  • Separate the resulting peptides using liquid chromatography (LC).

  • Analyze the peptides by high-resolution mass spectrometry (MS).

  • Identify the peptide containing the target incorporation site.

  • Compare the intensities of the mass peaks corresponding to the peptide with L-tryptophan incorporated versus the peptide with this compound incorporated. The mass difference will be approximately 1 Da.

  • Calculate the percentage of incorporation based on the relative peak intensities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transformation Transformation cluster_expression Expression cluster_analysis Analysis prep_strain Prepare Trp-auxotrophic E. coli strain transform Co-transform expression vector and OTS plasmids into E. coli prep_strain->transform prep_vector Clone gene of interest with UAG codon at target site prep_vector->transform prep_ots Prepare plasmids for engineered TrpRS and suppressor tRNA prep_ots->transform growth Grow cells in minimal medium with this compound transform->growth induction Induce protein expression (e.g., with IPTG) growth->induction harvest Harvest cells and purify protein induction->harvest quantify Quantify incorporation by Mass Spectrometry harvest->quantify

Caption: Experimental workflow for the incorporation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low protein yield? toxicity This compound toxicity start->toxicity Yes charging Inefficient charging by TrpRS start->charging Yes ribosome Ribosomal rejection start->ribosome Yes optimize_conc Optimize UAA concentration toxicity->optimize_conc engineer_trprs Engineer TrpRS charging->engineer_trprs engineer_ribosome Engineer ribosome ribosome->engineer_ribosome

Caption: Troubleshooting logic for low protein yield.

signaling_pathway cluster_input Inputs cluster_process Cellular Processes cluster_output Outputs d7azatrp This compound eng_trprs Engineered TrpRS d7azatrp->eng_trprs ltrp L-Tryptophan (contaminant) ltrp->eng_trprs competes supp_trna Suppressor tRNA eng_trprs->supp_trna charges ribosome Ribosome supp_trna->ribosome target_protein Target Protein with This compound ribosome->target_protein successful incorporation misincorporated_protein Protein with L-Tryptophan ribosome->misincorporated_protein misincorporation

Caption: Competing pathways for amino acid incorporation.

References

Technical Support Center: Purification of D-7-Azatryptophan-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-7-Azatryptophan-containing proteins.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations before starting the purification of a this compound (D-7-AzaTrp) containing protein?

A1: Before beginning purification, it is crucial to:

  • Confirm successful incorporation of D-7-AzaTrp: This can be initially assessed by UV-visible spectroscopy, as the azatryptophan chromophore leads to a red-shift in the absorption maximum compared to natural tryptophan.[1] Fluorescence spectroscopy is also a powerful tool, as 7-azatryptophan has distinct excitation and emission properties.[1][2][3]

  • Assess protein expression levels and solubility: Run a small-scale expression and lysis to check if the protein is expressed and if it is in the soluble fraction or in inclusion bodies. This can be analyzed by SDS-PAGE and Western blotting.[4]

  • Consider the potential impact on protein stability: The incorporation of D-7-AzaTrp can sometimes affect the stability and solubility of the protein.[5][6] Guanidine-hydrochloride-induced unfolding studies can be used to assess changes in protein stability.[5]

Q2: Which purification techniques are suitable for D-7-AzaTrp-containing proteins?

A2: Standard protein purification techniques are generally applicable, with some specific considerations:

  • Affinity Chromatography: This is often the first and most effective step, especially if your protein has an affinity tag (e.g., His-tag). Ni-NTA (Nickel-Nitriloacetic Acid) chromatography is commonly used for His-tagged proteins containing non-canonical amino acids.[2][3][7]

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge.[8][9][10] The incorporation of D-7-AzaTrp is unlikely to significantly alter the overall charge of the protein, making IEX a viable purification step.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and shape.[11][12][13][14] It is often used as a final "polishing" step to remove aggregates and other impurities.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[15][16][17][18][19] Since D-7-AzaTrp is an analog of tryptophan, a hydrophobic amino acid, HIC can be a powerful tool for purification.

Q3: How does the incorporation of D-7-AzaTrp affect the spectral properties of the protein?

A3: The presence of the nitrogen atom in the indole ring of 7-azatryptophan results in distinct spectral properties compared to natural tryptophan.[1] Specifically, you can expect:

  • A red-shift in the UV absorption maximum. [1]

  • A significant red-shift in the fluorescence emission maximum. [1][2][3] For example, the fluorescence emission maximum of 7-azaindole is red-shifted by approximately 75 nm when moving from a nonpolar to a polar environment.[1] This unique fluorescence can be exploited for specific detection and characterization of the labeled protein.

Troubleshooting Guide

Problem 1: Low yield of the purified D-7-AzaTrp-containing protein.

Possible Cause Suggested Solution
Inefficient incorporation of D-7-AzaTrp. Optimize the concentration of D-7-AzaTrp in the growth media and the induction conditions (e.g., time, temperature, inducer concentration).[2][3] Consider using an E. coli strain that is auxotrophic for tryptophan to improve incorporation efficiency.[5]
Protein is in inclusion bodies. Perform cell lysis under denaturing conditions (e.g., using urea or guanidinium chloride) and then refold the protein.[4] Optimize expression conditions by lowering the temperature and inducer concentration to promote proper folding.
Protein loss during wash steps in affinity chromatography. The wash buffer may be too stringent. Decrease the concentration of the competing agent (e.g., imidazole for His-tagged proteins) or adjust the salt concentration and pH.[4][20]
Protein precipitation during purification. The protein may be unstable under the buffer conditions used. Perform all purification steps at 4°C.[20] Screen different buffer compositions (pH, salt concentration) for optimal solubility. Consider adding stabilizing agents like glycerol (up to 20%).[21][22]

Problem 2: Contaminating proteins in the final purified sample.

Possible Cause Suggested Solution
Non-specific binding to the affinity resin. Increase the stringency of the wash steps by adding a low concentration of the eluting agent (e.g., imidazole) to the wash buffer.[20] Increase the salt concentration in the wash buffer to reduce ionic interactions.[21]
Co-elution of host proteins with similar properties. Add an additional purification step using a different separation principle. For example, if you started with affinity chromatography, follow up with ion-exchange or size-exclusion chromatography.[23]
Proteolytic degradation of the target protein. Add a protease inhibitor cocktail to the lysis buffer.[24] Perform all purification steps at 4°C to minimize protease activity.[20]

Problem 3: The purified protein appears to be aggregated.

Possible Cause Suggested Solution
High protein concentration. Concentrate the protein to a lower final concentration. If concentration is necessary, perform it in a buffer that promotes stability.
Sub-optimal buffer conditions. Screen for optimal buffer conditions (pH, ionic strength) that minimize aggregation. The presence of low salt concentrations (e.g., 25 mM NaCl) is often recommended.[13]
Presence of unfolded or misfolded protein. Use size-exclusion chromatography to separate the monomeric, correctly folded protein from aggregates.[22]

Quantitative Data Summary

Parameter Protein Value Reference
Protein Yield (4-Aza)Trp-anxA5~17 mg/L[3]
(5-Aza)Trp-anxA5~12 mg/L[3]
Trp-anxA5~10-15 mg/L[3]
Fluorescence Emission Max (λmax,em) (4-Aza)Trp-anxA5423 nm[3]
(7-Aza)Ind358 nm[3]
5HW-containing nuclease338 nm[5]
7AW-containing nuclease355 nm[5]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged D-7-AzaTrp-containing Protein

This protocol is a general guideline for the expression and purification of a His-tagged protein containing D-7-AzaTrp using an E. coli expression system.

1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your protein of interest. b. Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C. c. Inoculate a larger volume of minimal medium supplemented with all amino acids except tryptophan with the overnight culture. d. Grow the culture at 37°C to an OD600 of 0.6-0.8. e. Add this compound to a final concentration of 1 mM. f. After 30 minutes, induce protein expression with IPTG (e.g., 1 mM final concentration).[2][3] g. Continue to grow the culture overnight at a reduced temperature (e.g., 25-30°C) to improve protein folding and solubility.[7] h. Harvest the cells by centrifugation.

2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail. b. Lyse the cells by sonication or high-pressure homogenization on ice. c. Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g for 40 minutes at 4°C) to pellet cell debris.[2][3]

3. Affinity Purification (Ni-NTA): a. Equilibrate a Ni-NTA column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the target protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

4. (Optional) Further Purification: a. If further purification is required, pool the fractions containing the protein of interest and subject them to size-exclusion or ion-exchange chromatography. b. For SEC, exchange the buffer of the pooled fractions to the desired SEC running buffer (e.g., PBS or Tris-HCl with 150 mM NaCl). c. For IEX, dialyze the pooled fractions against the IEX start buffer.

Visualizations

Experimental_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Analysis Analysis Transformation Transformation Culture_Growth Culture Growth Transformation->Culture_Growth Induction Induction with D-7-AzaTrp & IPTG Culture_Growth->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chrom Affinity Chromatography (Ni-NTA) Clarification->Affinity_Chrom Further_Purification Further Purification (SEC/IEX) Affinity_Chrom->Further_Purification SDS_PAGE SDS-PAGE Affinity_Chrom->SDS_PAGE Analysis of fractions Spectroscopy UV-Vis & Fluorescence Spectroscopy Further_Purification->Spectroscopy Final_Product Pure Protein Spectroscopy->Final_Product

Caption: General workflow for the expression and purification of this compound-containing proteins.

Troubleshooting_Logic Start Start Purification Check_Yield Low Protein Yield? Start->Check_Yield Check_Purity Contaminants Present? Check_Yield->Check_Purity No Inclusion_Bodies Check Inclusion Bodies Check_Yield->Inclusion_Bodies Yes Optimize_Wash Optimize Wash/Elution Check_Yield->Optimize_Wash Yes Check_Aggregation Protein Aggregated? Check_Purity->Check_Aggregation No Add_Purification_Step Add Purification Step (IEX/SEC) Check_Purity->Add_Purification_Step Yes Success Successful Purification Check_Aggregation->Success No Optimize_Buffer Optimize Buffer (pH, Salt, Additives) Check_Aggregation->Optimize_Buffer Yes Optimize_Expression Optimize Expression Conditions Inclusion_Bodies->Optimize_Expression Protease_Inhibitors Add Protease Inhibitors Add_Purification_Step->Protease_Inhibitors SEC_for_Aggregates Use SEC to Remove Aggregates Optimize_Buffer->SEC_for_Aggregates

Caption: A logical troubleshooting guide for common issues in protein purification.

References

Technical Support Center: Resolution of D,L-7-Azatryptophan Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving D,L-7-Azatryptophan enantiomers for use in protein synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving D,L-7-Azatryptophan?

A1: The most frequently cited method for resolving racemic D,L-7-Azatryptophan is through enzymatic kinetic resolution. This technique utilizes the stereospecificity of an enzyme to selectively react with one enantiomer, allowing for the separation of the two.

Q2: Which enzyme is typically used for this resolution?

A2: Acylase I from Aspergillus oryzae is commonly employed for the enantioselective hydrolysis of Nα-acetyl-D,L-7-Azatryptophan. The enzyme specifically deacylates the L-enantiomer, leaving the Nα-acetyl-D-7-Azatryptophan unreacted.

Q3: What are the key steps in the enzymatic resolution process?

A3: The process involves two main stages:

  • N-acetylation: The racemic D,L-7-Azatryptophan is first chemically acetylated to form Nα-acetyl-D,L-7-Azatryptophan.

  • Enzymatic Hydrolysis: The mixture of N-acetylated enantiomers is then treated with Acylase I. The enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, yielding L-7-Azatryptophan and leaving Nα-acetyl-D-7-Azatryptophan. These two products can then be separated based on their different chemical properties.

Q4: How can I confirm the enantiomeric purity of the resolved L-7-Azatryptophan?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric purity of the final product. A chiral stationary phase, such as one based on albumin, can effectively separate the D- and L-enantiomers for quantification.

Q5: Are there alternative methods to enzymatic resolution?

A5: Yes, chiral HPLC can also be used for the preparative separation of D,L-7-Azatryptophan enantiomers. This method utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their collection as separate fractions. While effective, it may be more costly for large-scale preparations compared to enzymatic resolution.

Troubleshooting Guides

Enzymatic Resolution of Nα-acetyl-D,L-7-Azatryptophan
Issue Possible Cause(s) Troubleshooting Steps
Low or no deacetylation of the L-enantiomer 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Presence of enzyme inhibitors.1. Use a fresh batch of Acylase I or verify the activity of the current batch with a standard substrate. 2. Ensure the reaction buffer is at the optimal pH for Acylase I (typically around pH 7-8) and the temperature is maintained within its active range (e.g., 37°C). 3. Check for potential inhibitors in the reaction mixture. Purify the Nα-acetyl-D,L-7-Azatryptophan if necessary.
Incomplete conversion of the L-enantiomer 1. Insufficient enzyme concentration. 2. Sub-optimal reaction time. 3. Substrate inhibition at high concentrations.1. Increase the enzyme-to-substrate ratio. 2. Monitor the reaction progress over time using HPLC to determine the optimal reaction duration. 3. Consider a fed-batch approach where the substrate is added gradually to maintain a lower concentration.
Difficulty separating L-7-Azatryptophan from Nα-acetyl-D-7-Azatryptophan 1. Inadequate separation technique. 2. Similar solubility of the two compounds.1. Utilize ion-exchange chromatography or preparative reverse-phase HPLC for separation. L-7-Azatryptophan (zwitterionic) and Nα-acetyl-D-7-Azatryptophan (anionic at neutral pH) will have different retention behaviors.
Low yield of L-7-Azatryptophan 1. Incomplete N-acetylation in the first step. 2. Degradation of the amino acid during the process. 3. Loss of product during purification steps.1. Ensure the N-acetylation reaction goes to completion by monitoring with HPLC. 2. Avoid harsh pH or high temperatures during the enzymatic reaction and purification. 3. Optimize the purification protocol to minimize losses.
Chiral HPLC Separation of D,L-7-Azatryptophan
Issue Possible Cause(s) Troubleshooting Steps
Poor or no resolution of enantiomers 1. Incorrect chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Inappropriate column temperature.1. Select a CSP known to be effective for amino acids, such as a protein-based (e.g., albumin, ovomucoid) or a macrocyclic glycopeptide-based column. 2. Systematically vary the mobile phase composition (e.g., percentage of organic modifier, buffer concentration, and pH). 3. Optimize the column temperature, as it can significantly impact chiral recognition.
Peak tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Contamination of the column.1. For basic compounds, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can reduce tailing. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial. 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent to remove contaminants.
Poor peak shape (fronting or splitting) 1. Sample solvent incompatible with the mobile phase. 2. High injection volume. 3. Column degradation.1. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. 2. Decrease the injection volume. 3. If the column has been used extensively, its performance may have degraded. Consider replacing the column.
Irreproducible retention times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.

Data Presentation

Table 1: Comparison of Resolution Methods for D,L-7-Azatryptophan

Parameter Enzymatic Resolution (Acylase I) Preparative Chiral HPLC
Principle Stereoselective hydrolysis of Nα-acetyl-L-7-azatryptophanDifferential interaction with a chiral stationary phase
Typical Yield Theoretically up to 50% for each enantiomer (based on the starting racemate)Dependent on loading and separation efficiency, can be >90% for each enantiomer
Enantiomeric Excess (ee) High (>99% for L-7-Azatryptophan is achievable)High (>99% is achievable)
Scalability Readily scalable for larger quantitiesCan be challenging and costly to scale up
Primary Advantage Cost-effective for large-scale productionHigh purity and direct separation without derivatization
Primary Disadvantage Requires a separate derivatization stepHigher cost of chiral stationary phases and solvents

Experimental Protocols

Detailed Methodology for Enzymatic Resolution

This protocol is based on the method described by De Filippis et al. (2004).[1]

1. Nα-acetylation of D,L-7-Azatryptophan:

  • Dissolve D,L-7-Azatryptophan in neat acetic acid.

  • Add acetic anhydride dropwise while stirring vigorously at room temperature.

  • Monitor the reaction progress by reverse-phase HPLC (RP-HPLC) until the starting material is consumed.

  • The product, Nα-acetyl-D,L-7-Azatryptophan, can be purified by preparative RP-HPLC.

2. Enantioselective Hydrolysis:

  • Dissolve the purified Nα-acetyl-D,L-7-Azatryptophan in an appropriate buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • Add immobilized Acylase I from Aspergillus oryzae.

  • Incubate the mixture with gentle agitation at 37°C.

  • Monitor the deacylation reaction by RP-HPLC. The reaction is typically complete within 24-48 hours.

  • Separate the immobilized enzyme by centrifugation.

3. Purification of L-7-Azatryptophan:

  • The supernatant, containing L-7-Azatryptophan and unreacted Nα-acetyl-D-7-Azatryptophan, is purified by preparative RP-HPLC.

  • Collect the fraction corresponding to L-7-Azatryptophan.

  • Lyophilize the purified fraction to obtain the solid product.

4. Determination of Enantiomeric Purity:

  • Analyze the purified L-7-Azatryptophan using a chiral HPLC column (e.g., albumin-sepharose).

  • Compare the chromatogram to a standard of racemic D,L-7-Azatryptophan to confirm the absence of the D-enantiomer.

Visualizations

Enzymatic_Resolution_Workflow cluster_acetylation Step 1: N-acetylation cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_purification Step 3: Purification & Analysis DL_7AzaTrp D,L-7-Azatryptophan NAcetyl_DL_7AzaTrp Nα-acetyl-D,L-7-Azatryptophan DL_7AzaTrp->NAcetyl_DL_7AzaTrp Chemical Synthesis Reagents1 Acetic Anhydride, Acetic Acid Reagents1->NAcetyl_DL_7AzaTrp Products L-7-Azatryptophan + Nα-acetyl-D-7-Azatryptophan NAcetyl_DL_7AzaTrp->Products Stereoselective Hydrolysis Enzyme Acylase I Enzyme->Products Separation Purification (e.g., RP-HPLC) Products->Separation L_7AzaTrp Pure L-7-Azatryptophan Separation->L_7AzaTrp NAcetyl_D_7AzaTrp Nα-acetyl-D-7-Azatryptophan Separation->NAcetyl_D_7AzaTrp Chiral_HPLC Chiral HPLC Analysis L_7AzaTrp->Chiral_HPLC Purity Check

Caption: Workflow for the enzymatic resolution of D,L-7-Azatryptophan.

Troubleshooting_Logic Start Poor Resolution in Chiral HPLC Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Change_CSP Select a different CSP (e.g., protein-based) Check_CSP->Change_CSP No Check_Conditions Are temperature and flow rate optimal? Check_Mobile_Phase->Check_Conditions Yes Optimize_MP Vary organic modifier %, buffer pH, and concentration Check_Mobile_Phase->Optimize_MP No Optimize_Conditions Adjust temperature and flow rate systematically Check_Conditions->Optimize_Conditions No Success Resolution Achieved Check_Conditions->Success Yes Change_CSP->Check_Mobile_Phase Optimize_MP->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting logic for chiral HPLC separation.

References

Validation & Comparative

A Comparative Guide to the Fluorescence of D-7-Azatryptophan and Native Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of tryptophan is a cornerstone of protein biophysics, providing a powerful tool to probe protein structure, dynamics, and interactions. However, the complex photophysics of native tryptophan, including its multi-exponential fluorescence decay, can complicate data interpretation. D-7-Azatryptophan, a fluorescent analog of tryptophan, offers distinct spectral properties that can circumvent some of these challenges. This guide provides a detailed, data-driven comparison of the fluorescence characteristics of this compound and native tryptophan to aid researchers in selecting the appropriate probe for their experimental needs.

Quantitative Comparison of Fluorescence Properties

The fluorescence properties of native tryptophan and this compound are highly sensitive to their local environment. The following table summarizes their key photophysical parameters in aqueous solution, providing a baseline for comparison.

PropertyNative TryptophanThis compound
Excitation Maximum (λex) ~280 nm[1][2]~290 nm (red-shifted by ~10 nm)[3][4][5]
Emission Maximum (λem) ~350 nm[2]~396-400 nm (red-shifted by ~46-70 nm)[3][4][5]
Quantum Yield (ΦF) ~0.12 - 0.14[6]Highly solvent-dependent; significantly lower in water (~0.01) than in non-polar solvents[5]
Fluorescence Lifetime (τ) Multi-exponential decay (ps to ns range)[3]Single-exponential decay (~780 ps in water at neutral pH)[3][7]

Key Distinctions and Experimental Advantages

The significant red-shift in both the excitation and emission spectra of this compound allows for selective excitation and detection in the presence of native tryptophan residues. This is a crucial advantage in studies of proteins containing multiple tryptophans, where the signal from a single, strategically placed 7-azatryptophan can be isolated.

Furthermore, the single-exponential fluorescence decay of this compound in aqueous environments simplifies the analysis of fluorescence lifetime data.[3][7] In contrast, the multi-exponential decay of native tryptophan, arising from different conformational states, often requires complex fitting models. The well-behaved, single-exponential decay of this compound provides a more straightforward interpretation of changes in the local environment.

Experimental Protocols

Accurate determination of the fluorescence properties outlined above requires standardized experimental procedures. Below are detailed methodologies for key fluorescence measurements.

Determination of Fluorescence Excitation and Emission Spectra
  • Sample Preparation: Prepare solutions of native tryptophan and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (e.g., 350 nm for tryptophan, 400 nm for this compound) and scan the excitation monochromator over a range of wavelengths (e.g., 250-320 nm for tryptophan, 260-340 nm for this compound).

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation (e.g., 280 nm for tryptophan, 290 nm for this compound) and scan the emission monochromator over a range of wavelengths (e.g., 300-450 nm for tryptophan, 320-500 nm for this compound).

  • Data Correction: Correct the recorded spectra for instrument-specific variations in lamp intensity and detector response.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (Abs < 0.1) B Set Emission λ Scan Excitation λ A->B Excitation Scan C Set Excitation λ Scan Emission λ A->C Emission Scan D Record Spectra B->D C->D E Instrumental Correction D->E F Identify λex(max) & λem(max) E->F

Fluorescence Spectroscopy Workflow
Determination of Fluorescence Quantum Yield (Comparative Method)

  • Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Absorbance Measurement: Measure the absorbance of both the sample and the reference standard at the excitation wavelength. Adjust concentrations to have similar absorbance values (ideally < 0.1).

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the reference standard under identical experimental conditions (excitation wavelength, slit widths).

  • Integration: Integrate the area under the corrected emission spectra for both the sample and the reference.

  • Calculation: Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,ref * (Area_sample / Area_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where:

    • ΦF,ref is the quantum yield of the reference

    • Area is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

quantum_yield_logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Output Abs_sample Absorbance (Sample) Ratio_Abs A_r / A_s Abs_sample->Ratio_Abs Abs_ref Absorbance (Reference) Abs_ref->Ratio_Abs Area_sample Integrated Emission (Sample) Ratio_Area Area_s / Area_r Area_sample->Ratio_Area Area_ref Integrated Emission (Reference) Area_ref->Ratio_Area QY_ref Quantum Yield (Reference) Multiply1 × QY_ref->Multiply1 n_sample Refractive Index (Sample Solvent) Ratio_n n_s² / n_r² n_sample->Ratio_n n_ref Refractive Index (Reference Solvent) n_ref->Ratio_n Ratio_Area->Multiply1 Multiply2 × Ratio_Abs->Multiply2 Ratio_n->Multiply2 Multiply1->Multiply2 QY_sample Quantum Yield (Sample) Multiply2->QY_sample

Quantum Yield Calculation Logic
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or picosecond pulsed LED) with an excitation wavelength appropriate for the sample.

  • Sample Preparation: Prepare the sample as described for spectral measurements.

  • Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulse. Accumulate a histogram of these arrival times to build the fluorescence decay curve.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF using appropriate fitting software. For native tryptophan, a multi-exponential decay model is typically required. For this compound in water, a single-exponential decay model is often sufficient. The software will yield the fluorescence lifetime(s) (τ) and their relative amplitudes.

This comparative guide highlights the distinct advantages of this compound as a fluorescent probe, particularly for studies requiring spectral separation from native tryptophan and simplified lifetime analysis. The choice between native tryptophan and this compound will ultimately depend on the specific research question and the complexity of the biological system under investigation.

References

Comparative Guide to Mass Spectrometry Analysis for Confirming D-7-Azatryptophan Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) like D-7-Azatryptophan (D-7-AzaTrp) into proteins is a powerful technique for probing protein structure, function, and engineering novel therapeutics.[1] this compound, an isostere of tryptophan, introduces unique spectroscopic properties without significant structural perturbation, making it a valuable tool.[2][3] However, successful incorporation must be rigorously verified. Mass spectrometry (MS) stands as the definitive method for confirming the successful and site-specific integration of ncAAs into a target protein.[1]

This guide provides a comparative overview of mass spectrometry-based approaches to validate D-7-AzaTrp incorporation, offering detailed experimental protocols and data presentation formats to aid researchers in selecting and implementing the appropriate analytical workflow.

Mass Spectrometry Strategies: A Comparison

Two primary mass spectrometry strategies are employed to analyze proteins containing D-7-AzaTrp: Top-Down Proteomics (Intact Protein Analysis) and Bottom-Up Proteomics (Peptide Analysis) . The choice between them depends on the specific experimental question—whether the goal is a quick confirmation of incorporation or the precise localization of the incorporated amino acid.

FeatureTop-Down Proteomics (Intact Mass Analysis)Bottom-Up Proteomics (LC-MS/MS Peptide Analysis)
Primary Goal Confirms if incorporation occurred anywhere in the protein.Identifies the exact site(s) of incorporation.
Information Yield Provides the molecular weight of the entire protein. A mass shift indicates successful incorporation.Provides fragmentation data for individual peptides, confirming the modified amino acid's sequence position.
Sample Preparation Simpler: Requires only purification of the intact protein.More complex: Involves protein denaturation, reduction, alkylation, and enzymatic digestion.[4][5]
Instrumentation ESI-TOF, Orbitrap.[2][6]LC-MS/MS systems (e.g., Q-TOF, Orbitrap) with fragmentation capabilities (CID, HCD, ETD).[6][7]
Key Advantage Rapid assessment of overall incorporation success.Unambiguous localization of the D-7-AzaTrp residue.
Consideration Mass accuracy can be challenging for very large proteins; cannot pinpoint the location in proteins with multiple potential sites.Requires careful optimization of digestion and chromatography; data analysis is more complex.[8]

Experimental Protocols

The following sections provide detailed methodologies for the two primary mass spectrometry workflows.

Protocol 1: Intact Protein Mass Analysis

This method is ideal for rapid verification that D-7-AzaTrp has been incorporated into the target protein. It relies on detecting a specific mass shift in the full-length protein. This compound has a monoisotopic mass of 205.0800 Da, while Tryptophan's is 204.0899 Da, resulting in an expected mass increase of approximately +0.9901 Da for each incorporation event.

Methodology:

  • Protein Purification:

    • Express the target protein in a suitable host system engineered for ncAA incorporation.[9]

    • Purify the protein containing D-7-AzaTrp using standard chromatography techniques (e.g., His-tag affinity, size exclusion) to >95% purity.

    • Buffer exchange the purified protein into a volatile buffer suitable for mass spectrometry, such as 20 mM ammonium bicarbonate.

  • Mass Spectrometry Analysis:

    • Instrumentation: Utilize a high-resolution mass spectrometer such as an ESI-TOF or Orbitrap.[6]

    • Sample Infusion: Introduce the sample via direct infusion or liquid chromatography (LC) using a short gradient.

    • MS Settings (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI).

      • Capillary Voltage: 3.5-4.0 kV.

      • Mass Range: Acquire data over a wide m/z range (e.g., 500-4000) to capture the various charge states of the intact protein.

      • Resolution: Set to a high resolution (>60,000) to accurately determine the isotopic distribution.[7]

  • Data Analysis:

    • Deconvolute the resulting multi-charge state spectrum to determine the zero-charge molecular weight of the protein.

    • Compare the observed mass with the theoretical mass of the unmodified protein and the expected mass of the D-7-AzaTrp-containing protein.

Expected Data Outcome:

Protein StateTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Conclusion
Wild-Type (Tryptophan)25000.0025000.05+0.05Control Confirmed
D-7-AzaTrp Incorporated25000.9925001.03+1.04Incorporation Confirmed
Protocol 2: Bottom-Up Proteomics for Site-Specific Confirmation

This is the gold standard for unequivocally identifying the precise location of D-7-AzaTrp incorporation. The protein is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Denaturation, Reduction, and Alkylation:

      • Denature the purified protein (~20-50 µg) in a buffer containing 8 M urea.

      • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

      • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating for 45 minutes in the dark at room temperature.

    • Enzymatic Digestion:

      • Dilute the urea concentration to <1 M with 50 mM ammonium bicarbonate.

      • Add a protease, such as Trypsin, at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[5]

    • Peptide Desalting:

      • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

      • Clean up the resulting peptides using a C18 ZipTip or similar solid-phase extraction method to remove salts and detergents that interfere with MS analysis.[5]

      • Elute the peptides and dry them completely in a vacuum centrifuge.[4]

  • LC-MS/MS Analysis:

    • Instrumentation: Use a nano-LC system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF).[7]

    • Sample Reconstitution: Resuspend the dried peptides in a solution of 0.1% formic acid in water.[7]

    • Chromatographic Separation:

      • Column: C18 reversed-phase analytical column.

      • Mobile Phases: Phase A (0.1% formic acid in water) and Phase B (0.1% formic acid in acetonitrile).

      • Gradient: Apply a linear gradient (e.g., 2-40% Phase B over 60 minutes) to separate the peptides.[7]

    • Mass Spectrometry Acquisition:

      • Mode: Data-Dependent Acquisition (DDA).

      • MS1 Scan: Scan a mass range of m/z 350-1500.

      • MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation using Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).[7]

  • Data Analysis:

    • Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.

    • Crucially, include a variable modification for the mass shift corresponding to the replacement of Tryptophan with this compound (+0.9901 Da) in the search parameters.

    • Validate the identification of the modified peptide by manually inspecting the MS/MS spectrum for characteristic b- and y-ion series that confirm the sequence and the location of the modification.

Expected Data Outcome:

Peptide SequenceModificationPrecursor m/z (Observed)Mass Error (ppm)Confidence Score
VYWACEAEQR-647.81231.299.5
YLYEIAR-444.73890.998.7
FN[+0.99]GLDILEKD-7-AzaTrp @ W4589.31451.599.9

Visualized Workflows

The following diagrams illustrate the experimental processes for confirming D-7-AzaTrp incorporation.

cluster_prep Protein Expression & Purification cluster_analysis Mass Spectrometry Analysis cluster_result Confirmation expr Engineered E. coli Expression purify Protein Purification (e.g., His-Tag) expr->purify ms_choice Choose Analysis Path purify->ms_choice top_down Top-Down (Intact Mass) ms_choice->top_down Quick Confirmation bottom_up Bottom-Up (Peptide MS/MS) ms_choice->bottom_up Site Localization result_td Confirm Mass Shift top_down->result_td result_bu Confirm Site of Incorporation bottom_up->result_bu

Caption: General workflow for D-7-AzaTrp incorporation analysis.

start Purified Protein with D-7-AzaTrp denature 1. Denature, Reduce, Alkylate start->denature digest 2. Trypsin Digestion denature->digest cleanup 3. Peptide Desalting (C18 Cleanup) digest->cleanup lcms 4. nanoLC-MS/MS cleanup->lcms analysis 5. Database Search (with variable modification) lcms->analysis confirm Site-Specific Incorporation Confirmed analysis->confirm

Caption: Bottom-up proteomics workflow for site localization.

References

A Comparative Guide to Validating Protein Function After D-7-Azatryptophan Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) like D-7-Azatryptophan offers a powerful tool to probe and engineer protein function. However, a critical step after incorporation is the thorough validation of the protein's functional integrity. This guide provides a comparative analysis of key methods for validating protein function, presenting experimental data on the effects of this compound incorporation and comparing this strategy to the traditional method of site-directed mutagenesis.

The incorporation of this compound (7AW), an isostere of tryptophan (Trp), provides a unique fluorescent probe to study protein structure, dynamics, and interactions.[1] Its distinct spectral properties, including a red-shifted absorption and emission compared to tryptophan, allow for selective excitation and monitoring.[1][2] This guide will delve into the quantitative assessment of protein function post-incorporation, focusing on binding affinity, protein stability, and enzymatic activity.

Quantitative Comparison of Protein Function

The introduction of a non-canonical amino acid can potentially perturb the local environment and, consequently, the protein's function. Therefore, it is crucial to quantify these effects. The following tables summarize experimental data comparing the functional parameters of proteins with and without this compound.

Table 1: Comparison of Binding Affinity (Kd)
Protein/PeptideLigandAmino Acid at PositionKd (nM)Fold ChangeReference
Hirudin Fragment 1-47ThrombinTyr 3 -> Trp (Y3W)1.5-[2]
Hirudin Fragment 1-47ThrombinTyr 3 -> 7AW (Y3AW)1510-fold decrease in affinity[2]
Baa PeptideCalmodulinTrp -> 7AW109~2-fold increase in affinity[3]
Baa PeptideCalmodulinTrp210-[3]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Comparison of Protein Stability (ΔGu)
ProteinAmino Acid at PositionΔGu (kcal/mol)Change in StabilityReference
Staphylococcal NucleaseTrp 1405.4-
Staphylococcal NucleaseTrp 140 -> 7AWLess stableNon-two-state unfolding

Note: ΔGu represents the free energy of unfolding; a lower value indicates decreased stability.

Alternative Approach: Site-Directed Mutagenesis

A standard alternative to ncAA incorporation for probing the role of a specific residue is site-directed mutagenesis, often to alanine (alanine scanning). This method removes the side chain beyond the β-carbon, providing insights into the contribution of the original side chain to the protein's function.[4]

Comparison with this compound Incorporation
FeatureThis compound IncorporationSite-Directed Mutagenesis (to Alanine)
Probe Type Intrinsic fluorescent probe with unique spectral properties.Non-perturbing, small side chain to probe energetic contributions.
Information Gained Local environment polarity, solvent accessibility, protein dynamics, and folding.[2]Contribution of the side chain to binding energy and protein stability.[4]
Potential Perturbation Can alter hydrophobicity and introduce changes in binding affinity.[2]Generally considered minimally perturbing to the main chain conformation.
Typical Application Spectroscopic studies of protein folding, ligand binding, and conformational changes.Systematic analysis of functional epitopes and protein-protein interfaces.[4]

While direct comparative studies on the functional impact of this compound incorporation versus alanine mutation at the same position are limited, the choice between these techniques depends on the specific research question. This compound is ideal for introducing a spectroscopic handle for dynamic studies, whereas alanine scanning is a powerful tool for dissecting energetic contributions to protein function and stability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of protein function. Below are outlines of key experimental protocols.

Fluorescence Spectroscopy

Objective: To measure changes in the local environment of the incorporated this compound upon ligand binding or conformational changes.

Protocol:

  • Sample Preparation: Prepare the protein solution (with and without 7AW) in a suitable buffer (e.g., 5 mM Tris-HCl, pH 8.0, containing 0.2 M NaCl).[2] The protein concentration is typically in the low micromolar range (e.g., 2 µM).[2]

  • Instrument Setup: Use a fluorescence spectrophotometer with temperature control. Set the excitation wavelength to selectively excite 7AW (e.g., 310-320 nm) to minimize interference from native tryptophans.[2]

  • Data Acquisition: Record the emission spectrum over a suitable range (e.g., 330-500 nm).

  • Titration (for binding studies): Add increasing concentrations of the ligand to the protein solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Analyze the change in fluorescence intensity or emission maximum as a function of ligand concentration to determine the dissociation constant (Kd).

cluster_prep Sample Preparation cluster_exp Fluorescence Titration cluster_analysis Data Analysis P_sol Protein Solution (with 7AW) Spectro Fluorometer P_sol->Spectro L_sol Ligand Solution Titration Titrate Ligand into Protein L_sol->Titration Record Record Emission Spectrum Titration->Record step-wise Plot Plot Fluorescence Change vs. [Ligand] Record->Plot Fit Fit Data to Binding Isotherm Plot->Fit Kd Determine Kd Fit->Kd

Fluorescence titration workflow.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary and tertiary structure of the protein to ensure that the incorporation of this compound has not caused significant conformational changes.

Protocol:

  • Sample Preparation: Prepare protein samples (with and without 7AW) at a concentration of approximately 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0).[2]

  • Instrument Setup: Use a CD spectropolarimeter with a temperature-controlled cell holder.

  • Far-UV CD: Scan the samples from approximately 190 to 260 nm to analyze secondary structure.

  • Near-UV CD: Scan the samples from approximately 250 to 350 nm to probe the tertiary structure and the environment of aromatic residues.

  • Data Analysis: Compare the CD spectra of the wild-type and 7AW-containing proteins. Significant differences may indicate structural perturbations.

cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis WT_Protein Wild-Type Protein FarUV Far-UV Scan (190-260 nm) WT_Protein->FarUV NearUV Near-UV Scan (250-350 nm) WT_Protein->NearUV AW_Protein 7AW-Protein AW_Protein->FarUV AW_Protein->NearUV Secondary Secondary Structure Comparison FarUV->Secondary Tertiary Tertiary Structure Comparison NearUV->Tertiary

Circular dichroism workflow.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation: Prepare the protein and ligand solutions in the same dialysis buffer to minimize heats of dilution. Typical protein concentrations are in the range of 10-100 µM.

  • Instrument Setup: Use an isothermal titration calorimeter. Load the protein into the sample cell and the ligand into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Cell Protein in Cell Injection Inject Ligand Protein_Cell->Injection Ligand_Syringe Ligand in Syringe Ligand_Syringe->Injection Heat_Measure Measure Heat Change Injection->Heat_Measure sequential Integration Integrate Heat Pulses Heat_Measure->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fit Fit to Binding Model Isotherm->Fit Thermo_Params Determine K_d, n, ΔH Fit->Thermo_Params

Isothermal titration calorimetry workflow.

Conclusion

Validating protein function after the incorporation of this compound is a critical step to ensure that the insights gained from this powerful probe are physiologically relevant. The data presented here indicates that while the incorporation of 7AW can have a measurable impact on protein function, particularly binding affinity, it provides an invaluable tool for detailed spectroscopic analysis. A combination of techniques, including fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry, provides a comprehensive picture of the functional consequences of ncAA incorporation. By comparing these findings with data from traditional methods like site-directed mutagenesis, researchers can gain a deeper and more nuanced understanding of protein structure-function relationships.

References

D-7-Azatryptophan as an Internal Standard for Tryptophan Quantitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of tryptophan is crucial for understanding its role in a myriad of physiological and pathological processes. The use of an internal standard is paramount for achieving accurate and reliable results in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of D-7-azatryptophan as a potential internal standard for tryptophan quantitation against commonly used alternatives, supported by experimental protocols and theoretical considerations.

Introduction to Internal Standards in Tryptophan Analysis

An ideal internal standard (IS) should be a compound that is structurally and physicochemically similar to the analyte of interest but can be differentiated by the detector. It is added at a known concentration to all samples, calibration standards, and quality controls to correct for variations that can occur during sample preparation, injection, and analysis. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, as they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.

Comparative Analysis of Internal Standards

This section compares the theoretical and practical aspects of using this compound versus established internal standards for tryptophan quantitation.

Physicochemical Properties:

PropertyTryptophanThis compoundDeuterated Tryptophan (e.g., L-Trp-d5)
Molecular FormulaC₁₁H₁₂N₂O₂C₁₀H₁₁N₃O₂C₁₁H₇D₅N₂O₂
Molecular Weight204.23 g/mol 205.21 g/mol 209.26 g/mol
Structural Similarity-High (Isostere)Very High (Isotopologue)
Chromatographic BehaviorReferenceExpected to be similar but may differ due to polarity changesNearly identical, slight retention time shifts possible (isotope effect)[1]
Ionization EfficiencyReferenceExpected to be similarNearly identical

Performance as an Internal Standard:

Performance MetricThis compound (Theoretical)Stable Isotope-Labeled (SIL) TryptophanOther Structural Analogues (e.g., 3-nitro-L-tyrosine)
Correction for Matrix Effects May not perfectly co-elute, leading to differential matrix effects. The difference in polarity due to the nitrogen atom could alter its interaction with the stationary phase.Excellent. Co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[2]Variable. Differences in chemical structure can lead to different retention times and ionization responses.
Correction for Sample Preparation Variability Good. As an amino acid analogue, it should behave similarly during protein precipitation and extraction steps.Excellent. Behaves identically to the analyte during all sample preparation steps.[2]Fair to Good. The degree of similarity in chemical properties will determine its effectiveness.
Commercial Availability & Cost Available, but may be more expensive and less common than SIL-tryptophan.Widely available from various suppliers in different labeled forms (D, ¹³C, ¹⁵N). Cost has decreased over time.Generally available and can be cost-effective.
Potential for Interference Unlikely to have cross-talk with tryptophan in MS/MS, but its fragmentation pattern needs to be determined.Minimal, provided there is sufficient mass difference (ideally ≥ 4 Da) and high isotopic purity.[2]No mass overlap, but potential for isobaric interferences from other matrix components.
Overall Suitability Potentially suitable, but requires thorough validation. Its primary use as a fluorescent probe suggests it may not be optimized for quantitative analysis.Gold Standard. Highly recommended for its accuracy and precision in correcting for analytical variability.[1]A viable alternative when a SIL-IS is not available, but requires careful validation to ensure it adequately tracks the analyte.

Experimental Protocols

Below are detailed methodologies for tryptophan quantitation using an internal standard with LC-MS/MS.

Protocol 1: Tryptophan Quantitation in Serum/Plasma using a Stable Isotope-Labeled Internal Standard

This protocol is adapted from established methods for robust and sensitive tryptophan analysis.

  • Materials and Reagents:

    • L-Tryptophan (analyte standard)

    • L-Tryptophan-d5 (or other SIL-IS)

    • LC-MS grade methanol, acetonitrile, water, and formic acid

    • Human serum/plasma (for calibration curve and quality controls)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer and centrifuge

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-tryptophan and L-tryptophan-d5 in 50:50 methanol:water.

    • Working Standard Solutions: Serially dilute the L-tryptophan stock solution with 50:50 methanol:water to prepare a series of calibration standards.

    • Internal Standard Spiking Solution (1 µg/mL): Dilute the L-tryptophan-d5 stock solution with acetonitrile.

  • Sample Preparation:

    • Pipette 50 µL of serum/plasma sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 200 µL of the internal standard spiking solution (in acetonitrile) to each tube. This step also serves to precipitate proteins.

    • Vortex each tube for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to separate tryptophan from other matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Tryptophan: Q1 205.1 -> Q3 188.1

      • L-Tryptophan-d5: Q1 210.1 -> Q3 192.1 (Note: These transitions should be optimized for the specific instrument used.)

Visualizations

Experimental Workflow for Tryptophan Quantitation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (Plasma/Serum) add_is Add Internal Standard (e.g., L-Trp-d5) sample->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for tryptophan quantification using an internal standard.

Tryptophan Metabolic Pathways

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway (>95%) cluster_indole Indole Pathway (Gut Microbiota) Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Indole Indole Tryptophan->Indole Tryptophanase Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Melatonin Melatonin Serotonin->Melatonin Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid NAD+ NAD+ Quinolinic Acid->NAD+ Indole-3-acetic acid Indole-3-acetic acid Indole->Indole-3-acetic acid

Caption: Major metabolic pathways of tryptophan.

Conclusion

The selection of an appropriate internal standard is critical for the development of robust and reliable methods for tryptophan quantitation. While this compound is a structural analogue of tryptophan, its primary utility has been demonstrated as a fluorescent probe for biophysical studies. Its suitability as an internal standard for quantitative analysis is theoretically plausible but lacks the experimental validation that supports the use of stable isotope-labeled standards.

For the highest level of accuracy and precision, a stable isotope-labeled internal standard, such as L-tryptophan-d5, remains the gold standard.[1] These standards ensure the most effective compensation for analytical variability. Should a SIL-IS be unavailable, other structural analogues may be considered, but they, like this compound, would require extensive validation to prove their fitness for purpose. Researchers are advised to prioritize the use of SIL internal standards for tryptophan quantitation to ensure the integrity and reproducibility of their results.

References

A Comparative Guide to D-7-Azatryptophan for Advanced Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental data for D-7-Azatryptophan (D-7-AW), a fluorescent non-canonical amino acid. It serves as a crucial tool for researchers looking to leverage its unique photophysical properties as an intrinsic probe in protein structure, dynamics, and interaction studies. This document compares D-7-AW with its natural counterpart, L-Tryptophan (Trp), and other analogs, supported by experimental data and detailed protocols.

Introduction to 7-Azatryptophan

7-Azatryptophan is an isostere of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom[1]. This "atomic mutation" endows it with distinct spectroscopic properties, including a significant red shift in its absorption and emission spectra compared to tryptophan, making it a valuable tool for selectively probing protein environments with minimal structural perturbation[1][2][3]. It can be incorporated into proteins biosynthetically in tryptophan-auxotrophic organisms or via chemical peptide synthesis[1][2]. While both L- and D-enantiomers are available, the L-form is typically used for biosynthetic incorporation[1][4][5]. The D-form may be relevant in specific peptide synthesis or metabolomics studies[5][6][7].

Data Presentation: Comparative Spectroscopic and Physicochemical Properties

The primary advantage of substituting tryptophan with 7-azatryptophan lies in its unique and environmentally sensitive fluorescence, which allows for selective excitation and monitoring even in the presence of multiple native tryptophan residues[2][8].

Table 1: Comparison of Spectroscopic Properties of Tryptophan and its Analogs

CompoundMax Absorption (λabs, nm)Max Emission (λem, nm)Stokes Shift (nm)Quantum Yield (QY)Notes
L-Tryptophan (Trp) ~280~350 (in water)~700.18 - 0.20Fluorescence is often complex and non-exponential[9][10][11].
7-Azatryptophan (7-AW) ~287-288[2][9]~395-400 (in water)[1]~107-112~0.01 (in water), increases significantly in non-polar environments[1].Absorption is red-shifted by ~10 nm and emission by ~46 nm compared to Trp. Fluorescence decay is typically single-exponential in water[1][2][10].
4-Azatryptophan (4-AW) ~288[8]~423 (in protein)~135Significantly higher than 7-AW in aqueous buffers[8].Identified as a superior optical probe due to a more pronounced Stokes shift and higher quantum yield in aqueous solutions[8][12].
5-Hydroxytryptophan (5-HW) ~275~338 (in protein)~63Comparable fluorescence lifetime to Trp[2].Proposed as a useful biological probe, but does not offer the same degree of optical selectivity as 7-AW[2][13].

Table 2: Effects of 7-Azatryptophan Incorporation on Protein Properties

PropertyObservationImpact and Considerations
Protein Structure Circular Dichroism (CD) spectra of nuclease variants with 7-AW are similar to the wild-type, indicating no significant change in secondary structure[13].7-AW is considered a non-invasive probe that minimally perturbs the native protein conformation[3][12].
Protein Stability Guanidine-hydrochloride-induced unfolding of 7-AW-containing staphylococcal nuclease showed a non-two-state transition and apparently lower stability than the wild-type protein[13].The substitution can impact protein stability, which should be assessed for each specific protein context.
Enzymatic Activity Incorporation of 7-AW into phage lambda lysozyme and E. coli β-galactosidase resulted in proteins that retained partial activity[2][3]. Replacement of Tyr3 with 7-AW in hirudin reduced its affinity for thrombin ~10-fold, likely due to lower hydrophobicity[1].Functional impact varies. It is crucial to perform activity assays to validate the function of the modified protein. Early studies noted that 7-AW incorporation could lead to inactive enzymes[3][8].

Experimental Protocols and Methodologies

Accurate cross-validation requires standardized experimental procedures. Below are detailed methodologies for key experiments involving 7-Azatryptophan.

Protocol 1: Biosynthetic Incorporation of 7-Azatryptophan

This protocol is adapted from methods used for expressing proteins in tryptophan-auxotrophic E. coli strains[3][8][13].

  • Strain and Culture Preparation : Use a Trp-auxotrophic E. coli strain (e.g., ATCC 23803) transformed with the plasmid encoding the target protein.

  • Initial Growth : Grow the cells in a minimal medium (e.g., M9 medium) supplemented with all essential amino acids, including a growth-limiting amount of L-Tryptophan (e.g., 20 mg/L), to allow for initial cell growth.

  • Induction Phase : Once the culture reaches mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8), harvest the cells by centrifugation and wash with a Trp-free minimal medium to remove any remaining L-Tryptophan.

  • Analog Incorporation : Resuspend the cells in fresh, Trp-free minimal medium supplemented with 7-Azatryptophan (e.g., 50-100 mg/L) and all other essential amino acids.

  • Protein Expression : After a brief incubation period (e.g., 30 minutes) to allow for uptake of the analog, induce protein expression with an appropriate inducer (e.g., 1 mM IPTG)[3][8].

  • Harvest and Purification : Allow expression to proceed for several hours (e.g., 3-4 hours) at a suitable temperature (e.g., 30-37°C). Harvest the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification : Confirm incorporation of 7-AW using mass spectrometry. The molecular weight of 7-AW (205.22 g/mol ) is slightly higher than Trp (204.23 g/mol )[4][6].

Protocol 2: Spectroscopic Characterization

This protocol outlines the steps for analyzing the fluorescence properties of the 7-AW-containing protein[1][8].

  • Sample Preparation : Prepare samples of the purified protein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5)[8]. Protein concentration should be low (e.g., 0.5 µM) to avoid inner filter effects[8].

  • UV-Vis Absorbance : Record the absorbance spectrum from 250 nm to 400 nm using a spectrophotometer to determine the absorbance maximum (λ_abs) and protein concentration.

  • Fluorescence Emission :

    • Set the excitation wavelength. To selectively excite 7-AW over native Trp residues, use a wavelength where 7-AW absorbs but Trp does not, typically >295 nm. For overall protein fluorescence, an excitation of 280 nm can be used[8].

    • Record the emission spectrum over a suitable range (e.g., 300 nm to 500 nm)[8].

    • Note the emission maximum (λ_em) and relative fluorescence intensity.

  • Quantum Yield (QY) Determination : Calculate the QY of the 7-AW-containing protein relative to a known standard (e.g., L-Tryptophan or Quinine Sulfate) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.

Visualizations: Pathways and Workflows

Diagrams created with Graphviz clarify complex relationships and experimental processes.

Tryptophan_Metabolism sub sub path path prod prod incorp incorp chorismate Chorismate trp L-Tryptophan chorismate->trp Biosynthesis protein Protein Synthesis trp->protein serotonin Serotonin Pathway trp->serotonin kynurenine Kynurenine Pathway (~95% of Trp catabolism) trp->kynurenine native_protein Native Proteins protein->native_protein aza_protein Fluorescently Labeled Proteins protein->aza_protein neuro Serotonin, Melatonin serotonin->neuro kyn_met Kynurenine Metabolites kynurenine->kyn_met azatrp 7-Azatryptophan (or other analogs) azatrp->protein Biosynthetic Incorporation

Caption: Simplified metabolic fate of L-Tryptophan and the incorporation of 7-Azatryptophan.

Experimental_Workflow cluster_analysis Analysis start start step step input input process process output output A 1. Culture Trp-Auxotrophic E. coli B 2. Wash and Resuspend in Trp-free Medium A->B C Add this compound B->C D 3. Induce Target Protein Expression (IPTG) C->D E 4. Cell Lysis & Protein Purification D->E F 5. Verify Incorporation (Mass Spectrometry) E->F G 6. Biophysical & Functional Analysis F->G H Fluorescence Spectroscopy G->H I Circular Dichroism J Activity Assays

Caption: Workflow for biosynthetic incorporation and analysis of a 7-AW labeled protein.

FRET_Principle cluster_protein Protein Backbone donor donor acceptor acceptor light light D Donor (e.g., Tyrosine) A Acceptor (7-Azatryptophan) D->A FRET Donor_Em Donor Emission (Quenched) D->Donor_Em Acceptor_Em Acceptor Emission (Sensitized) A->Acceptor_Em Excitation Excitation Light (Donor λ_abs) Excitation->D hv

Caption: Förster Resonance Energy Transfer (FRET) using 7-AW as an acceptor probe.

References

Benchmarking D-7-Azatryptophan Against Extrinsic Fluorescent Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, fluorescence spectroscopy stands out as a powerful tool for elucidating protein structure, dynamics, and interactions. The choice of a fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of the intrinsic fluorescent amino acid analog, D-7-Azatryptophan, with three widely used extrinsic fluorescent dyes: Dansyl chloride, Fluorescein-5-isothiocyanate (FITC), and Rhodamine B. By presenting key performance metrics, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate fluorescent probe for their specific research needs.

At a Glance: Key Performance Characteristics

The selection of a fluorescent probe hinges on a variety of factors, including its photophysical properties, sensitivity to the local environment, and the nature of its interaction with the protein of interest. The following table summarizes the key quantitative data for this compound and the selected extrinsic dyes.

PropertyThis compoundDansyl ChlorideFluorescein-5-isothiocyanate (FITC)Rhodamine B
Excitation Max (λex) ~290 nm[1][2]~330-340 nm[3]~495 nm[4][5]~545-555 nm[]
Emission Max (λem) ~350-400 nm (highly solvent dependent)[1][2]~510-535 nm (highly solvent dependent)[3]~519-525 nm[4][7]~566-575 nm[][8]
Quantum Yield (Φ) 0.01 (in water) to 0.25 (in acetonitrile)[1]Environmentally sensitive[9]High, but can be quenched upon conjugation[10]~0.74-0.95 (in ethanol)[11][12]
Fluorescence Lifetime (τ) ~0.8 ns (in water)[13]10-20 ns (protein conjugates)[3]~4 ns~1.6-3.6 ns[12]
Labeling Chemistry Site-specific incorporation via genetic code expansion[14][15][16]Reacts with primary and secondary amines (Lys, N-terminus)[3][10][17][18][19]Reacts with primary amines (Lys, N-terminus) to form a thiourea linkage[4][5]Isothiocyanate or NHS-ester derivatives react with amines or thiols[][8][][21]
Environmental Sensitivity High; emission maximum and quantum yield are sensitive to solvent polarity[1][9][22]High; fluorescence is enhanced in nonpolar environments with a blue shift in emission[3][9]pH-sensitive; fluorescence decreases in acidic conditionsLess pH-sensitive than fluorescein[8]

Delving Deeper: Experimental Methodologies

The successful application of any fluorescent probe relies on robust and reproducible experimental protocols. This section provides detailed methodologies for the incorporation of this compound and the covalent labeling of proteins with Dansyl chloride, FITC, and Rhodamine B.

Incorporation of this compound

The site-specific incorporation of this compound into a target protein is achieved through the expansion of the genetic code in an expression host, typically E. coli. This method offers precise control over the location of the fluorescent probe.

Experimental Workflow for this compound Incorporation

cluster_prep Preparation cluster_expression Expression and Incorporation cluster_purification Purification and Analysis plasmid Construct Expression Plasmid (Target gene with amber stop codon) transform Co-transform with Plasmids (Target and aaRS/tRNA pair) plasmid->transform host Prepare Competent E. coli Host Strain (e.g., Trp auxotroph) host->transform culture Culture in Minimal Media + this compound transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce lyse Cell Lysis induce->lyse purify Purify Protein (e.g., Ni-NTA chromatography) lyse->purify verify Verify Incorporation (Mass Spectrometry) purify->verify fluorescence Fluorescence Spectroscopy verify->fluorescence

Workflow for site-specific incorporation of this compound.

Protocol for Site-Specific Incorporation of this compound:

  • Plasmid Construction: Introduce an amber stop codon (TAG) at the desired labeling site within the gene of interest using site-directed mutagenesis.

  • Host Strain: Utilize a tryptophan-auxotrophic E. coli strain to minimize background from endogenous tryptophan.

  • Transformation: Co-transform the host strain with two plasmids: one containing the engineered gene of interest and another encoding for an evolved aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound.

  • Culture and Induction: Grow the transformed cells in a minimal medium supplemented with this compound and all other essential amino acids except tryptophan. Induce protein expression at the appropriate cell density.

  • Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.

  • Verification: Confirm the successful incorporation of this compound at the specific site using mass spectrometry.

Labeling with Extrinsic Dyes

Extrinsic dyes are chemically conjugated to reactive amino acid side chains on the protein surface, most commonly primary amines (lysine residues and the N-terminus).

General Workflow for Extrinsic Dye Labeling

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Characterization protein_prep Prepare Protein Solution (in amine-free buffer, pH 8.0-9.5) mix Mix Protein and Dye (Control dye:protein molar ratio) protein_prep->mix dye_prep Prepare Dye Stock Solution (e.g., in DMSO or DMF) dye_prep->mix incubate Incubate in the Dark (e.g., 1-2 hours at RT) mix->incubate quench Quench Reaction (Optional, e.g., with Tris buffer) incubate->quench purify Remove Excess Dye (e.g., Gel filtration, Dialysis) quench->purify dol Determine Degree of Labeling (Spectrophotometry) purify->dol fluorescence Fluorescence Spectroscopy dol->fluorescence

General workflow for covalent labeling of proteins with extrinsic dyes.

Protocol for Dansyl Chloride Labeling: [3][10][17][18][19]

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 9.5-10.0 (e.g., 0.1 M sodium bicarbonate). Ensure the buffer is free of primary amines.

  • Dye Preparation: Prepare a fresh stock solution of Dansyl chloride in anhydrous acetonitrile or dimethylformamide (DMF).

  • Labeling Reaction: Add the Dansyl chloride solution to the protein solution to achieve a desired molar excess of the dye. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted Dansyl chloride by gel filtration (e.g., Sephadex G-25) or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~330 nm (for Dansyl).

Protocol for FITC Labeling: [4][5][7][23][24]

  • Protein Preparation: Dissolve the protein (2-10 mg/mL) in a 0.1 M carbonate-bicarbonate buffer (pH 9.0).

  • Dye Preparation: Dissolve FITC in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL immediately before use.

  • Labeling Reaction: Add the FITC solution to the protein solution. The optimal molar ratio of FITC to protein should be determined empirically but a starting point of 10:1 to 20:1 is common. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from unreacted FITC using a desalting column or dialysis.

  • Characterization: Calculate the fluorescein-to-protein (F/P) molar ratio by measuring the absorbance at 280 nm and 495 nm.

Protocol for Rhodamine B Labeling: [][8][][21][25]

  • Protein Preparation: Prepare the protein in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.5.

  • Dye Preparation: Dissolve a reactive form of Rhodamine B (e.g., NHS-ester or isothiocyanate) in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the Rhodamine B solution to the protein solution at a molar excess of 10- to 20-fold. Incubate for 1 hour at room temperature or 2 hours on ice, protected from light.

  • Purification: Remove unreacted dye using a spin column, gel filtration, or dialysis.

  • Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and ~555 nm.

Signaling Pathways and Logical Relationships

The fundamental principle underlying the use of these fluorescent probes is the change in their fluorescence properties upon alteration of their local environment. This can be triggered by various biological events, which can be represented as a signaling pathway.

Generalized Signaling Pathway for Fluorescence-Based Protein Sensing

cluster_stimulus Biological Event cluster_probe Probe Response cluster_signal Signal Transduction cluster_detection Detection and Analysis stimulus Ligand Binding, Conformational Change, or Protein-Protein Interaction protein Protein with Fluorescent Probe stimulus->protein environment_change Change in Probe's Local Environment (Polarity, Viscosity, etc.) protein->environment_change excitation Excitation with Specific Wavelength fluorescence_change Alteration in Fluorescence Properties (Intensity, Emission λ, Lifetime) excitation->fluorescence_change detector Fluorescence Detector (Spectrofluorometer, Microscope) fluorescence_change->detector data Data Analysis and Interpretation detector->data

Generalized pathway from a biological event to a detectable fluorescent signal.

Conclusion: Making an Informed Choice

The choice between this compound and extrinsic fluorescent dyes is not a matter of one being universally superior, but rather a decision based on the specific requirements of the experiment.

This compound is an excellent choice when:

  • Site-specificity is paramount to avoid ambiguity in the signal origin.

  • Minimal perturbation to the protein's structure and function is critical.

  • Studying the local environment of a specific residue is the primary goal.

Extrinsic dyes like Dansyl chloride, FITC, and Rhodamine B are advantageous when:

  • Genetic manipulation of the protein is not feasible or desirable.

  • A high fluorescence quantum yield and brightness are required for sensitive detection.

  • A variety of excitation and emission wavelengths are needed for multiplexing experiments.

Researchers should carefully consider the trade-offs between the precision and subtlety of an intrinsic probe like this compound and the brightness and versatility of extrinsic dyes. By understanding the fundamental properties and experimental considerations outlined in this guide, scientists can confidently select the optimal fluorescent tool to illuminate their research questions.

References

Analysis of the effect of D-7-Azatryptophan on protein stability and unfolding.

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the non-canonical amino acid D-7-Azatryptophan (7AW) into proteins has been shown to decrease their thermodynamic stability, leading to a more complex unfolding process compared to proteins containing the natural L-tryptophan. This guide provides a comparative analysis of the effects of 7AW on protein stability, supported by experimental data and detailed methodologies for researchers in drug development and life sciences.

The stability of a protein is a critical factor in its function and therapeutic potential. Modifications to a protein's primary sequence, such as the substitution of natural amino acids with synthetic analogs, can significantly alter its three-dimensional structure and stability. This compound, a tryptophan analog where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom, serves as a spectroscopic probe but has been observed to have a destabilizing effect on protein structure.

Comparative Analysis of Protein Stability

Experimental studies on staphylococcal nuclease have demonstrated the destabilizing effect of 7AW. When incorporated into this model protein, 7AW induces a non-two-state unfolding transition, indicating a more complex unfolding pathway with the presence of intermediate states. This is in contrast to the wild-type protein and variants containing other tryptophan analogs like 5-hydroxytryptophan (5HW), which typically exhibit a cooperative, two-state unfolding process. The apparent stability of the 7AW-containing nuclease is notably less than that of the native protein.[1][2][3]

While specific thermodynamic parameters can vary depending on the protein and the location of the substitution, the general trend observed is a decrease in the Gibbs free energy of unfolding (ΔG) and a lower melting temperature (Tm) for proteins containing 7AW compared to their wild-type counterparts.

Protein VariantUnfolding TransitionRelative StabilityReference
Wild-Type (L-Tryptophan) Two-stateHigh[2]
This compound (7AW) Non-two-stateLower than Wild-Type[1][2][3]
5-Hydroxytryptophan (5HW) Two-stateSimilar to Wild-Type[1][2]

Experimental Protocols

The stability and unfolding of proteins containing this compound can be assessed using various biophysical techniques. The following are detailed protocols for two commonly used methods:

Guanidine Hydrochloride-Induced Unfolding Monitored by Fluorescence Spectroscopy

This method relies on the change in the fluorescence of tryptophan (or its analogs) as the protein unfolds in the presence of a chemical denaturant.

Materials:

  • Purified protein containing this compound

  • Guanidine Hydrochloride (GdnHCl), 8 M stock solution

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Fluorometer

Procedure:

  • Prepare a series of GdnHCl solutions in phosphate buffer with concentrations ranging from 0 M to 6 M.

  • Prepare protein samples by diluting the stock protein solution into each GdnHCl concentration. The final protein concentration should be kept constant (e.g., 5-10 µM).

  • Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).

  • Measure the fluorescence emission spectra of each sample. For 7-Azatryptophan, the excitation wavelength is typically around 295-300 nm, and the emission is monitored between 320 nm and 450 nm.

  • Plot the fluorescence intensity at the emission maximum (or the wavelength of maximum emission) as a function of GdnHCl concentration.

  • The resulting sigmoidal curve is then fitted to a two-state or multi-state unfolding model to determine the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value, which reflects the change in solvent accessible surface area upon unfolding.

Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This technique monitors the change in the secondary structure of the protein as a function of temperature.

Materials:

  • Purified protein containing this compound

  • Phosphate buffer (e.g., 10 mM, pH 7.0)

  • CD spectropolarimeter with a temperature controller

Procedure:

  • Prepare a protein sample in the appropriate buffer at a concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).

  • Record a baseline CD spectrum of the buffer alone.

  • Record the far-UV CD spectrum (e.g., 200-260 nm) of the protein sample at a starting temperature where the protein is folded (e.g., 20°C).

  • Monitor the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins).

  • Increase the temperature at a constant rate (e.g., 1°C/min) and record the CD signal at regular intervals.

  • Continue the measurement until the protein is fully unfolded.

  • Plot the CD signal at the chosen wavelength as a function of temperature.

  • The resulting sigmoidal curve can be fitted to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

Visualizing the Impact of this compound

The destabilizing effect of this compound can be attributed to alterations in the electronic properties and hydrogen bonding capacity of the indole ring.

cluster_0 Protein with L-Tryptophan cluster_1 Protein with this compound WT_Folded Native Folded State (Stable) WT_Unfolded Unfolded State WT_Folded->WT_Unfolded Two-state Unfolding (Cooperative) AW_Folded Native Folded State (Less Stable) AW_Intermediate Unfolding Intermediate AW_Folded->AW_Intermediate Non-two-state Unfolding (Stepwise) AW_Unfolded Unfolded State AW_Intermediate->AW_Unfolded

Unfolding pathways of proteins with L-Tryptophan vs. This compound.

The diagram above illustrates the difference in the unfolding pathways. The protein with natural L-tryptophan undergoes a cooperative two-state transition from a stable native state to the unfolded state. In contrast, the incorporation of this compound leads to a less stable native state that unfolds through a non-two-state mechanism, involving at least one populated intermediate state.

start Prepare Protein Samples (Wild-Type and 7AW-variant) denaturation Induce Denaturation (Chemical or Thermal) start->denaturation measurement Monitor Unfolding (Fluorescence or CD) denaturation->measurement analysis Data Analysis (Fit to Unfolding Model) measurement->analysis results Determine Thermodynamic Parameters (ΔG, Tm) analysis->results

Experimental workflow for analyzing protein stability.

This workflow outlines the general steps involved in experimentally comparing the stability of a wild-type protein with a variant containing this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of D-7-Azatryptophan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper disposal of specialized chemical reagents like D-7-Azatryptophan is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for minimizing risks and ensuring compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, compiled from safety data sheets of structurally similar compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the compound. While a specific SDS for this compound may not always be readily available, data from analogous compounds such as D-Tryptophan and L-Tryptophan provide essential guidance.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended equipment when handling this compound.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields.[1][2]Protects against dust particles and potential splashes.
Hand Protection Nitrile gloves.Prevents skin contact with the chemical.[1]
Body Protection Laboratory coat.[1]Provides a barrier against accidental spills.
Respiratory Protection NIOSH-approved respirator.Recommended when handling the powder to avoid the inhalation of dust.[1]

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety. The following workflow provides a logical approach to ensure that all waste is handled and disposed of in a compliant and safe manner.

cluster_0 Waste Assessment and Segregation cluster_1 Containment and Labeling cluster_2 Final Disposal start Start: Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid solid_container Place in a designated, sealed, and labeled solid hazardous waste container. solid_waste->solid_container liquid_container Collect in a designated, sealed, and labeled liquid hazardous waste container. liquid_waste->liquid_container ehs_contact Contact Environmental Health & Safety (EHS) for pickup and disposal. solid_container->ehs_contact liquid_container->ehs_contact end End: Waste Disposed ehs_contact->end

A logical workflow for the safe disposal of this compound.

Detailed Disposal Procedures:

  • Waste Segregation and Collection: Proper segregation of chemical waste is crucial for safe disposal.

    • Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.[3] Place this container within a designated solid hazardous waste container.[3] Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the solid hazardous waste container.[3]

    • Aqueous/Liquid Waste: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[3] Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.[3][4] Do not mix this waste stream with other incompatible wastes.

  • Contaminated Labware:

    • Disposable Labware: Items such as pipette tips and plastic tubes that have come into contact with this compound should be placed in the solid hazardous waste container.[3]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Spill Management: In the event of a spill, follow these procedures:

    • Control and Contain: Restrict access to the spill area. For the powdered material, prevent dust from becoming airborne.[1]

    • Absorb: Cover the spill with an inert absorbent material.

    • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[1][3][4]

    • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[3]

Key Chemical and Physical Properties

The following table summarizes some of the known physical and chemical properties of tryptophan analogs, which should be considered during handling and disposal.

PropertyInformation
Physical State Powder Solid[5]
Appearance Beige[5]
Odor Odorless[5]
pH 5.5-7.0 (10 g/L aq. sol)[5]
Melting Point/Range 289 - 290 °C / 552.2 - 554 °F[5]
Stability Stable under normal conditions.[5]
Incompatible Materials Strong oxidizing agents.[5]

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety (EHS) department for any questions or concerns.

References

Personal protective equipment for handling D-7-Azatryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling D-7-Azatryptophan in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, adherence to the following PPE guidelines is mandatory to prevent skin and eye contact, and inhalation.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical GogglesRecommended when there is a risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesLight weight rubber gloves are a suitable option.
Body Protection Laboratory Coat or OverallsTo be worn over personal clothing.
Impervious Protective ClothingAdvised when there is a significant risk of exposure.
Respiratory Protection NIOSH-Approved RespiratorNecessary if there is a risk of overexposure to dust, especially in poorly ventilated areas. A particulate filter is recommended.[1] General exhaust is typically adequate under normal operating conditions.

II. Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Limit all unnecessary personal contact with the chemical.

  • Always use in a well-ventilated area.

  • Avoid the formation and accumulation of dust.[1]

  • When handling, do not eat, drink, or smoke.

  • Wash hands thoroughly with soap and water after handling the substance.

  • Ensure that an eyewash station is readily available.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • For maintaining product quality, it is recommended to keep it refrigerated.[1]

  • Store away from strong oxidizing agents.[1]

III. First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Call a doctor if you feel unwell.[6][7]

IV. Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate and Secure: For minor spills, evacuate unnecessary personnel from the immediate area. For larger spills, evacuate the entire area and follow emergency procedures.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spread of the dust or powder.

  • Clean-up:

    • For minor spills, carefully sweep or vacuum up the spilled material, avoiding dust generation. Use dry clean-up procedures.

    • Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.

  • Decontaminate: Clean the spill area with appropriate cleaning materials.

Disposal:

  • All waste containing this compound should be considered chemical waste.

  • Dispose of the waste in a designated, sealed, and clearly labeled container.

  • It is crucial to partner with a licensed chemical waste disposal company to ensure proper handling and disposal in accordance with local, state, and federal regulations.

V. Operational Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management a Don PPE b Weighing & Transfer (in ventilated area) a->b Proceed c Experimentation b->c Proceed d Decontaminate Workspace c->d Complete g Segregate Waste c->g Generate Waste e Doff PPE d->e Proceed f Wash Hands e->f Proceed h Label & Store Waste g->h Proceed i Licensed Disposal h->i Schedule

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.